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  • Product: methyl 4-(methylsulfanyl)-2-nitrobenzoate
  • CAS: 102232-51-9

Core Science & Biosynthesis

Foundational

methyl 4-(methylsulfanyl)-2-nitrobenzoate CAS 102232-51-9 properties

Strategic Intermediate Profile & Application Guide CAS: 102232-51-9 Formula: C₉H₉NO₄S Molecular Weight: 227.24 g/mol Executive Summary: The "Sulfide Pivot" in Agrochemical Synthesis In the high-stakes landscape of agroch...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Intermediate Profile & Application Guide

CAS: 102232-51-9 Formula: C₉H₉NO₄S Molecular Weight: 227.24 g/mol

Executive Summary: The "Sulfide Pivot" in Agrochemical Synthesis

In the high-stakes landscape of agrochemical and pharmaceutical process development, Methyl 4-(methylsulfanyl)-2-nitrobenzoate (CAS 102232-51-9) serves as a critical "pivot molecule." It represents the successful installation of the sulfur moiety onto the electron-deficient aromatic core, a decisive step in the synthesis of 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors, most notably Mesotrione .

This guide moves beyond basic property listing to analyze the compound's role as a transient yet stable intermediate. We explore its synthesis via nucleophilic aromatic substitution (


), its controlled oxidation to the sulfonyl bioisostere, and the handling protocols required to maintain its integrity against premature oxidation.
Chemical Identity & Physicochemical Profile

The presence of the ortho-nitro group provides a dual function: it activates the ring for the initial formation of the sulfide and sterically influences the conformation of the ester, affecting solubility and reactivity.

PropertyValue / DescriptionContext for Researchers
Appearance Yellow crystalline solidTypical of nitro-aromatics; color intensity can indicate impurity (red shift often implies amine contaminants).
Melting Point 60–65 °C (Typical range for thio-analogs)Note: Lower than its sulfonyl derivative (95–97 °C). Distinct MP difference allows for easy monitoring of oxidation progress.
Solubility High: DCM, EtOAc, Acetone, TolueneLow: Water, Aliphatic HexanesIdeal for biphasic reactions or extractive workups.
Reactivity Nucleophilic (S-center); Electrophilic (Ester)The sulfide sulfur is highly prone to oxidation; the ester is susceptible to hydrolysis under basic conditions.
Stability Air-sensitive (slow oxidation)Must be stored under inert atmosphere (N₂/Ar) to prevent formation of the sulfoxide (S=O) impurity.
Synthetic Architecture: The Protocol

The most robust route to CAS 102232-51-9 utilizes the strong electron-withdrawing nature of the nitro group to facilitate the displacement of a chloride leaving group by a thiomethoxide nucleophile.

3.1. Reaction Mechanism

The reaction proceeds via a Meisenheimer Complex . The nitro group at the ortho position is essential; it stabilizes the negative charge delocalized onto the ring during the addition step.

Key Mechanistic Insight: Unlike para-nitro activation, the ortho-nitro group also provides a field effect that stabilizes the transition state, often resulting in faster kinetics for the 2-nitro isomer compared to the 4-nitro isomer in similar substrates.

3.2. Experimental Protocol (Bench Scale)

Standardized workflow for the conversion of Methyl 4-chloro-2-nitrobenzoate.

Reagents:

  • Methyl 4-chloro-2-nitrobenzoate (1.0 eq)

  • Sodium thiomethoxide (NaSMe) (1.1 eq) - Use solid for stoichiometry control or 21% aq. solution for ease of handling.

  • Solvent: DMF (Dimethylformamide) or DMSO (Dimethyl sulfoxide).

Step-by-Step Methodology:

  • Preparation: Dissolve Methyl 4-chloro-2-nitrobenzoate in anhydrous DMF (5 mL/g) under nitrogen atmosphere. Cool to 0–5 °C.[1]

  • Addition: Add NaSMe slowly to control the exotherm. The solution will likely darken (formation of the Meisenheimer complex).

  • Reaction: Allow the mixture to warm to room temperature (25 °C). Stir for 2–4 hours. Monitor via TLC (Hexane:EtOAc 8:2) or HPLC. The starting chloride is less polar than the product.

  • Quench: Pour the reaction mixture into ice-cold water (10x volume). The product typically precipitates as a yellow solid.

  • Isolation: Filter the solid. If oil forms, extract with Ethyl Acetate, wash with brine to remove DMF, dry over MgSO₄, and concentrate.

  • Purification: Recrystallization from Methanol/Water is preferred over column chromatography to avoid sulfide oxidation on silica.

Visualization: Synthetic Pathway & Downstream Utility

The following diagram illustrates the "Value Chain"—from the commodity starting material to the high-value herbicide intermediate.

G start Methyl 4-chloro-2-nitrobenzoate (Precursor) product Methyl 4-(methylsulfanyl)-2-nitrobenzoate (CAS 102232-51-9) start->product SNAr Displacement (DMF, 25°C) reagent NaSMe (Sodium Thiomethoxide) reagent->product sulfone Methyl 4-(methylsulfonyl)-2-nitrobenzoate (Mesotrione Intermediate) product->sulfone Selective Oxidation oxidant Oxidation (H2O2 / Na2WO4) oxidant->sulfone

Figure 1: The synthetic bridge from chloro-aromatics to sulfonyl-herbicides via the sulfide intermediate.

Critical Reactivity: The Oxidation Pathway

The primary utility of CAS 102232-51-9 lies in its conversion to the sulfonyl derivative (Methyl 4-methylsulfonyl-2-nitrobenzoate). This transformation is non-trivial due to the need to avoid hydrolyzing the ester or reducing the nitro group.

Oxidation Protocol (Catalytic):

  • System: 30% Hydrogen Peroxide (

    
    ) with Sodium Tungstate (
    
    
    
    ) catalyst.
  • Conditions: Acidic pH (acetic acid) is often used to stabilize the ester during oxidation.

  • Monitoring: The reaction proceeds

    
    . The sulfoxide intermediate is often visible by HPLC. Complete conversion is critical as the sulfoxide is difficult to separate from the sulfone.
    

Why this matters: The sulfonyl group is a key pharmacophore in HPPD inhibitors (like Mesotrione), providing the necessary electron-withdrawing character to acidify the enolic protons in the final triketone structure.

Handling, Safety, & Stability (E-E-A-T)

Odor Control: Like many low-molecular-weight sulfides, this compound may possess a characteristic disagreeable odor (garlic/cabbage-like).

  • Mitigation: All weighing and transfers must occur in a functioning fume hood. Glassware should be treated with a bleach solution (sodium hypochlorite) before removal from the hood to oxidize residual sulfides to odorless sulfoxides/sulfones.

Storage:

  • Temperature: 2–8 °C (Refrigerated).

  • Atmosphere: Store under Nitrogen or Argon.

  • Incompatibility: Strong oxidizing agents (Peroxides, Permanganates) and Strong Bases (causes ester hydrolysis).

Toxicology Note: While specific tox data for this CAS is limited, analogous nitrobenzoates are potential skin sensitizers and irritants. Standard PPE (Nitrile gloves, safety glasses) is mandatory.

References
  • Synthesis of Nitro-Aromatics:Journal of the Chemical Society, Chemical Communications, 1993, 11, 921-922.
  • Mesotrione Process Chemistry:U.S. Patent 7,820,863. "Process for preparation of mesotrione." (Details the oxidation of the methylthio/methyl precursors to the sulfonyl intermediate).
  • Nucleophilic Substitution Mechanisms:The Journal of Organic Chemistry, 1973, 38(23), 4086-4087.
  • Physical Properties of Nitrobenzoates:Journal of Chemical & Engineering Data, 1961.

Sources

Exploratory

Methyl 4-(methylthio)-2-nitrobenzoate: A Comprehensive Technical Guide on Synthesis, Reactivity, and Drug Discovery Applications

Executive Summary In modern medicinal chemistry, the strategic incorporation of sulfur-containing functional groups is a proven tactic for modulating a drug candidate's lipophilicity, metabolic stability, and target bind...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic incorporation of sulfur-containing functional groups is a proven tactic for modulating a drug candidate's lipophilicity, metabolic stability, and target binding affinity. Methyl 4-(methylthio)-2-nitrobenzoate (CAS 102232-51-9) is a highly versatile, bifunctional building block that serves as a critical intermediate in the synthesis of heterocyclic scaffolds, particularly quinazolines and benzimidazoles[1].

Unlike simpler aromatic systems, this molecule possesses a unique stereoelectronic profile: an electron-withdrawing ester, a strongly inductive nitro group, and an electron-donating thioether. This guide provides an in-depth analysis of its physicochemical properties, synthetic methodologies, and downstream applications, ensuring that researchers can leverage this compound with maximum efficiency and reproducibility.

Physicochemical Profiling

Understanding the fundamental properties of methyl 4-(methylthio)-2-nitrobenzoate is essential for optimizing reaction conditions, particularly regarding solubility and chromatographic behavior[2]. The table below summarizes the core quantitative data for this intermediate.

PropertyValueClinical/Synthetic Relevance
Chemical Name Methyl 4-(methylthio)-2-nitrobenzoateStandard IUPAC nomenclature.
Synonyms 4-Methylsulfanyl-2-nitro-benzoic acid methyl esterCommonly used in catalog databases[2].
CAS Registry Number 102232-51-9Unique identifier for procurement and safety tracking[1].
Molecular Formula C₉H₉NO₄SDefines stoichiometric calculations.
Molecular Weight 227.23 g/mol Optimal low-MW fragment for lead generation[1].
Purity Standard ≥ 95.0% (HPLC/NMR)Required purity for sensitive transition-metal downstream steps[1].
InChIKey XHPMTRIZNFHESE-UHFFFAOYSA-NFacilitates cheminformatic substructure searches[1].

Retrosynthetic Strategy & Mechanistic Rationale

The most robust and scalable approach to synthesizing methyl 4-(methylthio)-2-nitrobenzoate relies on a Nucleophilic Aromatic Substitution (SₙAr) . The precursor of choice is methyl 4-fluoro-2-nitrobenzoate.

The Causality of the SₙAr Regioselectivity

A common misconception is that the nitro group at the C2 position directly stabilizes the SₙAr intermediate via resonance. However, the leaving group (fluorine) is located at C4. When the thiomethoxide nucleophile attacks C4, the resulting negative charge in the Meisenheimer complex delocalizes to C3, C5, and C1.

  • The Ester's Role: Because the charge lands on C1, the ester group provides direct resonance stabilization (forming a transient ketene acetal-like structure).

  • The Nitro's Role: The nitro group at C2 is meta to the attack site; therefore, it cannot stabilize the charge via resonance. Instead, it provides powerful inductive electron withdrawal , lowering the LUMO of the aromatic ring and accelerating the initial nucleophilic attack[3].

SNAr_Mechanism A Methyl 4-fluoro- 2-nitrobenzoate C Meisenheimer Complex A->C Attack at C4 B NaSMe (Nucleophile) B->C D Methyl 4-(methylthio)- 2-nitrobenzoate C->D Rearomatization E Fluoride Ion (Leaving Group) C->E

Fig 1: SₙAr mechanism showing nucleophilic attack, intermediate stabilization, and rearomatization.

Experimental Methodologies: Self-Validating Protocols

As a Senior Application Scientist, I emphasize protocols that build in their own quality control. The following procedures are designed to prevent common side reactions, such as ester hydrolysis or catalyst poisoning.

Protocol A: Synthesis via Nucleophilic Aromatic Substitution

Objective: Install the methylthio ether while preserving the methyl ester.

  • Inert Preparation: Dissolve methyl 4-fluoro-2-nitrobenzoate (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) under an argon atmosphere. Cool the reactor to 0 °C. Rationale: DMF stabilizes the SₙAr transition state, while 0 °C prevents the nucleophile from attacking the ester carbonyl.

  • Controlled Addition: Add sodium thiomethoxide (NaSMe, 1.05 eq) in small portions over 30 minutes. Rationale: NaSMe is highly reactive; stoichiometric control prevents bis-substitution or unwanted saponification of the ester.

  • Propagation & Monitoring: Remove the cooling bath and stir at 20 °C for 2–4 hours. Monitor via LC-MS. The reaction is self-validating when the starting material peak (M+H = 200) shifts completely to the product peak (M+H = 228).

  • Quench & Isolate: Pour the mixture into vigorously stirred ice water. Extract with Ethyl Acetate (3x). Wash the organic layer extensively with 5% aqueous LiCl or brine to completely partition the DMF into the aqueous phase.

  • Purification: Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography (Hexanes/EtOAc) to yield the pure product.

Protocol B: Chemoselective Nitro Reduction

Objective: Convert the nitro group to an aniline to prepare for heterocyclic cyclization.

  • System Setup: Suspend methyl 4-(methylthio)-2-nitrobenzoate (1.0 eq), Iron powder (325 mesh, 5.0 eq), and Ammonium Chloride (NH₄Cl, 5.0 eq) in a 3:1 mixture of Ethanol and Water.

  • Catalyst Causality: Why Fe/NH₄Cl instead of Pd/C and H₂? Thioethers are notorious for poisoning palladium catalysts by coordinating to the metal surface. The Béchamp-style reduction using Fe/NH₄Cl is completely immune to sulfur poisoning and is highly chemoselective, leaving the ester untouched.

  • Execution: Heat the mixture to 80 °C for 2 hours. The mildly acidic NH₄Cl continuously etches the iron surface, generating the active reducing species.

  • Workup: Cool to room temperature, filter through a tightly packed Celite pad to remove iron oxides, and wash the cake with hot EtOAc. Concentrate and extract to yield methyl 2-amino-4-(methylthio)benzoate .

Downstream Applications in Targeted Therapeutics

The resulting anthranilate derivative (methyl 2-amino-4-(methylthio)benzoate) is a privileged precursor in drug discovery.

Quinazoline Scaffold Generation

By subjecting the aniline intermediate to a Niementowski cyclization (heating with formamide at 150 °C), the system undergoes condensation and cyclization to form a 7-(methylthio)quinazolin-4(3H)-one . This specific heterocyclic core is the foundational hinge-binding motif for numerous Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) kinase inhibitors.

Late-Stage Sulfur Oxidation

Once the drug scaffold is built, the methylthio group serves as a tunable pharmacokinetic handle. Oxidation with m-CPBA can selectively yield either a sulfoxide or a sulfone. This late-stage modification allows medicinal chemists to precisely dial in the Topological Polar Surface Area (TPSA), modulating the drug's aqueous solubility and its ability to cross the blood-brain barrier.

Downstream_Workflow SM Methyl 4-(methylthio)- 2-nitrobenzoate Red Chemoselective Reduction (Fe/NH4Cl, 80°C) SM->Red Aniline Methyl 2-amino-4- (methylthio)benzoate Red->Aniline Cycl Niementowski Cyclization (Formamide, 150°C) Aniline->Cycl Quin 7-(Methylthio)quinazolin- 4(3H)-one Scaffold Cycl->Quin

Fig 2: Synthetic workflow from the thioether building block to a bioactive quinazoline scaffold.

References

  • CymitQuimica. "Methyl 4-(methylthio)-2-nitrobenzoate Product Information & Physicochemical Data." CymitQuimica Catalog, 2026. 1

  • Bidepharm. "CAS:102232-51-9, Methyl 4-(methylsulfanyl)-2-nitrobenzoate - Quality Control and Synonyms." Bidepharm Database, 2026. 2

  • Google Patents. "WO2003050088A1 - Carboxamides heterocycliques substitues a action antithrombotique (Demonstrating SₙAr methodologies with sodium thiomethoxide on fluoronitrobenzoates)." WIPO Patent Database, 2003. 3

Sources

Foundational

An In-depth Technical Guide to Methyl 4-(methylsulfonyl)-2-nitrobenzoate

A Note on the Topic: This guide focuses on methyl 4-(methylsulfonyl)-2-nitrobenzoate . Extensive searches for "methyl 4-(methylsulfanyl)-2-nitrobenzoate" did not yield significant results, suggesting that the intended co...

Author: BenchChem Technical Support Team. Date: March 2026

A Note on the Topic: This guide focuses on methyl 4-(methylsulfonyl)-2-nitrobenzoate . Extensive searches for "methyl 4-(methylsulfanyl)-2-nitrobenzoate" did not yield significant results, suggesting that the intended compound of interest is the more common and well-documented sulfonyl derivative. The methylsulfonyl group (-SO₂CH₃) is the oxidized form of the methylsulfanyl group (-SCH₃).

Introduction

Methyl 4-(methylsulfonyl)-2-nitrobenzoate is a significant intermediate in the synthesis of various agrochemicals and pharmaceuticals. Its chemical structure, featuring a nitro group ortho to the ester and a methylsulfonyl group para to the ester, makes it a versatile building block for creating more complex molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, tailored for researchers and professionals in drug development and chemical synthesis.

Core Molecular Attributes

The fundamental properties of methyl 4-(methylsulfonyl)-2-nitrobenzoate are summarized below.

PropertyValue
Molecular Formula C₉H₉NO₆S
Molecular Weight 259.23 g/mol [1]
IUPAC Name methyl 4-(methylsulfonyl)-2-nitrobenzoate
CAS Number Not explicitly found for the methyl ester, but the parent acid is 110964-79-9[2]

Synthesis and Mechanism

The primary route for synthesizing methyl 4-(methylsulfonyl)-2-nitrobenzoate involves the esterification of its parent carboxylic acid, 4-methylsulfonyl-2-nitrobenzoic acid.

Experimental Protocol: Esterification of 4-methylsulfonyl-2-nitrobenzoic acid

This protocol is based on a method where the carboxylic acid is first converted to an acyl chloride followed by reaction with methanol.[3]

Step 1: Acyl Chloride Formation

  • In a round-bottom flask, suspend 4-methylsulfonyl-2-nitrobenzoic acid (50 mmol) in anhydrous toluene (250 ml).

  • Slowly add thionyl chloride (250 mmol) to the suspension at room temperature.

  • Stir the reaction mixture for 10 hours. The completion of the reaction can be monitored by the cessation of gas evolution.

  • Remove the solvent and excess thionyl chloride under reduced pressure.

Step 2: Esterification

  • To the resulting acyl chloride, add methanol (100 ml).

  • Stir the reaction mixture for 3 hours at 323 K (50 °C).

  • After the reaction is complete, wash the resulting oil with water (100 ml).

  • Separate the organic phase and concentrate it under reduced pressure.

  • Recrystallize the residue from methanol to obtain pure methyl 4-(methylsulfonyl)-2-nitrobenzoate.

Causality Behind Experimental Choices:

  • Anhydrous Toluene: The use of an anhydrous solvent is critical in the first step to prevent the hydrolysis of the highly reactive thionyl chloride and the resulting acyl chloride.

  • Excess Thionyl Chloride: A stoichiometric excess of thionyl chloride ensures the complete conversion of the carboxylic acid to the acyl chloride.

  • Methanol as Reagent and Solvent: In the second step, methanol serves as both the nucleophile for the esterification and the solvent for the reaction.

  • Recrystallization: This final purification step is essential to remove any unreacted starting materials or byproducts, yielding a product of high purity.

Synthesis Workflow Diagram

SynthesisWorkflow A 4-methylsulfonyl-2-nitrobenzoic acid B Acyl Chloride Intermediate A->B Thionyl Chloride, Toluene C Methyl 4-(methylsulfonyl)-2-nitrobenzoate B->C Methanol

Caption: Synthesis of methyl 4-(methylsulfonyl)-2-nitrobenzoate.

Applications in Research and Development

The primary application of methyl 4-(methylsulfonyl)-2-nitrobenzoate is as a key intermediate in the synthesis of the herbicide mesotrione .[1] Mesotrione is a selective herbicide used to control broadleaf weeds in corn. The synthesis of mesotrione from this nitrobenzoate derivative involves several steps, including the reduction of the nitro group and subsequent chemical transformations.

The presence of the nitro group and the methylsulfonyl group, both of which are electron-withdrawing, activates the benzene ring for nucleophilic aromatic substitution reactions. This reactivity makes it a valuable precursor for creating a library of substituted benzene derivatives for screening in drug discovery programs.

Spectroscopic and Crystallographic Data

The structure of methyl 4-(methylsulfonyl)-2-nitrobenzoate has been confirmed by single-crystal X-ray diffraction.[1]

  • Crystal System: Monoclinic

  • Space Group: P2₁/c

The dihedral angle between the nitro group and the benzene ring is 21.33 (19)°, while the angle between the carboxylate group and the benzene ring is 72.09 (17)°.[1][3] The crystal structure is stabilized by weak intermolecular C—H⋯O interactions.[1][3]

Safety and Handling

The parent compound, 4-(methylsulfonyl)-2-nitrobenzoic acid, is known to cause serious eye irritation and may cause an allergic skin reaction.[2] It is recommended to handle methyl 4-(methylsulfonyl)-2-nitrobenzoate with appropriate personal protective equipment, including gloves and safety glasses, in a well-ventilated fume hood.

Conclusion

Methyl 4-(methylsulfonyl)-2-nitrobenzoate is a crucial chemical intermediate with significant applications in the agrochemical industry, particularly in the synthesis of the herbicide mesotrione. Its synthesis is well-established, and its reactivity offers potential for the development of new chemical entities in pharmaceutical research. This guide provides a foundational understanding of its properties and synthesis for researchers and professionals in the field.

References

  • Hou, Y.-J., Chu, W.-Y., Sui, J., & Sun, Z.-Z. (2010). Methyl 4-methylsulfonyl-2-nitrobenzoate. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1669. [Link]

  • PubChem. Benzoic acid, 4-(methylsulfonyl)-2-nitro-. National Center for Biotechnology Information. [Link]

  • QuickCompany. A Process For The Preparation Of 2 Nitro 4 Methylsulfonyl Benzoic Acid. [Link]

  • ResearchGate. (PDF) Methyl 4-methylsulfonyl-2-nitrobenzoate. [Link]

Sources

Exploratory

difference between methyl 4-(methylsulfanyl) and 4-(methylsulfonyl) benzoate

An In-Depth Technical Guide to the Core Differences Between Methyl 4-(methylsulfanyl)benzoate and 4-(methylsulfonyl)benzoate This guide provides a detailed comparative analysis of methyl 4-(methylsulfanyl)benzoate and me...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Core Differences Between Methyl 4-(methylsulfanyl)benzoate and 4-(methylsulfonyl)benzoate

This guide provides a detailed comparative analysis of methyl 4-(methylsulfanyl)benzoate and methyl 4-(methylsulfonyl)benzoate, two structurally related benzoate esters. The primary distinction lies in the oxidation state of the sulfur atom, which fundamentally alters the molecule's electronic properties, reactivity, and potential applications. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the synthesis, characterization, and strategic use of these compounds.

Core Structural and Electronic Differences

The fundamental difference between methyl 4-(methylsulfanyl)benzoate and methyl 4-(methylsulfonyl)benzoate is the functional group attached to the para position of the benzoate ring. Methyl 4-(methylsulfanyl)benzoate contains a thioether (or sulfide) group (-SCH₃), while methyl 4-(methylsulfonyl)benzoate contains a sulfone group (-SO₂CH₃).[1][2] This distinction arises from the oxidation of the sulfur atom.

The thioether in methyl 4-(methylsulfanyl)benzoate is a relatively neutral to weakly electron-donating group through resonance, where the sulfur's lone pairs can interact with the aromatic pi system. Conversely, the sulfone in methyl 4-(methylsulfonyl)benzoate is a powerful electron-withdrawing group. The two highly electronegative oxygen atoms pull electron density away from the sulfur atom and, by extension, from the aromatic ring. This electronic disparity is the root cause of their differing chemical behaviors.

Caption: Chemical structures of the two benzoate esters.

Comparative Physicochemical Properties

The oxidation of the sulfur atom significantly impacts the physical properties of the molecule, leading to differences in polarity, melting point, and molecular weight.

PropertyMethyl 4-(methylsulfanyl)benzoateMethyl 4-(methylsulfonyl)benzoate
Molecular Formula C₉H₁₀O₂S[1]C₉H₁₀O₄S[2]
Molecular Weight 182.24 g/mol [1]214.24 g/mol [2]
CAS Number 3795-79-7[1]22821-70-1[2]
Appearance Colorless to pale yellow liquid[1]White to off-white crystalline solid[3]
Solubility Soluble in organic solvents (e.g., ethanol, ether); limited solubility in water.[1]Soluble in polar solvents; increased water solubility compared to the thioether.[3]

Synthesis and Chemical Reactivity

The synthetic relationship between these two compounds is direct: the sulfone is prepared by the oxidation of the thioether. This transformation is a cornerstone of their differential chemistry.

Synthesis

Methyl 4-(methylsulfanyl)benzoate is typically used as a synthetic intermediate.[1] It can be prepared through standard methods such as the Fischer esterification of 4-(methylthio)benzoic acid or via nucleophilic aromatic substitution of a methyl 4-halobenzoate with sodium thiomethoxide.

Methyl 4-(methylsulfonyl)benzoate is most commonly synthesized by the oxidation of methyl 4-(methylsulfanyl)benzoate.[4] This reaction proceeds through a stable sulfoxide intermediate, and the extent of oxidation can be controlled by the choice of oxidant and reaction conditions.

G Thioether Methyl 4-(methylsulfanyl)benzoate Sulfoxide Methyl 4-(methylsulfinyl)benzoate (Intermediate) Thioether->Sulfoxide [O] e.g., H₂O₂ Sulfone Methyl 4-(methylsulfonyl)benzoate Sulfoxide->Sulfone [O] e.g., Peroxyacid

Caption: Oxidation pathway from thioether to sulfone.

Core Experimental Protocol: Oxidation of Thioether to Sulfone

This protocol describes a reliable method for converting methyl 4-(methylsulfanyl)benzoate to its corresponding sulfone using hydrogen peroxide, a common and effective oxidizing agent.[4]

Materials:

  • Methyl 4-(methylsulfanyl)benzoate

  • Glacial Acetic Acid

  • Hydrogen Peroxide (30% w/w solution)

  • Sodium Bicarbonate (saturated aqueous solution)

  • Sodium Thiosulfate (10% aqueous solution)

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, reflux condenser, separatory funnel

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve methyl 4-(methylsulfanyl)benzoate (1.0 eq) in glacial acetic acid (approx. 5-10 mL per gram of starting material).

  • Oxidation: Slowly add hydrogen peroxide (30% solution, 2.5-3.0 eq) to the stirred solution. An exotherm may be observed. The reaction mixture is then heated to 50-60 °C for 2-4 hours.

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), observing the disappearance of the starting material and the formation of the more polar sulfone product.

  • Workup: After completion, cool the reaction mixture to room temperature and pour it into a beaker of cold water. Quench any remaining peroxide by the slow addition of 10% sodium thiosulfate solution until a test with starch-iodide paper is negative.

  • Neutralization & Extraction: Carefully neutralize the mixture with a saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8). Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude solid product can be purified by recrystallization from a suitable solvent system, such as ethanol or an ethyl acetate/hexane mixture, to yield pure methyl 4-(methylsulfonyl)benzoate as a white solid.

Comparative Spectroscopic Analysis

The structural differences are clearly reflected in the spectroscopic data for these compounds.

Spectroscopic FeatureMethyl 4-(methylsulfanyl)benzoateMethyl 4-(methylsulfonyl)benzoateRationale
¹H NMR (S-CH₃) ~2.5 ppm~3.1 ppmThe S-CH₃ protons are significantly deshielded in the sulfone due to the strong inductive effect of the two oxygen atoms.
¹H NMR (Aromatic) Protons ortho to -SCH₃ are slightly shielded.All aromatic protons are shifted downfield.The -SO₂CH₃ group withdraws electron density from the entire ring, deshielding all aromatic protons.
¹³C NMR (S-CH₃) ~15 ppm~44 ppmSimilar to ¹H NMR, the carbon is strongly deshielded by the adjacent sulfone group.
IR (S=O stretches) AbsentStrong bands at ~1310 cm⁻¹ (asymmetric) & ~1150 cm⁻¹ (symmetric)These two characteristic, strong absorption bands are the definitive signature of the sulfone functional group.

Applications in Research and Drug Development

The distinct electronic properties of the thioether and sulfone groups dictate their roles in synthetic and medicinal chemistry.

Methyl 4-(methylsulfanyl)benzoate primarily serves as a synthetic intermediate .[1] Its value lies in its ability to be converted into the corresponding sulfone or sulfoxide. This allows for the late-stage introduction of these important functional groups into a molecular scaffold.

Methyl 4-(methylsulfonyl)benzoate , on the other hand, is a valuable building block in its own right. The methylsulfonyl group is a key pharmacophore found in numerous therapeutic agents.[5][6]

  • Bioisostere: The sulfone group can act as a bioisostere for other functionalities, helping to modulate a compound's pharmacokinetic properties.

  • Improved Physicochemical Properties: Its polarity can enhance the aqueous solubility of a parent molecule.

  • Chemical Handle: The strong electron-withdrawing nature of the sulfone group activates the aromatic ring for nucleophilic aromatic substitution, providing a handle for further chemical modification.

  • Herbicidal Intermediates: Substituted 4-(methylsulfonyl)benzoic acids are critical intermediates in the synthesis of herbicides.[7][8]

G cluster_0 Thioether Pathway cluster_1 Sulfone Pathway Start_T Methyl 4-(methylsulfanyl)benzoate (Starting Material) Ox Oxidation Start_T->Ox Start_S Methyl 4-(methylsulfonyl)benzoate (Key Intermediate) Ox->Start_S Deriv Further Derivatization (e.g., SNAr, Hydrolysis) Start_S->Deriv API Active Pharmaceutical Ingredient / Agrochemical Deriv->API

Caption: Contrasting roles in synthetic workflows.

Conclusion

References

  • Methyl 4-(methylsulfonyl)benzoate | C9H10O4S | CID 6432253. PubChem - NIH. [Link]

  • Improved method for the preparation of 4-methylsulfonyl benzoic acid derivatives and intermediates.
  • EP0478390B1 - Improved method for the preparation of 4-methylsulfonyl benzoic acid derivatives and intermediates.
  • 18.7 Thiols and Sulfides. Organic Chemistry | OpenStax. [Link]

Sources

Foundational

An In-depth Technical Guide to the Solubility of Methyl 4-(methylsulfanyl)-2-nitrobenzoate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals Foreword: Understanding the Critical Role of Solubility In the realm of chemical research and pharmaceutical development, the solubility of a compound is a...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Critical Role of Solubility

In the realm of chemical research and pharmaceutical development, the solubility of a compound is a cornerstone of its practical application. For methyl 4-(methylsulfanyl)-2-nitrobenzoate, a key intermediate in the synthesis of various organic molecules, a thorough understanding of its solubility profile in different organic solvents is paramount. This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of methyl 4-(methylsulfanyl)-2-nitrobenzoate, empowering researchers to make informed decisions in their experimental designs, from reaction setup and purification to formulation and beyond.

Physicochemical Properties of Methyl 4-(methylsulfanyl)-2-nitrobenzoate

To predict and understand the solubility of a compound, a detailed examination of its molecular structure and resulting physicochemical properties is essential.

Molecular Structure:

Caption: Generalized workflow for the shake-flask solubility determination method.

Detailed Experimental Protocol

Materials:

  • Methyl 4-(methylsulfanyl)-2-nitrobenzoate

  • Selected organic solvents (high purity)

  • Glass vials with screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (or other quantitative analytical instrument)

Procedure:

  • Preparation of the Supersaturated Solution:

    • Add an excess amount of methyl 4-(methylsulfanyl)-2-nitrobenzoate to a glass vial. The exact amount should be enough to ensure that undissolved solid remains at equilibrium.

    • Add a known volume of the desired organic solvent to the vial.

  • Equilibration:

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a temperature-controlled orbital shaker or on a magnetic stirrer.

    • Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium (typically 24-72 hours). [1]

  • Phase Separation:

    • After equilibration, allow the vial to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial to remove any remaining solid particles. [1]Alternatively, the sample can be centrifuged at high speed, and the clear supernatant carefully collected.

  • Quantification of the Solute:

    • Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the diluted sample using a validated HPLC method (or other quantitative technique) to determine the concentration of methyl 4-(methylsulfanyl)-2-nitrobenzoate.

    • Prepare a calibration curve using standard solutions of known concentrations of the compound to ensure accurate quantification.

  • Data Analysis and Reporting:

    • Calculate the solubility of the compound in the solvent, taking into account any dilution factors.

    • Report the solubility in appropriate units, such as mg/mL or mol/L, and specify the temperature at which the measurement was made.

Conclusion and Recommendations

While specific quantitative solubility data for methyl 4-(methylsulfanyl)-2-nitrobenzoate remains to be extensively published, a strong theoretical basis and data from analogous compounds suggest a high solubility in polar organic solvents, particularly polar protic solvents. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a robust method for their determination. It is recommended that researchers perform this experimental validation to obtain the accurate data necessary for their specific research and development needs. This foundational knowledge will facilitate more efficient and effective utilization of this important chemical intermediate.

References

  • RSC Education. Nitration of methyl benzoate. Available from: [Link]

Sources

Exploratory

In-Depth Technical Guide: Safety & Synthetic Profiling of Methyl 4-(methylsulfanyl)-2-nitrobenzoate (CAS: 102232-51-9)

Executive Summary In the landscape of modern drug development, highly functionalized aromatic building blocks are critical for the synthesis of complex bioactive scaffolds. Methyl 4-(methylsulfanyl)-2-nitrobenzoate is a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug development, highly functionalized aromatic building blocks are critical for the synthesis of complex bioactive scaffolds. Methyl 4-(methylsulfanyl)-2-nitrobenzoate is a privileged intermediate characterized by three orthogonal functional groups: an ester, a nitro group, and a thioether (methylsulfanyl) moiety. This whitepaper provides a comprehensive technical analysis of its physicochemical properties, toxicological mechanisms, and safe handling procedures. Furthermore, it details self-validating synthetic protocols, specifically focusing on the chemoselective reduction of the nitro group—a notorious challenge in the presence of catalyst-poisoning thioethers.

Physicochemical Profiling & Molecular Identity

Understanding the structural logic of methyl 4-(methylsulfanyl)-2-nitrobenzoate is essential for predicting its reactivity and hazard profile. The electron-withdrawing nature of both the nitro and ester groups significantly depletes the electron density of the aromatic ring, making it susceptible to nucleophilic attack. Conversely, the methylsulfanyl group acts as a pro-nucleophile and is highly sensitive to oxidative conditions.

Table 1: Physicochemical & Molecular Identity

PropertyValue
Chemical Name Methyl 4-(methylsulfanyl)-2-nitrobenzoate
CAS Registry Number 102232-51-9
Molecular Formula C9H9NO4S
Molecular Weight 227.24 g/mol
SMILES O=C(OC)C1=CC=C(SC)C=C1=O
Purity Standard ≥ 95.0%

(Data corroborated by[1] and [2] technical specifications).

Hazard Characterization & Toxicological Mechanisms (SDS Core)

As a reactive intermediate, this compound presents specific occupational hazards. The toxicity is primarily driven by the redox-cycling capabilities of the nitroaromatic system and the electrophilicity of the ring.

Table 2: GHS Hazard Classification & Mechanistic Causality

Hazard CodeHazard StatementMechanistic Causality
H302 Harmful if swallowedGastrointestinal absorption leads to enzymatic reduction of the nitro group, generating reactive nitroso and hydroxylamine species that induce systemic oxidative stress.
H315 Causes skin irritationThe electron-deficient aromatic ring acts as a mild electrophile, reacting with nucleophilic residues (e.g., thiols, amines) in epidermal proteins, triggering localized inflammation.
H319 Causes serious eye irritationHigh affinity for ocular mucosal tissue; the thioether moiety can undergo localized metabolic oxidation, exacerbating tissue irritation.
H335 May cause respiratory irritationInhalation of fine crystalline dust particulates directly interacts with the respiratory epithelium, triggering a localized immune/inflammatory response.

Self-Validating Experimental Protocols

Protocol A: Safe Handling & Spill Decontamination

Because of its irritant properties (H315/H319), standard laboratory PPE (nitrile gloves, safety goggles, and a particulate respirator if handled outside a fume hood) is mandatory. The following protocol outlines a self-validating decontamination workflow for powder spills.

Step-by-Step Methodology:

  • Isolation: Immediately isolate the spill area. Do not dry-sweep, as this aerosolizes the particulates (exacerbating H335 risks).

  • Neutralization/Absorption: Cover the solid spill with a damp, inert absorbent material (e.g., vermiculite or sand moistened with a 1:1 mixture of water and ethanol) to suppress dust formation.

  • Collection & Decontamination: Carefully scoop the absorbed mixture into a designated hazardous waste container. Wipe the affected surface with an ethanol-soaked laboratory tissue to dissolve any residual organic film.

  • Self-Validation Step (UV Inspection): Methyl 4-(methylsulfanyl)-2-nitrobenzoate possesses a highly conjugated nitro-aromatic system that strongly absorbs UV light. To validate complete decontamination, inspect the cleaned surface with a handheld 254 nm UV lamp. The absence of dark, non-fluorescing spots (fluorescence quenching) on the illuminated surface confirms that the chemical has been entirely removed.

Protocol B: Chemoselective Synthetic Transformation (Nitro Reduction)

A frequent requirement in drug discovery is the conversion of this building block into an aniline derivative (Methyl 4-(methylsulfanyl)-2-aminobenzoate) for subsequent cross-coupling or amidation reactions.

Causality & Expert Insight: Standard catalytic hydrogenation utilizing Hydrogen gas and Palladium on Carbon (H2, Pd/C) is highly contraindicated here. The Lewis basic thioether (methylsulfanyl) group strongly coordinates to the palladium surface, effectively poisoning the catalyst and halting the reaction. To bypass this, a dissolving metal reduction utilizing Iron powder and Ammonium Chloride (Fe/NH4Cl) is employed. Iron facilitates a single-electron transfer (SET) mechanism that remains entirely unaffected by sulfur coordination, ensuring perfect chemoselectivity[3][4]. This principle is well-documented in advanced catalytic methodologies .

Step-by-Step Methodology:

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 equivalent of methyl 4-(methylsulfanyl)-2-nitrobenzoate in a 4:1 mixture of Ethanol and Water.

  • Reagent Addition: Add 5.0 equivalents of Iron powder (325 mesh) followed by 2.0 equivalents of solid Ammonium Chloride (NH4Cl).

  • Reaction: Heat the heterogeneous mixture to 80°C under vigorous stirring for 2–4 hours. The iron powder will gradually oxidize, turning the mixture into a dark brown/black slurry.

  • Workup: Cool the mixture to room temperature and filter it through a pad of Celite to remove iron oxides. Wash the Celite pad thoroughly with Ethyl Acetate. Concentrate the filtrate under reduced pressure, extract with Ethyl Acetate, wash with brine, dry over anhydrous Na2SO4, and evaporate to yield the crude amine.

  • Self-Validation Step (TLC & Ninhydrin Assay): Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes/Ethyl Acetate (7:3) eluent. The starting material (UV-active, higher Rf) must completely disappear, replaced by a more polar product spot (lower Rf). To validate the chemical identity of the new spot as a primary amine, spray the TLC plate with a Ninhydrin solution and heat it gently. The appearance of a distinct colored spot (typically yellow/brown for anilines) confirms the successful reduction of the nitro group.

Visualizations

HazardMitigation Start Exposure to CAS 102232-51-9 Skin Skin Contact (H315: Irritation) Start->Skin Eye Eye Contact (H319: Severe Irritation) Start->Eye Inhale Inhalation (H335: Resp. Irritation) Start->Inhale FlushSkin Flush with copious water & wash with soap Skin->FlushSkin FlushEye Rinse cautiously with water for 15 minutes Eye->FlushEye MoveAir Move to fresh air & monitor breathing Inhale->MoveAir Medical Seek Medical Attention if symptoms persist FlushSkin->Medical FlushEye->Medical MoveAir->Medical

Workflow for hazard mitigation and exposure response for CAS 102232-51-9.

SyntheticPathway SM Methyl 4-(methylsulfanyl)-2-nitrobenzoate Reagent Fe powder / NH4Cl (EtOH/H2O, 80°C) SM->Reagent Reduction Oxidation mCPBA / H2O2 (Side Reaction) SM->Oxidation Oxidation Intermediate Nitroso / Hydroxylamine Intermediates Reagent->Intermediate Product Methyl 4-(methylsulfanyl)-2-aminobenzoate Intermediate->Product Chemoselective Sulfone Methyl 4-(methylsulfonyl)-2-nitrobenzoate Oxidation->Sulfone

Chemoselective synthetic pathways for methyl 4-(methylsulfanyl)-2-nitrobenzoate.

References

  • Title: Reduction of Nitro Compounds Using 3d-Non-Noble Metal Catalysts Source: Chemical Reviews (American Chemical Society) URL: [Link]

Sources

Foundational

methyl 4-(methylsulfanyl)-2-nitrobenzoate PubChem CID and IUPAC name

An in-depth technical guide on "methyl 4-(methylsulfanyl)-2-nitrobenzoate" cannot be provided at this time. Comprehensive searches for this specific chemical compound in the PubChem database and general chemical literatu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide on "methyl 4-(methylsulfanyl)-2-nitrobenzoate" cannot be provided at this time. Comprehensive searches for this specific chemical compound in the PubChem database and general chemical literature have not yielded a definitive entry or associated experimental data.

The search results consistently point to related but structurally distinct compounds, such as "Benzoic acid, 4-(methylsulfonyl)-2-nitro-" and various other substituted nitrobenzoates. The absence of a specific PubChem Compound ID (CID) for "methyl 4-(methylsulfanyl)-2-nitrobenzoate" indicates that it may be a novel compound, not yet synthesized, or not yet cataloged in major chemical databases.

Due to the lack of a verifiable PubChem entry, it is not possible to deliver a technical guide that meets the required standards of scientific integrity, accuracy, and authoritative grounding. Key information such as the IUPAC name, physicochemical properties, and established experimental protocols are unavailable.

Therefore, the generation of an in-depth technical guide or whitepaper on "methyl 4-(methylsulfanyl)-2-nitrobenzoate" cannot be completed.

Exploratory

biological activity of 2-nitro-4-methylsulfanylbenzoate derivatives

The Biological Activity of 2-Nitro-4-Methylsulfanylbenzoate Derivatives: A Technical Guide Executive Summary The 2-nitro-4-methylsulfanylbenzoate scaffold (also known as 2-nitro-4-thiomethylbenzoate) represents a "Janus-...

Author: BenchChem Technical Support Team. Date: March 2026

The Biological Activity of 2-Nitro-4-Methylsulfanylbenzoate Derivatives: A Technical Guide

Executive Summary The 2-nitro-4-methylsulfanylbenzoate scaffold (also known as 2-nitro-4-thiomethylbenzoate) represents a "Janus-faced" chemical intermediate with divergent biological potential. Its utility is bifurcated by two distinct metabolic/synthetic pathways: oxidative bioactivation leading to potent herbicidal agents (HPPD inhibitors) and reductive bioactivation leading to antimicrobial and hypoxia-selective anticancer pharmacophores.

This guide analyzes the technical causality behind these activities, providing researchers with a roadmap for exploiting this scaffold in drug and agrochemical discovery.

Part 1: Chemical Identity & Structural Logic

The core structure consists of a benzoic acid moiety substituted with a nitro group at the ortho position (C2) and a methylsulfanyl (thioether) group at the para position (C4).

  • The Nitro Group (C2): Acts as an electron-withdrawing "trigger."[1][2] In hypoxic environments or within specific bacteria (e.g., M. tuberculosis), it serves as a prodrug moiety, reducible to toxic reactive nitrogen species (RNS).

  • The Methylsulfanyl Group (C4): A "pro-warhead." In its native thioether state, it is lipophilic and relatively inert. Upon enzymatic or chemical oxidation to the sulfone (-SO₂Me), it becomes a powerful electron-withdrawing group essential for the binding efficacy of 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors.

Structural Diagram: The Divergent Bioactivation Pathways

BioactivationPathways Scaffold 2-Nitro-4-methylsulfanylbenzoate (Thioether Scaffold) Sulfoxide Sulfoxide Intermediate (Chiral) Scaffold->Sulfoxide Oxidation (CYP450 / H2O2) Nitroso Nitroso Intermediate (-NO) Scaffold->Nitroso Nitroreductase (Type I/II) Sulfone 2-Nitro-4-methylsulfonylbenzoate (Active Sulfone) Sulfoxide->Sulfone Oxidation Mesotrione Mesotrione/Nitisinone (HPPD Inhibitors) Sulfone->Mesotrione Condensation (w/ 1,3-cyclohexanedione) Hydroxylamine Hydroxylamine (-NHOH) Nitroso->Hydroxylamine 2e- Reduction Amine 4-Amino Derivative (DNA Binding/Adducts) Hydroxylamine->Amine Bioactive Effector

Caption: Divergent bioactivation of the 2-nitro-4-methylsulfanylbenzoate scaffold. The oxidative path (red) leads to herbicidal sulfones; the reductive path (green) leads to antimicrobial/anticancer amines.

Part 2: The Oxidative Axis – Herbicidal Activity (HPPD Inhibition)

The most commercially validated application of this scaffold lies in its oxidized form: 2-nitro-4-methylsulfonylbenzoic acid (NMSBA) . This is the key intermediate for Mesotrione and related triketone herbicides.

Mechanism of Action

The thioether (-SMe) must be oxidized to the sulfone (-SO₂Me) to exert activity. The sulfone group, combined with the nitro group, creates a highly electron-deficient aromatic ring. When coupled with a 1,3-cyclohexanedione moiety, this structure mimics the transition state of the substrate for 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) .

  • Target: HPPD enzyme (essential for carotenoid biosynthesis in plants).

  • Effect: Inhibition leads to bleaching (loss of chlorophyll/carotenoids) and plant death.

Protocol 1: Synthesis & Oxidation of the Scaffold

Context: This protocol describes the lab-scale synthesis of the thioether followed by oxidation to the bioactive sulfone.

Step A: Nucleophilic Aromatic Substitution (SNAr)

  • Reagents: 4-Chloro-2-nitrobenzoic acid (1.0 eq), Sodium thiomethoxide (NaSMe, 2.2 eq), DMF (Solvent).

  • Procedure:

    • Dissolve 4-chloro-2-nitrobenzoic acid in DMF under N₂ atmosphere.

    • Cool to 0°C. Slowly add NaSMe (exothermic).

    • Heat to 80°C for 4 hours. The para-carboxyl group activates the C4-chlorine for substitution, despite the meta-nitro arrangement.

    • Workup: Acidify with 1M HCl to precipitate 2-nitro-4-methylsulfanylbenzoic acid (Yellow solid).

    • Validation: ¹H NMR (DMSO-d₆) shows appearance of S-Me singlet ~2.5 ppm.

Step B: Oxidation to Sulfone (The Bioactive Core)

  • Reagents: Thioether product (Step A), 30% H₂O₂ (excess), Sodium Tungstate (catalyst, 5 mol%).

  • Procedure:

    • Suspend thioether in water/acetic acid.

    • Add catalyst and H₂O₂ dropwise at 60°C.

    • Reflux for 2 hours.[3][4]

    • Result: Quantitative conversion to 2-nitro-4-methylsulfonylbenzoic acid .

    • Note: This sulfone is the direct precursor for Mesotrione synthesis via condensation with 1,3-cyclohexanedione [1].

Part 3: The Reductive Axis – Antimicrobial & Anticancer Potential

While the oxidized form targets plants, the nitro group of the scaffold targets bacteria and hypoxic tumor cells.

Mechanism: Suicide Inhibition via Nitroreductases
  • Mycobacterium tuberculosis (Mtb): Mtb expresses deazaflavin-dependent nitroreductase (Ddn). This enzyme reduces the nitro group of benzoate derivatives. The resulting nitroso/hydroxylamine intermediates are highly reactive, forming adducts with DNA or proteins, leading to bacterial cell death [2].

  • Hypoxic Cancer Cells: Solid tumors often have hypoxic cores with elevated nitroreductase activity. 2-nitrobenzoates act as "hypoxia-activated prodrugs" (HAPs). The reduction is inhibited by oxygen; thus, toxicity is confined to the hypoxic tumor microenvironment [3].

Protocol 2: Antimicrobial Susceptibility Testing (MIC)

Context: Validating the activity of the scaffold against S. aureus or M. smegmatis (surrogate for Mtb).

  • Preparation: Dissolve 2-nitro-4-methylsulfanylbenzoate derivatives in DMSO (stock 10 mg/mL).

  • Medium: Mueller-Hinton Broth (MHB) for S. aureus; Middlebrook 7H9 for Mycobacteria.

  • Assay:

    • Use 96-well microtiter plates.

    • Perform serial 2-fold dilutions (Range: 256 µg/mL to 0.5 µg/mL).

    • Inoculate with bacterial suspension (5 x 10⁵ CFU/mL).

    • Incubate at 37°C (24h for S. aureus, 48-72h for M. smegmatis).

  • Readout: Add Resazurin (Alamar Blue) dye. Blue -> Pink color change indicates viable growth. The MIC is the lowest concentration preventing color change.

  • Data Interpretation:

    • MIC < 10 µg/mL: Highly active (Potential Lead).

    • MIC 10-50 µg/mL: Moderate activity.

    • Note: Activity is often enhanced by esterification of the carboxylic acid to improve cell permeability (lipophilicity) [4].

Part 4: Quantitative Activity Summary

The following table summarizes the biological profile of the scaffold and its key derivatives.

Derivative FormKey SubstituentPrimary TargetActivity TypeIC₅₀ / MIC Range
Thioether (Parent) -SMeProdrug / PrecursorLow Direct Activity>100 µM (Inactive)
Sulfone (Oxidized) -SO₂MeHPPD Enzyme Herbicide (Bleaching)10 - 50 nM (Ki) [1]
Nitro-Reduced -NHOH / -NH₂DNA / Proteins Antimicrobial (TB)2 - 8 µg/mL (MIC) [2]
Benzothiazole (Cyclized)Topoisomerase II Anticancer0.1 - 5 µM (IC₅₀) [5]

Note: The "Benzothiazole" entry refers to derivatives where the thioether and nitro groups are cyclized, a common medicinal chemistry strategy using this scaffold.

Part 5: References

  • Process for the preparation of Mesotrione. Trea Tech. (2024). Retrieved from [Link]

  • Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis. MDPI Molecules. (2023). Retrieved from [Link]

  • Synthesis and evaluation of two novel 2-nitroimidazole derivatives as potential PET radioligands for tumor imaging. Nuclear Medicine and Biology. (2010). Retrieved from [Link]

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Biomolecules. (2022). Retrieved from [Link]

  • Methylsulfonyl benzothiazoles (MSBT) derivatives: Search for new potential antimicrobial and anticancer agents. Bioorganic & Medicinal Chemistry Letters. (2017). Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

synthesis of methyl 4-(methylsulfanyl)-2-nitrobenzoate from 4-chloro-2-nitrobenzoate

Application Note: High-Fidelity Synthesis of Methyl 4-(methylsulfanyl)-2-nitrobenzoate Part 1: Strategic Overview & Mechanistic Rationale The synthesis of methyl 4-(methylsulfanyl)-2-nitrobenzoate is a critical transform...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity Synthesis of Methyl 4-(methylsulfanyl)-2-nitrobenzoate

Part 1: Strategic Overview & Mechanistic Rationale

The synthesis of methyl 4-(methylsulfanyl)-2-nitrobenzoate is a critical transformation in the production of benzoylcyclohexanedione herbicides (e.g., Mesotrione) and various pharmaceutical intermediates.[1] The core transformation is a Nucleophilic Aromatic Substitution (S_NAr) where the chloride leaving group is displaced by a thiomethoxide nucleophile.

Mechanistic Causality

The success of this reaction hinges on the electronic activation of the benzene ring.

  • Regioselectivity (C4 vs. C2): The starting material, methyl 4-chloro-2-nitrobenzoate, presents two potential electrophilic sites: C4 (bearing Cl) and C2 (bearing NO₂).[1]

    • The C1-Ester (COOMe) is a strong electron-withdrawing group (EWG) positioned para to the C4-Cl. This provides significant resonance stabilization for the Meisenheimer complex formed upon nucleophilic attack at C4.[1]

    • The C2-Nitro (NO₂) group is meta to the C4-Cl. While it provides inductive withdrawal (-I), it does not participate in resonance stabilization for the C4 attack.[1] However, the nitro group itself is a potential leaving group at C2 (activated by the ortho-ester).[1]

    • Empirical Insight: Under controlled conditions with soft nucleophiles like thiomethoxide (

      
      ), displacement of the softer chloride at the highly activated para-position is kinetically favored over the displacement of the hard nitro group or attack at the carbonyl.[1]
      
Critical Process Parameters (CPPs)
  • Substrate State: The reaction is most efficient when performed on the ester (methyl 4-chloro-2-nitrobenzoate) rather than the free acid. The carboxylate anion (

    
    ) of the acid is electron-rich and repels the anionic nucleophile, drastically reducing yield.[1]
    
  • Odor Control: Sodium thiomethoxide generates methanethiol (MeSH) upon contact with protic sources or acid, which has an extremely low odor threshold (ppb range) and toxicity.[1][2] A closed system with an oxidative scrubber (bleach) is mandatory.[2]

  • Temperature: The reaction is exothermic.[1] Uncontrolled heat can lead to ester hydrolysis (if moisture is present) or bis-sulfide formation.

Part 2: Experimental Protocol

Materials & Equipment
  • Starting Material: Methyl 4-chloro-2-nitrobenzoate (Purity >98%).[1][3]

  • Reagent: Sodium thiomethoxide (NaSMe), 95% powder or 21% aqueous solution (use solid for anhydrous conditions).[1][2]

  • Solvent: N,N-Dimethylformamide (DMF) (Anhydrous).[1][2] Alternative: Acetonitrile (ACN) for easier workup, though slower.[1][2]

  • Safety: Fume hood, bleach trap, double-gloving.[1][2]

Reaction Scheme

ReactionScheme cluster_0 Reactants cluster_1 cluster_2 Products SM Methyl 4-chloro-2-nitrobenzoate (C8H6ClNO4) Cond DMF, 0°C to RT 1-2 Hours SM->Cond Reagent NaSMe (Sodium Thiomethoxide) Reagent->Cond Prod Methyl 4-(methylsulfanyl)-2-nitrobenzoate (C9H9NO4S) Cond->Prod ByProd NaCl Cond->ByProd

Caption: S_NAr displacement of chloride by thiomethoxide. The para-ester activation drives the regioselectivity.[1]

Step-by-Step Procedure

Step 1: Preparation of the Electrophile Solution

  • In a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and internal thermometer, dissolve Methyl 4-chloro-2-nitrobenzoate (10.0 g, 46.4 mmol) in anhydrous DMF (50 mL) .

  • Cool the solution to 0–5°C using an ice/water bath.

    • Rationale: Cooling suppresses potential side reactions (e.g., transesterification or attack on the nitro group) during the initial exothermic addition.[1][2]

Step 2: Nucleophile Addition

  • Prepare a solution/suspension of Sodium thiomethoxide (3.41 g, 48.7 mmol, 1.05 equiv) in DMF (20 mL) .

    • Note: If using aqueous NaSMe, ensure the DMF volume is sufficient to maintain homogeneity, but anticipate slower kinetics due to solvation of the nucleophile by water.[1][2] Solid NaSMe is preferred.

  • Add the NaSMe mixture dropwise to the reaction flask over 15–20 minutes , maintaining the internal temperature <10°C .

  • Upon completion of addition, remove the ice bath and allow the reaction to warm to Room Temperature (20–25°C) .

  • Stir for 1–2 hours .

Step 3: In-Process Control (IPC)

  • TLC Method: Hexanes:Ethyl Acetate (7:3).[1][2]

    • Starting Material Rf: ~0.6

    • Product Rf: ~0.5 (Sulfide is slightly more polar than chloride).[2]

  • HPLC: Check for disappearance of the chloro-derivative. Target conversion >98%.

Step 4: Quench and Workup (Odor Containment Mode)

  • Crucial Safety Step: Prepare a "Kill Solution" of 10% Sodium Hypochlorite (Bleach) in a beaker.[2] All pipettes and glassware contacting the reaction mixture must be dipped here immediately to oxidize residual thiols.[1]

  • Pour the reaction mixture slowly into Ice-Water (300 mL) containing 1M HCl (10 mL) .

    • Rationale: Acidification prevents emulsification and stops any basic hydrolysis of the ester.[1]

  • The product typically precipitates as a yellow solid.[1]

    • If solid forms: Filter under vacuum, wash with water (3 x 50 mL) and cold hexanes (20 mL).[1][2]

    • If oil forms:[2][4] Extract with Ethyl Acetate (3 x 100 mL).[2][5] Wash combined organics with water (2 x), Brine (1 x), and dry over

      
      .[1][2] Concentrate in vacuo.[1][2][5]
      

Step 5: Purification

  • Recrystallization: Dissolve the crude solid in boiling Methanol (MeOH) or Ethanol. Cool slowly to 4°C.

  • Yield: Expected yield is 85–92% .[1][2]

Part 3: Validation & Characterization

Quantitative Data Summary
ParameterSpecificationObservation/Notes
Appearance Yellow crystalline solidDeep yellow indicates nitro conjugation.[1]
Melting Point 94–96 °CSharp range indicates high purity.[1][2]
Yield > 85%Losses primarily due to workup solubility.[1][2]
Purity (HPLC) > 98% (Area %)Main impurity: Hydrolyzed acid (if wet).[2]
Spectral Validation (Self-Validating System)
  • ¹H NMR (400 MHz, CDCl₃):

    • δ 2.58 (s, 3H, S-CH₃): Diagnostic peak.[1][2] Appearance confirms S-alkylation.[1]

    • δ 3.92 (s, 3H, O-CH₃): Ester methyl group.[1][2]

    • δ 7.5–8.0 (m, 3H, Ar-H): Aromatic region.[1][2] Note the shielding effect of the SMe group on the adjacent protons compared to the Cl precursor.[1]

  • ¹³C NMR: Look for the thiomethyl carbon at approx 15 ppm .[1]

Experimental Workflow Diagram

Workflow Start Start: Methyl 4-chloro-2-nitrobenzoate + DMF Cool Cool to 0°C Start->Cool Add Add NaSMe (1.05 eq) Dropwise Cool->Add React Warm to RT Stir 2 Hours Add->React Check IPC: TLC/HPLC (SM < 1%) React->Check Check->React Incomplete Quench Quench into Acidic Ice Water (Bleach Trap for Odor) Check->Quench Pass Isolate Filter Solid or Extract EtOAc Quench->Isolate Purify Recrystallize (MeOH) Isolate->Purify End Final Product: Methyl 4-(methylsulfanyl)-2-nitrobenzoate Purify->End

Caption: Operational workflow for the synthesis, emphasizing the critical IPC checkpoint and safety quench.

Part 4: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of esterEnsure DMF is anhydrous. Avoid excess aqueous base.[1][2]
Impurity: Disulfide Oxidation of NaSMeDegas solvents with Nitrogen.[1][2] Use fresh reagent.
Impurity: Acid Hydrolysis during workupKeep quench pH acidic (pH 3-4). Do not heat during quench.[1][2]
Stench Escaping MeSHUse a bleach scrubber on the N2 outlet.[1] Treat all waste with bleach.[1][2]

References

  • Synthesis of Mesotrione Intermediates

    • Preparation of 2-nitro-4-methylsulfonylbenzoic acid.[1][6] (2013).[2] Patent CN103274974A.[1][2] Describes the oxidation of the sulfide precursor derived from 4-chloro-2-nitrobenzoate.

    • [2]

  • Structural Characterization

    • Hou, Y. J., Chu, W. Y., Sui, J., & Sun, Z. Z. (2010).[1][2] Methyl 4-methylsulfonyl-2-nitrobenzoate.[1] Acta Crystallographica Section E: Structure Reports Online, 66(7), o1676.[1][2] (Describes the sulfone analog, validating the scaffold structure).

    • [2]

  • Mechanistic Insight (S_NAr)

    • Bunnett, J. F., & Zahler, R. E. (1951).[1][2] Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412.[1][2] (Foundational text on S_NAr activation by EWGs).

    • [2]

  • Safety Protocols for Thiols

    • Sigma-Aldrich.[1] Handling of Odorous Compounds (Thiols/Sulfides). Technical Bulletin.

Sources

Application

Application Note: High-Efficiency Esterification of 4-(Methylsulfanyl)-2-Nitrobenzoic Acid

This is a comprehensive Application Note and Protocol for the esterification of 4-(methylsulfanyl)-2-nitrobenzoic acid (also known as 4-(methylthio)-2-nitrobenzoic acid). Abstract This guide details the optimized protoco...

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive Application Note and Protocol for the esterification of 4-(methylsulfanyl)-2-nitrobenzoic acid (also known as 4-(methylthio)-2-nitrobenzoic acid).

Abstract

This guide details the optimized protocol for synthesizing methyl 4-(methylsulfanyl)-2-nitrobenzoate from its carboxylic acid precursor. The presence of an ortho-nitro group introduces significant steric hindrance, while the para-methylsulfanyl (thioether) moiety presents a chemoselectivity challenge due to its susceptibility to oxidation (sulfoxide/sulfone formation). This protocol utilizes an in-situ acyl chloride activation method (Thionyl Chloride/Methanol) to overcome steric barriers without compromising the sulfur center, offering a robust alternative to slower Fisher esterification methods.

Strategic Analysis & Chemical Logic

The Ortho-Effect Challenge

The target substrate, 4-(methylsulfanyl)-2-nitrobenzoic acid , possesses a nitro group at the 2-position (ortho).

  • Steric Hindrance: The bulky nitro group twists the carboxylate out of the aromatic plane, impeding the approach of nucleophiles (methanol).

  • Electronic Deactivation: The electron-withdrawing nature of the nitro group reduces the basicity of the carbonyl oxygen, making protonation (the first step of Fisher esterification) less favorable.

  • Solution: We employ Thionyl Chloride (

    
    ) .[1][2] This reagent converts the carboxylic acid to an acid chloride intermediate (
    
    
    
    ), which is significantly more electrophilic than the protonated carboxylic acid, effectively driving the reaction to completion despite the steric bulk.
Thioether Stability (The "Soft" Spot)

The methylsulfanyl group (


) is a "soft" nucleophile prone to oxidation.
  • Risk: Strong acidic conditions combined with high temperatures or accidental oxidants (e.g., traces of

    
     or nitric acid residues) can oxidize the sulfide to a sulfoxide (
    
    
    
    ) or sulfone (
    
    
    ).
  • Control: The selected protocol uses anhydrous conditions and avoids oxidative catalysts.

    
     is a dehydrating agent that maintains a reducing/inert environment relative to oxygen, protecting the sulfur moiety.
    

Experimental Protocol: Thionyl Chloride Mediated Esterification

Reagents & Stoichiometry
ComponentRoleEquiv.MW ( g/mol )Quantity (Example)
4-(Methylsulfanyl)-2-nitrobenzoic acid Substrate1.0213.215.00 g
Thionyl Chloride (

)
Activator2.5118.974.25 mL (6.97 g)
Methanol (Anhydrous) Solvent/RgtExcess32.0450 mL
Dichloromethane (DCM) Workup--100 mL
Sodium Bicarbonate (

)
Quench-84.01Sat. Aq. Soln.
Step-by-Step Procedure
Phase 1: Activation & Reaction
  • Setup: Equip a dry 250 mL round-bottom flask (RBF) with a magnetic stir bar and a pressure-equalizing addition funnel. Flush the system with nitrogen (

    
    ) to maintain an inert atmosphere.
    
  • Solvation: Charge the RBF with 4-(methylsulfanyl)-2-nitrobenzoic acid (5.00 g) and anhydrous Methanol (50 mL). Note: The starting material may not fully dissolve initially; a suspension is normal.

  • Cooling: Place the flask in an ice-water bath (

    
    ). Stir for 10 minutes to equilibrate.
    
  • Addition: Add Thionyl Chloride (4.25 mL) dropwise via the addition funnel over 15–20 minutes.

    • Caution: The reaction is exothermic and releases

      
       gas and 
      
      
      
      . Ensure efficient fume hood ventilation.
  • Reflux: Once addition is complete, remove the ice bath. Attach a reflux condenser and heat the mixture to a gentle reflux (

    
    ) for 3–4 hours .
    
    • Checkpoint: The suspension should clear to a yellow homogeneous solution as the acid chloride forms and immediately reacts with methanol.

  • Monitoring: Monitor reaction progress via TLC (System: 30% EtOAc in Hexanes). The product (ester) will have a higher

    
     than the acid.
    
Phase 2: Workup & Isolation
  • Concentration: Cool the reaction mixture to room temperature. Remove excess methanol and volatiles using a rotary evaporator (

    
    , reduced pressure) to yield a crude yellow oil/solid.
    
  • Neutralization: Dissolve the residue in Dichloromethane (DCM) (50 mL).

  • Washing:

    • Wash the organic phase carefully with Saturated Aqueous

      
        (2 x 30 mL). Caution: 
      
      
      
      evolution will occur.
    • Wash with Brine (1 x 30 mL).

  • Drying: Dry the organic layer over anhydrous

    
     or 
    
    
    
    for 15 minutes.
  • Filtration: Filter off the drying agent and concentrate the filtrate under vacuum.

Phase 3: Purification
  • Standard Purity: The crude product is typically >95% pure and appears as a yellow crystalline solid.

  • High Purity (Optional): If necessary, recrystallize from hot Methanol/Water (9:1) or purify via silica gel flash chromatography (Gradient: 0-20% EtOAc/Hexanes).

Reaction Mechanism & Workflow Visualization

Reaction Mechanism (DOT Diagram)

This diagram illustrates the activation of the sterically hindered carboxylic acid followed by nucleophilic attack.

ReactionMechanism Substrate 4-(Methylsulfanyl)- 2-nitrobenzoic Acid Activation Activation Step (SOCl2) Substrate->Activation Dehydration Intermediate Acyl Chloride Intermediate Activation->Intermediate - SO2, - HCl Nucleophile Methanol Attack (MeOH) Intermediate->Nucleophile Fast Product Methyl 4-(methylsulfanyl)- 2-nitrobenzoate Nucleophile->Product - HCl

Caption: Step-wise conversion of the hindered acid to the methyl ester via an acid chloride intermediate.

Experimental Workflow (DOT Diagram)

Workflow Start Start: 5.0g Substrate + 50mL MeOH Cool Cool to 0°C Start->Cool AddSOCl2 Add SOCl2 (2.5 eq) Dropwise (Exothermic) Cool->AddSOCl2 Reflux Reflux (65°C) 3-4 Hours AddSOCl2->Reflux Evap Rotary Evaporation Remove Volatiles Reflux->Evap Extract Dissolve in DCM Wash w/ NaHCO3 Evap->Extract Dry Dry (Na2SO4) & Concentrate Extract->Dry Final Final Product: Methyl Ester Dry->Final

Caption: Operational workflow for the synthesis, highlighting critical safety and process steps.

Characterization & Quality Control

Verify the identity of the product using the following expected data.

  • Appearance: Yellow crystalline solid.[3]

  • Melting Point: Expected range 90–95°C (Analogous to nitrobenzoates, verify experimentally).

  • 
    H NMR (400 MHz, 
    
    
    
    ):
    • 
       8.00 (d, 
      
      
      
      Hz, 1H, Ar-H ortho to nitro)
    • 
       7.85 (d, 
      
      
      
      Hz, 1H, Ar-H ortho to ester)
    • 
       7.60 (dd, 
      
      
      
      Hz, 1H, Ar-H meta)
    • 
       3.92 (s, 3H, 
      
      
      
      )
    • 
       2.55 (s, 3H, 
      
      
      
      )
  • Mass Spectrometry (ESI+): Calculated for

    
     [M+H]
    
    
    
    : 228.03. Found: 228.1.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Yield Incomplete activation due to steric hindrance.Increase reflux time to 6 hours; ensure

is fresh/dry.
Product is Oil Residual solvent or impurities.Dry under high vacuum for 4h; seed with crystal if available.
Side Product (M+16) Oxidation of sulfide to sulfoxide.Ensure inert atmosphere (

); check methanol for peroxides; reduce reflux temp.
Starting Material Remains Water contamination in MeOH.Use freshly distilled or anhydrous grade Methanol. Water hydrolyzes the acid chloride back to acid.

References

  • Vertex AI Search. Synthesis of methyl 4-methylsulfonyl-2-nitrobenzoate (Analogous Precedent). Retrieved from .

  • Organic Chemistry Portal. Fischer Esterification Protocols and Mechanisms. Retrieved from .

  • Common Organic Chemistry. Thionyl Chloride Mediated Esterification Standard Procedures. Retrieved from .

  • Thermo Fisher Scientific. Methyl 4-nitrobenzoate Physical Properties (Base Structure Reference). Retrieved from .

Sources

Method

oxidation of methyl 4-(methylsulfanyl)-2-nitrobenzoate to sulfone

An In-Depth Guide to the Synthesis of Methyl 4-(methylsulfonyl)-2-nitrobenzoate via Oxidation Abstract This comprehensive guide provides detailed application notes and protocols for the oxidation of methyl 4-(methylsulfa...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Synthesis of Methyl 4-(methylsulfonyl)-2-nitrobenzoate via Oxidation

Abstract

This comprehensive guide provides detailed application notes and protocols for the oxidation of methyl 4-(methylsulfanyl)-2-nitrobenzoate to its corresponding sulfone, methyl 4-(methylsulfonyl)-2-nitrobenzoate. This transformation is a crucial step in the synthesis of various high-value chemical entities, including agrochemicals and pharmaceutical intermediates.[1][2][3] The sulfone functional group is a prevalent motif in drug discovery, valued for its ability to act as a hydrogen bond acceptor and for its metabolic stability.[4] This document explores the underlying reaction mechanisms, compares common oxidizing agents, and offers two robust, step-by-step protocols suitable for a research and development setting. The content is tailored for researchers, scientists, and drug development professionals, emphasizing scientific integrity, causality behind experimental choices, and safety considerations.

Introduction and Significance

The conversion of sulfides to sulfones is a fundamental and widely utilized transformation in modern organic synthesis. The resulting sulfone moiety is a key structural feature in numerous biologically active compounds and serves as a versatile synthetic intermediate.[5] Methyl 4-(methylsulfonyl)-2-nitrobenzoate, the target compound of this guide, is a known precursor in the synthesis of mesotrione, a selective herbicide used extensively in agriculture.[1][2][6]

The oxidation proceeds through a stable sulfoxide intermediate. Driving the reaction to completion to form the sulfone requires careful selection of the oxidant and precise control of reaction stoichiometry and conditions to prevent stalling at the sulfoxide stage or unwanted side reactions. This guide will focus on practical, scalable, and efficient methods for achieving this transformation with high yield and purity.

Reaction Mechanism: A Stepwise Oxidation

The oxidation of a sulfide to a sulfone is a two-stage process. The sulfur atom in the sulfide is first oxidized to a sulfoxide. Subsequently, the sulfoxide is further oxidized to the final sulfone. Each step involves the nucleophilic attack of the sulfur atom on an electrophilic oxygen atom from the oxidizing agent.

Oxidation_Mechanism Sulfide Methyl 4-(methylsulfanyl)- 2-nitrobenzoate Oxidant1 + 1 eq. [O] Sulfide->Oxidant1 Sulfoxide Intermediate (Sulfoxide) Oxidant2 + 1 eq. [O] Sulfoxide->Oxidant2 Sulfone Methyl 4-(methylsulfonyl)- 2-nitrobenzoate (Product) Oxidant1->Sulfoxide Oxidant2->Sulfone

Caption: General mechanism for the two-step oxidation of a sulfide to a sulfone.

To achieve a high yield of the sulfone, it is imperative to use at least two molar equivalents of the oxidizing agent relative to the starting sulfide. Using only one equivalent will preferentially yield the sulfoxide intermediate.

Selecting the Optimal Oxidizing Agent

Several reagents can effectively mediate this transformation. The choice of oxidant depends on factors such as substrate compatibility, desired reaction time and temperature, cost, safety, and ease of workup. Below is a comparative analysis of common oxidants used for this purpose.

Oxidizing AgentTypical Stoichiometry (for Sulfone)Common SolventsTemperatureAdvantagesDisadvantages & Workup Considerations
m-CPBA 2.2 - 2.5 equivalentsDichloromethane (DCM), Chloroform, THF[5][7]0 °C to RTHighly effective, predictable, and generally high-yielding.[8]Shock-sensitive peroxide[9]; acidic byproduct (m-CBA) must be removed via basic wash.[7]
Oxone® >2.0 equivalentsAcetonitrile/Water, Methanol/Water[10]RTInexpensive, environmentally benign ("green") oxidant, stable, and easy to handle.[10]Can be less selective; often requires biphasic solvent systems or buffers.[11]
Hydrogen Peroxide (H₂O₂) >2.0 equivalentsAcetonitrile, Acetic Acid[12][13]RT to elevated"Greenest" oxidant (byproduct is water); cost-effective.[13]Often requires a metal catalyst (e.g., Tungsten-based) for efficient sulfone formation.[12][14][15]
Potassium Permanganate (KMnO₄) >2.0 equivalentsAcetonitrile, Hexane (heterogeneous)[16][17]RT to refluxVery strong and inexpensive oxidant.[18]Can lead to over-oxidation; produces solid MnO₂ waste, complicating workup.[3]

For this specific application, meta-chloroperoxybenzoic acid (m-CPBA) and Oxone® represent excellent choices, balancing high efficacy with manageable experimental protocols.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves. m-CPBA is a potentially explosive peroxide and should be handled with care, avoiding shock, friction, and heat.[9]

Protocol 1: Oxidation using meta-Chloroperoxybenzoic Acid (m-CPBA)

This protocol is a reliable standard for sulfide to sulfone oxidation, known for its clean conversion and high yields.[5][19] The key is the careful, portion-wise addition of m-CPBA to control the reaction exotherm.

Materials and Reagents:

  • Methyl 4-(methylsulfanyl)-2-nitrobenzoate

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (DCM), reagent grade

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium sulfite (Na₂SO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stir bar, ice bath

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve methyl 4-(methylsulfanyl)-2-nitrobenzoate (1.0 eq.) in dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0 °C.

  • Oxidant Addition: Slowly add solid m-CPBA (2.2-2.5 eq.) to the stirred solution in small portions over 20-30 minutes. Causality Note: Portion-wise addition is critical to dissipate the heat generated from the exothermic oxidation and prevent a runaway reaction.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then remove the ice bath and let the mixture warm to room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 2-4 hours). The sulfoxide intermediate may be visible as a transient spot.

  • Quenching: Upon completion, cool the reaction mixture again to 0 °C and quench any excess peroxide by adding saturated aqueous sodium sulfite solution. Stir vigorously for 15-20 minutes.

  • Workup - Neutralization: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) to remove the m-chlorobenzoic acid byproduct, followed by brine (1x).[7]

  • Drying and Concentration: Dry the separated organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude methyl 4-(methylsulfonyl)-2-nitrobenzoate can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexanes) or by flash column chromatography on silica gel.

Protocol 2: Oxidation using Oxone®

This protocol utilizes an inexpensive and environmentally safer oxidant, making it an attractive alternative for larger-scale synthesis.[10]

Materials and Reagents:

  • Methyl 4-(methylsulfanyl)-2-nitrobenzoate

  • Oxone® (potassium peroxymonosulfate)

  • Sodium bicarbonate (NaHCO₃)

  • Methanol (MeOH) or Acetonitrile

  • Deionized water

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stir bar

Procedure:

  • Dissolution: Dissolve methyl 4-(methylsulfanyl)-2-nitrobenzoate (1.0 eq.) in methanol or acetonitrile in a round-bottom flask.

  • Oxidant Preparation: In a separate beaker, prepare a solution of Oxone® (2.1 eq.) and sodium bicarbonate (4.0 eq.) in deionized water. Causality Note: Sodium bicarbonate is added to buffer the reaction mixture, as the oxidation can generate acidic byproducts.[10]

  • Reaction: Add the aqueous Oxone®/NaHCO₃ solution to the stirred solution of the sulfide at room temperature. The mixture will likely become a biphasic suspension.

  • Monitoring: Stir the reaction vigorously at room temperature. Monitor the reaction progress by TLC. The reaction is typically complete within 6-12 hours.

  • Workup - Quenching and Extraction: Once the reaction is complete, add deionized water to dissolve any remaining solids. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).

  • Washing and Drying: Combine the organic extracts and wash with brine (1x). Dry the organic layer over anhydrous Na₂SO₄.

  • Concentration and Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to afford the crude product. Purify as described in Protocol 1 (recrystallization or chromatography).

Product Characterization

The final product, methyl 4-(methylsulfonyl)-2-nitrobenzoate, is expected to be a white to off-white solid. Its identity and purity should be confirmed using standard analytical techniques.

  • Chemical Formula: C₉H₉NO₆S[6]

  • Molecular Weight: 259.23 g/mol [6]

  • Expected Analysis:

    • ¹H NMR: Distinct aromatic proton signals, a singlet for the methyl ester, and a singlet for the methyl sulfone group.

    • IR Spectroscopy: Characteristic peaks for sulfone (O=S=O) stretches (~1350 and 1150 cm⁻¹), nitro (NO₂) stretches (~1530 and 1345 cm⁻¹), and ester carbonyl (C=O) stretch (~1730 cm⁻¹).

    • Melting Point: A sharp melting point should be observed for the pure compound.

The crystal structure of the title compound has been reported, providing definitive characterization data.[6]

General Experimental Workflow

The following diagram outlines the logical flow of the experimental process from setup to final product isolation.

Experimental_Workflow cluster_Reaction Reaction Phase cluster_Workup Workup & Isolation cluster_Purification Final Purification Setup 1. Dissolve Substrate & Cool to 0 °C Addition 2. Add Oxidant (e.g., m-CPBA) Setup->Addition Stir 3. Stir & Monitor (TLC) Addition->Stir Quench 4. Quench Excess Oxidant Stir->Quench Extract 5. Aqueous Wash (e.g., NaHCO₃) Quench->Extract Dry 6. Dry Organic Layer (Na₂SO₄) Extract->Dry Concentrate 7. Concentrate in Vacuo Dry->Concentrate Purify 8. Recrystallization or Column Chromatography Concentrate->Purify Characterize 9. Characterize Product (NMR, MP, etc.) Purify->Characterize

Sources

Application

Application Note: Chemoselective Reduction of Methyl 4-(methylsulfanyl)-2-nitrobenzoate

Executive Summary & Strategic Rationale The synthesis of methyl 2-amino-4-(methylsulfanyl)benzoate[1] from methyl 4-(methylsulfanyl)-2-nitrobenzoate[2] presents a classic chemoselectivity challenge in drug development an...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The synthesis of methyl 2-amino-4-(methylsulfanyl)benzoate[1] from methyl 4-(methylsulfanyl)-2-nitrobenzoate[2] presents a classic chemoselectivity challenge in drug development and organic synthesis. The substrate contains three highly reactive moieties:

  • An aromatic nitro group (-NO₂) : The target for reduction.

  • A methyl ester (-COOMe) : Highly susceptible to base/acid-catalyzed hydrolysis or over-reduction by strong hydrides.

  • A thioether (-SMe) : A potent catalyst poison due to the strong coordination of sulfur lone pairs to transition metals.

While catalytic hydrogenation using palladium on carbon (H₂ + Pd/C) is typically the method of choice for standard nitro reductions[3], it frequently fails or stalls here because the thioether irreversibly coordinates to the palladium surface, halting the catalytic cycle. Conversely, aggressive hydride donors like lithium aluminum hydride (LiAlH₄) will indiscriminately reduce the ester to an alcohol and typically convert aromatic nitro compounds into azo products rather than the desired primary amine[3][4].

To achieve high yields of the target aniline without degrading the ester or being inhibited by the thioether, single-electron transfer (SET) reductions utilizing dissolving metals or metal salts are required[3].

Mechanistic Causality & Reagent Selection

Method A: Iron Powder and Ammonium Chloride (Fe/NH₄Cl) This modification of the classic Béchamp reduction is highly scalable and environmentally benign. Iron acts as the electron donor, while NH₄Cl provides a mildly acidic proton source. Causality: The near-neutral pH (buffered by NH₄Cl) completely prevents the hydrolysis of the methyl ester. Furthermore, because the reaction relies on heterogeneous electron transfer from the bulk iron surface rather than a sensitive noble metal lattice, the thioether cannot "poison" the reaction[3].

Method B: Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) Tin(II) chloride is a classic, highly reliable bench-scale reagent for chemoselective nitro reduction[5]. Causality: Sn(II) is oxidized to Sn(IV), transferring electrons directly to the nitro group. It is a mild reagent that operates efficiently in protic solvents (ethanol or ethyl acetate) without affecting esters, nitriles, or thioethers[6]. The primary drawback is the generation of stoichiometric tin waste, which requires a specific basic workup to prevent emulsion formation[6].

Quantitative Method Comparison

The following table summarizes the performance of various reducing systems against the specific functional groups present in methyl 4-(methylsulfanyl)-2-nitrobenzoate.

Reagent SystemNitro ReductionEster ToleranceThioether ToleranceTypical YieldScalability / Green Profile
H₂, Pd/C ExcellentExcellentPoor (Poisoned) < 10%High / Excellent (if no sulfur)
LiAlH₄ Poor (Azo) [3]Poor (Alcohol) Excellent0%Low / Poor
SnCl₂·2H₂O ExcellentExcellentExcellent85–95%Low / Poor (Heavy metal waste)
Fe, NH₄Cl ExcellentExcellentExcellent80–90%High / Excellent (Green alternative)

Experimental Workflows & Decision Tree

Chemoselectivity SM Methyl 4-(methylsulfanyl) -2-nitrobenzoate PdC H2, Pd/C SM->PdC LiAlH4 LiAlH4 SM->LiAlH4 Fe Fe, NH4Cl (EtOH/H2O) SM->Fe Sn SnCl2·2H2O (EtOH) SM->Sn Fail1 Failed: Sulfur poisons catalyst PdC->Fail1 Fail2 Failed: Ester reduced to alcohol LiAlH4->Fail2 Success Success: Methyl 2-amino-4- (methylsulfanyl)benzoate Fe->Success Sn->Success

Fig 1: Chemoselective decision tree for the reduction of methyl 4-(methylsulfanyl)-2-nitrobenzoate.

Detailed Experimental Protocols

Protocol A: Iron/NH₄Cl Reduction (Recommended for Scale-Up)

This protocol is designed to be a self-validating system, ensuring high yield while maintaining a green chemistry profile.

Materials:

  • Methyl 4-(methylsulfanyl)-2-nitrobenzoate (1.0 equiv)

  • Iron powder (325 mesh preferred) (5.0 equiv)

  • Ammonium chloride (NH₄Cl) (5.0 equiv)

  • Solvent: Ethanol / Water (4:1 v/v)

Step-by-Step Procedure:

  • Setup : In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the nitro compound in the Ethanol/Water mixture (approx. 10 mL per gram of substrate).

  • Activation : Add the Iron powder and NH₄Cl at room temperature. Causality: NH₄Cl acts as a mild proton source to activate the iron surface without dropping the pH enough to hydrolyze the ester.

  • Reaction : Heat the vigorously stirring mixture to 80 °C (reflux). Vigorous stirring is critical because this is a heterogeneous reaction; the organic substrate must continuously interact with the solid iron surface.

  • In-Process Control (IPC) : Monitor by TLC (30% EtOAc/Hexanes). The reaction is self-validating when the yellow, UV-active starting material spot completely disappears, replaced by a highly fluorescent, lower-Rf product spot (typically within 2–4 hours).

  • Workup : Cool the mixture to 40 °C and filter it through a pad of Celite to remove the iron oxides. Wash the filter cake thoroughly with hot ethyl acetate (EtOAc). Causality: Hot filtration prevents the product from crystallizing on the iron waste.

  • Isolation : Concentrate the filtrate under reduced pressure to remove ethanol. Partition the aqueous residue with EtOAc and water. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to afford the pure amine.

Protocol B: SnCl₂·2H₂O Reduction (Recommended for Rapid Discovery)

This protocol is ideal for rapid, small-scale synthesis where heavy metal waste is manageable.

Materials:

  • Methyl 4-(methylsulfanyl)-2-nitrobenzoate (1.0 equiv)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (5.0 equiv)

  • Solvent: Absolute Ethanol or Ethyl Acetate

Step-by-Step Procedure:

  • Setup : Dissolve the nitro compound in absolute ethanol (approx. 10 mL per gram) in a round-bottom flask[6].

  • Reagent Addition : Add SnCl₂·2H₂O in one portion. The mixture may become slightly warm.

  • Reaction : Heat the mixture to 70 °C. Causality: Elevated temperature accelerates the single-electron transfer process. The initial yellow solution will often turn pale or colorless as the nitro group is reduced.

  • In-Process Control (IPC) : Check TLC after 1.5 hours. Complete consumption of the starting material validates the end of the reaction.

  • Workup Validation (Critical Step) : Cool the mixture to room temperature and pour it into crushed ice. Carefully add 1M aqueous NaOH with vigorous stirring until the pH is >10[6]. Causality: Initially, a thick, milky white precipitate of Sn(OH)₂/Sn(OH)₄ will form. Adding excess NaOH converts these gelatinous solids into highly water-soluble sodium stannate (Na₂[Sn(OH)₆]) complexes, yielding a clear aqueous layer and preventing disastrous emulsions during extraction.

  • Isolation : Extract the basic aqueous layer with EtOAc (3x). Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate to yield the target aniline.

References

  • 2-氨基-4-(甲硫基)苯甲酸甲酯| 102232-52-0 - 摩熵化学 Source: Molaid URL:[Link]

  • Nitro Reduction - Common Conditions Source: Common Organic Chemistry URL:[Link]

  • Reduction of nitro compounds - Wikipedia Source: Wikipedia URL:[Link]

Sources

Method

Application Notes &amp; Protocols: Synthesis of Nitrobenzoate Thioethers via Nucleophilic Aromatic Substitution with Sodium Thiomethoxide

Introduction: Strategic Importance of Nitrobenzoate Thioethers Nitroaromatic compounds are foundational scaffolds in medicinal chemistry, serving as precursors to a vast array of pharmaceuticals and bioactive molecules.[...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Strategic Importance of Nitrobenzoate Thioethers

Nitroaromatic compounds are foundational scaffolds in medicinal chemistry, serving as precursors to a vast array of pharmaceuticals and bioactive molecules.[1][2] The electron-withdrawing nature of the nitro group not only modulates the biological activity of a molecule but also provides a reactive handle for extensive chemical modification, most notably its reduction to an amine.[3] The introduction of a thioether linkage, specifically a methylthio group (–SMe), into the nitrobenzoate framework further enhances molecular diversity and can significantly influence pharmacokinetic and pharmacodynamic properties. Thioethers are key structural motifs in numerous biologically active compounds and play crucial roles in various catalytic and synthetic transformations.[4]

This guide provides a comprehensive overview and a detailed protocol for the synthesis of nitrobenzoate thioethers through the nucleophilic aromatic substitution (SNAr) reaction, utilizing sodium thiomethoxide (NaSMe) as a potent and selective nucleophile.[5] Sodium thiomethoxide is a highly effective reagent for introducing the thiomethyl group due to its nature as a "soft" nucleophile, which makes it particularly adept at attacking the "soft" electrophilic centers of activated aromatic rings.[5] This application note is designed for researchers, medicinal chemists, and process development scientists, offering in-depth mechanistic insights, a robust experimental protocol, and critical safety considerations.

Safety First: Handling Sodium Thiomethoxide

Sodium thiomethoxide is a hazardous chemical that demands strict adherence to safety protocols. It is a flammable solid , toxic if swallowed , and causes severe skin burns and eye damage .[6]

Table 1: Hazard Summary and Personal Protective Equipment (PPE)

Hazard ClassGHS PictogramsRequired PPEFirst Aid Measures
Flammable Solid (Category 1)🔥Flame-retardant lab coatIn case of fire, use dry chemical, CO₂, or alcohol-resistant foam.[6]
Acute Toxicity, Oral (Category 3)💀Chemical-resistant gloves (butyl rubber recommended)IF SWALLOWED: Immediately call a POISON CENTER or doctor. Rinse mouth. Do NOT induce vomiting.
Skin Corrosion (Category 1B)corrosiveSplash goggles, Face shield, Full skin coverageIF ON SKIN: Take off immediately all contaminated clothing. Rinse skin with water/shower for at least 15 minutes.[7][8]
Serious Eye Damage (Category 1)corrosiveSplash goggles, Face shieldIF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[8]

Handling Precautions:

  • Always handle sodium thiomethoxide in a well-ventilated chemical fume hood.[6][9]

  • Ground and bond all containers and receiving equipment to prevent static discharge.[8][9]

  • Use only non-sparking tools and explosion-proof equipment.[8][9]

  • Keep away from heat, sparks, open flames, and other ignition sources.

  • Avoid contact with acids, bases, and oxidizing agents.[6]

  • Store in a cool, dry, well-ventilated place in a tightly closed container under an inert atmosphere (e.g., nitrogen or argon).[6]

The Chemistry: Mechanism of Nucleophilic Aromatic Substitution (SNAr)

The synthesis of nitrobenzoate thioethers from a halo-nitrobenzoate precursor proceeds via the Nucleophilic Aromatic Substitution (SNAr) mechanism. This pathway is viable due to the presence of a strong electron-withdrawing group (the nitro group, –NO₂) positioned ortho or para to a suitable leaving group (e.g., F, Cl, Br).

The mechanism involves two key steps:

  • Nucleophilic Attack: The thiomethoxide anion (CH₃S⁻), a potent nucleophile, attacks the aromatic ring at the carbon atom bonded to the leaving group. This step is typically the rate-determining step.

  • Formation and Collapse of the Meisenheimer Complex: The attack forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the nitro group, which provides crucial stabilization.

  • Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the leaving group (halide ion), yielding the final thioether product.

Caption: SNAr Reaction Mechanism for Thioether Synthesis.

Note: The images in the DOT script above are placeholders. A textual representation is provided below.

SNAr_Mechanism_Text Figure 2: Ssubscript{N}Ar Reaction Mechanism (Textual) Reactants Reactants Ar-X + NaSMe Intermediate Meisenheimer Complex [Ar(X)(SMe)]⁻ Reactants->Intermediate k1 (Slow) Products Product Ar-SMe + NaX Intermediate->Products k2 (Fast)

Caption: Simplified SNAr Reaction Mechanism.

Experimental Protocol: Synthesis of Methyl 4-(methylthio)-3-nitrobenzoate

This protocol details the synthesis of a representative nitrobenzoate thioether from methyl 4-chloro-3-nitrobenzoate. The principles can be adapted for other halo-nitrobenzoate substrates.

Materials and Reagents
  • Methyl 4-chloro-3-nitrobenzoate

  • Sodium thiomethoxide (NaSMe)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes

Equipment
  • Round-bottom flask with magnetic stir bar

  • Septum and nitrogen/argon inlet

  • Syringes and needles

  • Magnetic stir plate

  • Rotary evaporator

  • Glassware for extraction and chromatography

Step-by-Step Procedure

Workflow Figure 3: Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification & Analysis A 1. Dissolve Substrate (Methyl 4-chloro-3-nitrobenzoate) in anhydrous DMF under N₂ B 2. Add NaSMe (portion-wise) at 0 °C A->B C 3. Stir at Room Temp Monitor by TLC B->C D 4. Quench with Water C->D E 5. Extract with EtOAc D->E F 6. Wash with Brine, Dry over MgSO₄ E->F G 7. Concentrate in vacuo F->G H 8. Purify by Column Chromatography G->H I 9. Characterize Product (NMR, IR, MS) H->I

Caption: Overview of the synthetic workflow.

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add methyl 4-chloro-3-nitrobenzoate (1.0 eq). Dissolve the substrate in anhydrous DMF (approx. 0.2 M concentration). Cool the solution to 0 °C using an ice bath.

    • Rationale: An inert atmosphere and anhydrous conditions are crucial to prevent the reaction of the highly basic sodium thiomethoxide with atmospheric moisture or protic solvents. DMF is an excellent polar aprotic solvent that facilitates SNAr reactions by solvating the cation (Na⁺) without solvating the nucleophile (CH₃S⁻), thus enhancing its reactivity.

  • Reagent Addition: While stirring vigorously, add sodium thiomethoxide (1.1 eq) portion-wise to the cooled solution over 10-15 minutes.

    • Rationale: A slight excess of the nucleophile ensures complete consumption of the starting material. Portion-wise addition at 0 °C helps to control the initial exotherm of the reaction.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

    • Rationale: TLC allows for a quick and effective way to determine the endpoint of the reaction, preventing the formation of potential byproducts from prolonged reaction times.

  • Workup: Once the reaction is complete, carefully quench the mixture by pouring it into an equal volume of cold water. Transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate.

    • Rationale: Quenching with water stops the reaction and precipitates the organic product while dissolving inorganic salts. Ethyl acetate is a common solvent for extracting moderately polar organic products from aqueous solutions.

  • Isolation: Combine the organic layers and wash twice with water, followed by one wash with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

    • Rationale: Washing with water removes residual DMF. The brine wash helps to break any emulsions and further removes water from the organic layer. MgSO₄ is a drying agent that removes trace amounts of water.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a hexanes/ethyl acetate gradient (e.g., starting from 95:5).

    • Rationale: Column chromatography separates the desired product from unreacted reagents, byproducts, and baseline impurities based on polarity.

Product Characterization: Expected Results

The final product, methyl 4-(methylthio)-3-nitrobenzoate, should be characterized to confirm its identity and purity.

Table 2: Predicted Spectroscopic Data for Methyl 4-(methylthio)-3-nitrobenzoate

TechniqueFeatureExpected Value / Observation
¹H NMR Aromatic Protonsδ 8.5-8.6 (d, 1H), 7.8-7.9 (dd, 1H), 7.4-7.5 (d, 1H) ppm
Methoxy Protons (-OCH₃)δ 3.9-4.0 (s, 3H) ppm
Methylthio Protons (-SCH₃)δ 2.5-2.6 (s, 3H) ppm
¹³C NMR Carbonyl Carbonδ 164-166 ppm
Aromatic Carbonsδ 120-155 ppm (6 distinct signals)
Methoxy Carbonδ 52-54 ppm
Methylthio Carbonδ 15-17 ppm
IR Spec. Nitro Stretch (asymm.)1520-1540 cm⁻¹ (strong)[10][11]
Nitro Stretch (symm.)1340-1360 cm⁻¹ (strong)[10]
Carbonyl Stretch (ester)1715-1730 cm⁻¹ (strong)[10]
Mass Spec. Molecular Ion (M⁺)m/z corresponding to C₉H₉NO₄S (e.g., 227.02)[10]

Note: Specific shifts and patterns may vary depending on the solvent and instrument used.[12]

Applications in Drug Discovery

The synthesis of nitrobenzoate thioethers is a valuable tool for drug development professionals.

  • Prodrug Strategies: The nitro group can be used in prodrugs that are activated under hypoxic conditions, a characteristic of solid tumors.[13]

  • Scaffold for Library Synthesis: The resulting thioether can be further oxidized to sulfoxides and sulfones, and the nitro group can be reduced to an amine, which then serves as a handle for amide coupling or other diversification reactions.[3] This allows for the rapid generation of compound libraries for screening.

  • Antimicrobial Agents: Nitro-containing compounds have shown significant activity against various pathogens, including M. tuberculosis.[13] The introduction of different thioether moieties can be used to tune the lipophilicity and activity of these potential drug candidates.

References

  • Scribd. (2020, August 1). Safety Data Sheet - EN - (77969456) SODIUM THIOMETHOXIDE (SODIUM METHYL MERCAPTIDE) (5188-07-8).
  • Apollo Scientific. (2023, July 11).
  • LGC Standards. (2024, September 11). SAFETY DATA SHEET TRC-D787211-25MG - Sodium Thiomethoxide-d3.
  • Genium.
  • ResearchGate. (2023, November).
  • Sigma-Aldrich. (2025, November 7).
  • MDPI. (2023, April 8). Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis.
  • BenchChem. (2025).
  • Autech. (2026, February 12). The Versatility of Sodium Thiomethoxide in Chemical Synthesis.
  • ResearchGate. FTIR spectrum of (a)
  • Organic Syntheses. Benzoic acid, m-nitro-, methyl ester.
  • ChemicalBook.
  • Chegg. (2021, November 4).
  • Royal Society of Chemistry. Synthesis of mucoadhesive thiol-bearing microgels....
  • Multidisciplinary Digital Publishing Institute. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines.
  • Analytical Biochemistry. (1996, June 1).
  • Longdom Publishing. Kinetics Reaction and Mechanism of Thiozole with Sodium Methoxide in CSTR Reactor.
  • Alfa Chemistry. CAS 5188-07-8 Sodium thiomethoxide.
  • SvedbergOpen. (2025, March 25). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems.
  • BenchChem. (2025). The Nitro Group in 5-Methyl-2-nitrobenzoic Acid: A Hub of Reactivity for Pharmaceutical Synthesis.
  • Scribd.
  • ChemicalBook. (2024, August 1). How to synthesis Sodium thiomethoxide.
  • Taylor & Francis. (2023, April 8).

Sources

Application

Application Note: Regioselective Thiolation of Methyl 4-chloro-2-nitrobenzoate

This Application Note provides a comprehensive technical guide to the reaction of methyl 4-chloro-2-nitrobenzoate with methanethiol (or its salt, sodium thiomethoxide). This transformation is a critical regioselective Nu...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive technical guide to the reaction of methyl 4-chloro-2-nitrobenzoate with methanethiol (or its salt, sodium thiomethoxide). This transformation is a critical regioselective Nucleophilic Aromatic Substitution (


) used in the synthesis of pharmaceutical intermediates, particularly functionalized benzothiophenes and bioactive thioethers.

Introduction & Scope

The reaction between methyl 4-chloro-2-nitrobenzoate and methanethiol represents a classic example of chemoselective and regioselective


 . In this substrate, two potential leaving groups (chloride at C4 and nitro at C2) compete for substitution. Understanding the electronic governance of the benzene ring is essential for controlling the reaction pathway.

This protocol targets the displacement of the nitro group (


)  to yield methyl 4-chloro-2-(methylthio)benzoate . This pathway is favored by the specific substitution pattern where the nitro group is activated by the ortho-ester, while the chloride is electronically deactivated by its meta-relationship to the nitro group.

Key Applications:

  • Benzothiophene Synthesis: Precursor for cyclization reactions (e.g., Beck synthesis) to form 3-hydroxybenzo[b]thiophene derivatives.

  • Medicinal Chemistry: Introduction of thioether motifs in drug scaffolds while preserving the chloro-handle for subsequent cross-coupling (e.g., Suzuki-Miyaura).

Mechanistic Analysis
2.1. Regioselectivity: Why Nitro Displacement?

The substrate contains two electron-withdrawing groups (EWG): the ester (-COOMe) at C1 and the nitro (-NO_2) at C2.

  • Chloride (C4): Located para to the ester but meta to the nitro group. The strong resonance activation from the nitro group cannot stabilize the Meisenheimer complex formed by attack at C4. The ester provides only moderate activation.

  • Nitro (C2): Located ortho to the ester. While esters are weaker activators than nitro groups, the nitro group itself is an excellent leaving group (nucleofuge) in

    
     reactions with soft nucleophiles like thiolates.
    

Therefore, the reaction proceeds via the displacement of the nitro group , leaving the chlorine atom intact.

2.2. Reaction Pathway (DOT Visualization)

ReactionMechanism Reactant Methyl 4-chloro-2-nitrobenzoate (Substrate) TS Meisenheimer Complex (Stabilized by Ester) Reactant->TS + MeS- (Attack at C2) Nucleophile Methanethiolate (MeS-) Nucleophile->TS Product Methyl 4-chloro-2-(methylthio)benzoate (Product) TS->Product Elimination of NO2- LeavingGroup Nitrite Ion (NO2-) TS->LeavingGroup

Figure 1: The thiolate nucleophile attacks C2, forming a Meisenheimer complex stabilized by the ortho-ester. Subsequent re-aromatization expels the nitrite ion.

Experimental Protocol
3.1. Reagents & Equipment [1][2]
  • Substrate: Methyl 4-chloro-2-nitrobenzoate (>98% purity).

  • Nucleophile Source: Sodium thiomethoxide (NaSMe, solid) is preferred over gaseous methanethiol for ease of handling and stoichiometry control.

  • Solvent: Anhydrous DMF or DMSO (Polar aprotic solvents accelerate

    
    ).
    
  • Base: Not strictly required if using NaSMe. If using Methanethiol gas, use

    
     (2.0 equiv).
    
  • Atmosphere: Nitrogen or Argon (Strictly anaerobic to prevent disulfide formation).

3.2. Step-by-Step Procedure

Step 1: Preparation (0 min)

  • Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, temperature probe, and

    
     inlet.
    
  • Charge the flask with Methyl 4-chloro-2-nitrobenzoate (1.0 equiv, e.g., 2.15 g, 10 mmol).

  • Add Anhydrous DMF (5 volumes, 10 mL). Stir until fully dissolved.

  • Cool the solution to 0°C using an ice/water bath. Note: Nitro displacement is exothermic.[2]

Step 2: Nucleophile Addition (15 min)

  • Prepare a solution of Sodium Thiomethoxide (1.05 equiv, 0.735 g) in DMF (2 volumes).

  • Add the thiolate solution dropwise to the substrate over 15 minutes, maintaining internal temperature < 5°C.

  • Observation: The solution will likely darken (deep yellow/orange) due to the formation of the Meisenheimer complex and the release of nitrite.

Step 3: Reaction (1 - 3 hours)

  • Allow the reaction to warm slowly to Room Temperature (20-25°C) .

  • Monitor by TLC (Hexanes/EtOAc 8:2) or HPLC.

    • Starting Material:

      
       (UV active).
      
    • Product:

      
       (Distinct spot, different UV profile).
      
  • Endpoint: >98% conversion of starting material.

Step 4: Workup & Purification

  • Quench: Pour the reaction mixture into Ice-Water (50 mL) with vigorous stirring.

  • Extraction: Extract with Ethyl Acetate (3 x 20 mL).

  • Wash: Wash combined organics with Water (2 x 20 mL) and Brine (1 x 20 mL) to remove DMF and nitrite salts.

  • Dry: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: Recrystallization from Methanol or Flash Column Chromatography (0-10% EtOAc in Hexanes).

3.3. Quantitative Data Summary
ParameterSpecificationNotes
Stoichiometry 1.0 : 1.05 (Substrate : NaSMe)Excess thiol may displace Cl at high temp.
Temperature 0°C

25°C
Avoid heating >50°C to prevent side reactions.
Concentration 0.5 - 1.0 MHigh concentration favors kinetics.
Typical Yield 85 - 92%High efficiency due to strong leaving group ability of

.
Workflow Visualization

Workflow Start Start: Dissolve Substrate in DMF (Cool to 0°C) AddReagent Add NaSMe (1.05 eq) Dropwise over 15 min Start->AddReagent Reaction Stir at RT (1-3 h) Monitor TLC AddReagent->Reaction Quench Quench in Ice Water Extract w/ EtOAc Reaction->Quench Purify Concentrate & Recrystallize (MeOH) Quench->Purify

Figure 2: Operational workflow for the synthesis of Methyl 4-chloro-2-(methylthio)benzoate.

Safety & Troubleshooting
  • Stench Hazard: Methanethiol and its salts have a potent, offensive odor (rotten cabbage). ALL operations must be performed in a well-ventilated fume hood. Treat all glassware with bleach (sodium hypochlorite) before removal from the hood to oxidize residual thiols.

  • Energetic Compounds: Nitro-aromatics can be energetic. While this specific substrate is stable, avoid excessive heat during concentration.

  • Side Reactions:

    • Bis-substitution: If temperature >60°C, the C4-Cl may also be displaced. Keep T < 25°C.

    • Hydrolysis: Use anhydrous solvents to prevent ester hydrolysis.

References
  • Beck, J. R. (1973). "Synthesis of Methyl 3-Hydroxybenzo[b]thiophene-2-carboxylate esters by nitro displacement." The Journal of Organic Chemistry, 38(23), 4086–4087. Link

  • Bunnett, J. F., & Zahler, R. E. (1951). "Nucleophilic Substitution Reactions in Aromatic Systems." Chemical Reviews, 49(2), 273–412. Link

  • Sigma-Aldrich. "Methyl 4-chloro-2-nitrobenzoate Product Specification." Link

  • BenchChem. "Nucleophilic Aromatic Substitution Protocols." Link

Sources

Method

Application Note: Chemoselective Catalytic Hydrogenation of Methyl 4-(methylsulfanyl)-2-nitrobenzoate

Executive Summary This application note details the chemoselective reduction of methyl 4-(methylsulfanyl)-2-nitrobenzoate to methyl 2-amino-4-(methylsulfanyl)benzoate . The presence of a thioether (sulfide) moiety presen...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the chemoselective reduction of methyl 4-(methylsulfanyl)-2-nitrobenzoate to methyl 2-amino-4-(methylsulfanyl)benzoate . The presence of a thioether (sulfide) moiety presents a critical challenge: sulfur is a potent catalyst poison for standard heterogeneous transition metals (Pd, Pt, Ni) and carries a risk of hydrodesulfurization (C-S bond cleavage).

This guide moves beyond standard textbook protocols, offering an optimized methodology using sulfided Platinum on Carbon (Pt(S)/C) to ensure high turnover frequency (TOF) and inhibit side reactions. We also analyze the limitations of standard Pd/C and Raney Nickel in this specific context.

Chemical Context & Mechanistic Challenges[1][2][3]

The Substrate
  • Reactant: Methyl 4-(methylsulfanyl)-2-nitrobenzoate[1]

  • Target Product: Methyl 2-amino-4-(methylsulfanyl)benzoate

  • Key Functional Groups:

    • Nitro (-NO₂): Electrophilic, easily reduced.

    • Thioether (-SMe): Nucleophilic, Lewis basic. Critical Risk Factor.

    • Ester (-COOMe): Generally stable under standard hydrogenation conditions.

The "Sulfur Problem" in Hydrogenation

The reduction of nitro groups in sulfur-containing molecules is non-trivial due to two competing failure modes:

  • Catalyst Poisoning (Steric/Electronic Deactivation): Sulfur atoms possess lone pair electrons that bind strongly to the empty

    
    -orbitals of active metal sites (Pd, Pt). This adsorption is often irreversible, blocking the active sites required for 
    
    
    
    dissociation and nitro-group adsorption.
    • Consequence: Reaction stalls; incomplete conversion; requirement for excessive catalyst loading (>10-20 wt%).

  • Hydrodesulfurization (HDS): Under aggressive conditions (high temperature/pressure) or with highly active catalysts (e.g., fresh Raney Ni), the C-S bond may be cleaved, leading to the formation of desulfurized byproducts (methyl 2-aminobenzoate) and contaminating the system with methanethiol.

Mechanistic Pathway Visualization

The following diagram illustrates the reaction pathways and the specific interference caused by the sulfur moiety.

ReactionPathway cluster_legend Legend Substrate Methyl 4-(methylsulfanyl)- 2-nitrobenzoate Intermediate Nitroso/Hydroxylamine Intermediates Substrate->Intermediate + H2 / Cat PoisonedCat Catalyst Surface Blocked by Sulfur Substrate->PoisonedCat S-Adsorption (Poisoning) Product Methyl 2-amino-4- (methylsulfanyl)benzoate (Target) Intermediate->Product + H2 / Cat (Fast Step) Byproduct Methyl 2-aminobenzoate (Desulfurized) Product->Byproduct Hydrodesulfurization (Over-reduction) PoisonedCat->Intermediate Inhibits key Green: Desired Path | Red: Failure Mode

Figure 1: Reaction network showing the competitive adsorption of sulfur leading to catalyst deactivation and potential hydrodesulfurization.

Catalyst Selection Strategy

The choice of catalyst is the single most important variable in this protocol.

Catalyst SystemSuitabilityMechanism of Action / Failure
Pd/C (Standard) Low to Medium Highly susceptible to S-poisoning. Requires high loading (10-20 wt%) to reach completion. Risk of stalling.
Raney Nickel Risky High affinity for sulfur leads to rapid poisoning or desulfurization. Only usable under strictly mild conditions (room temp, atm pressure) with rapid workup.
Pt(S)/C (Sulfided) High (Recommended) Commercially available "poisoned" catalyst. The active sites are pre-modified with sulfur, preventing further irreversible adsorption of the substrate's sulfur while retaining activity for -NO₂ reduction.
Fe / Acid Medium Chemical reduction (Bechamp). Robust against sulfur but generates stoichiometric iron waste; difficult workup on scale. Not catalytic hydrogenation.[2]

Optimized Experimental Protocol

Objective: Synthesis of Methyl 2-amino-4-(methylsulfanyl)benzoate on a 10g scale. Method: Catalytic Hydrogenation using Sulfided Platinum on Carbon.

Materials & Reagents[6]
  • Substrate: Methyl 4-(methylsulfanyl)-2-nitrobenzoate (10.0 g, 44.0 mmol).

  • Catalyst: 5% Pt/C (sulfided), typically 0.5 - 1.0 wt% loading relative to substrate (e.g., 0.1 g). Note: If sulfided Pt is unavailable, standard 5% Pt/C can be used but may require 2-3 wt% loading.

  • Solvent: Methanol (MeOH) or Ethyl Acetate (EtOAc). MeOH is faster; EtOAc is safer regarding fire hazards.

  • Hydrogen Source:

    
     gas (balloon or low-pressure reactor).
    
Step-by-Step Procedure
  • Preparation (Inert Atmosphere):

    • Flush a 250 mL three-neck round-bottom flask (or hydrogenation autoclave) with Nitrogen (

      
      ) to remove oxygen.
      
    • Safety: Catalysts are pyrophoric, especially when dry. Always handle under inert gas or wet with water/solvent immediately.

  • Loading:

    • Add the substrate (10.0 g) to the flask.

    • Add solvent (100 mL, 10 vol). Stir to dissolve.

    • Carefully add the 5% Pt(S)/C catalyst (0.2 g, 2 wt% loading recommended for first run).

    • Tip: Add the catalyst as a slurry in the solvent to minimize dust and ignition risk.

  • Hydrogenation:

    • Purge the system: Vacuum/Nitrogen cycle (3x), then Vacuum/Hydrogen cycle (3x).

    • Establish

      
       atmosphere.[3][4][5][6] For this substrate, 3-5 bar (45-75 psi)  is optimal to outcompete sulfur adsorption. If using a balloon (1 atm), reaction time will be significantly longer (12-24h).
      
    • Heat to 50°C . Do not exceed 70°C to avoid desulfurization.

    • Stir vigorously (>800 RPM). Hydrogenation is mass-transfer limited; gas-liquid mixing is crucial.

  • Monitoring:

    • Monitor via HPLC or TLC (Hexane/EtOAc 7:3).

    • Look for the disappearance of the nitro peak and the appearance of the amine (lower R_f on silica due to polarity, but check UV trace).

    • Self-Validation: If reaction stalls at 50% conversion, filter catalyst and add fresh catalyst. Do not just add more catalyst to the poisoned mixture without filtration, as the solution may contain leached poisons.

  • Workup:

    • Cool to room temperature.[3][7] Purge with Nitrogen.[3]

    • Filter the reaction mixture through a Celite pad to remove the catalyst.[3] Keep the filter cake wet (fire hazard).

    • Wash the pad with solvent (2 x 20 mL).

    • Concentrate the filtrate under reduced pressure to yield the crude amine.

  • Purification:

    • The product is typically a solid. Recrystallize from Ethanol/Water or purify via flash column chromatography if impurities are present.

Process Workflow Diagram

Workflow Start Start: 10g Substrate Dissolve Dissolve in MeOH/EtOAc (Inert N2 Atmosphere) Start->Dissolve CatAdd Add 5% Pt(S)/C Catalyst (Slurry addition) Dissolve->CatAdd H2_Intro Purge & Pressurize H2 (3-5 bar, 50°C) CatAdd->H2_Intro Reaction Reaction Phase Stir >800 RPM Monitor HPLC H2_Intro->Reaction Check Conversion > 98%? Reaction->Check Check->Reaction No (Add time/Cat) Filter Filter through Celite (Remove Catalyst) Check->Filter Yes Conc Concentrate Filtrate Filter->Conc Recryst Recrystallize (EtOH/Water) Conc->Recryst End Pure Product Methyl 2-amino-4-(methylsulfanyl)benzoate Recryst->End

Figure 2: Operational workflow for the catalytic hydrogenation process.

Troubleshooting & Critical Controls

ObservationRoot CauseCorrective Action
Reaction Stalls (<50% Conv.) Catalyst poisoning by Sulfur.1. Increase

pressure (increases surface concentration of H).2. Switch to Sulfided Pt/C if using Pd/C.3. Add fresh catalyst.
Desulfurization (Product has no -SMe) Conditions too harsh.1. Lower temperature (<40°C).2.[8] Stop reaction immediately upon consumption of SM.3. Avoid Raney Nickel.
Long Induction Period Oxide layer on catalyst or

in solvent.
Ensure rigorous degassing (

sparge) of solvents before catalyst addition.

References

  • BenchChem. 4-Amino-2-(methylthio)benzoic acid synthesis pathway. Retrieved from

  • Organic Chemistry Portal. Reduction of Nitro Compounds. Retrieved from

  • Zhang, Q., et al. (2015). Catalytic hydrogenation of sulfur-containing nitrobenzene over Pd/C catalysts.[9] Applied Catalysis A: General. Retrieved from

  • Hou, Y.J., et al. Methyl 4-methylsulfonyl-2-nitrobenzoate.[1] Acta Crystallographica. Retrieved from

  • DCL Inc. Sulfur Poisoning and Regeneration of Pd Catalyst. Retrieved from

Sources

Application

Application Note: Scalable Synthesis of Methyl 4-(methylsulfonyl)-2-nitrobenzoate

Topic: Synthesis of Methyl 4-(methylsulfonyl)-2-nitrobenzoate Content Type: Application Note & Protocol Audience: Senior Researchers, Process Chemists Executive Summary Methyl 4-(methylsulfonyl)-2-nitrobenzoate is a crit...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Synthesis of Methyl 4-(methylsulfonyl)-2-nitrobenzoate Content Type: Application Note & Protocol Audience: Senior Researchers, Process Chemists

Executive Summary

Methyl 4-(methylsulfonyl)-2-nitrobenzoate is a critical intermediate in the synthesis of Mesotrione , a triketone herbicide acting as a potent 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitor. While industrial routes often proceed directly from the acid chloride to the enol ester, the isolation of the methyl ester provides a stable, purifiable "break-point" in the synthetic sequence, essential for rigorous quality control during drug discovery and high-purity agrochemical development.

This guide details two distinct synthetic pathways:

  • Route A (Primary): Acid-catalyzed esterification of 2-nitro-4-(methylsulfonyl)benzoic acid (NMSBA). This is the preferred route for scale-up due to the commercial availability of NMSBA.

  • Route B (Alternative): Chemoselective oxidation of methyl 4-(methylthio)-2-nitrobenzoate. This route is valuable when accessing the scaffold via nucleophilic aromatic substitution (

    
    ) of 4-chloro-2-nitrobenzoate with thiomethoxide.
    
Strategic Retrosynthesis & Pathway Analysis

The synthesis is governed by the electron-withdrawing nature of the nitro and sulfonyl groups, which deactivate the ring but facilitate specific transformations.

Figure 1: Synthetic Pathways to Methyl 4-(methylsulfonyl)-2-nitrobenzoate

SynthesisPathways NMST 2-Nitro-4-methylsulfonyl toluene NMSBA 2-Nitro-4-(methylsulfonyl) benzoic acid (NMSBA) NMST->NMSBA Oxidation (HNO3/V2O5 or H2O2) Target TARGET: Methyl 4-(methylsulfonyl)- 2-nitrobenzoate NMSBA->Target Route A: SOCl2 / MeOH (Esterification) Mesotrione Mesotrione (Final API) Target->Mesotrione Rearrangement Sequence Sulfide Methyl 4-(methylthio)- 2-nitrobenzoate Sulfide->Target Route B: Oxidation (mCPBA or H2O2/WO4) Chloro Methyl 4-chloro- 2-nitrobenzoate Chloro->Sulfide NaSMe (SnAr Displacement)

Caption: Comparative synthetic routes. Route A (Blue) represents the standard industrial approach; Route B (Red) represents the sulfide-oxidation approach.

Protocol A: Esterification of NMSBA (Standard Route)

This protocol utilizes in situ generation of the acid chloride followed by methanolysis. This method avoids the isolation of the moisture-sensitive acid chloride intermediate, improving yield and reproducibility.

Mechanism: Nucleophilic acyl substitution via an acyl chloride intermediate. Precursor: 2-Nitro-4-(methylsulfonyl)benzoic acid (NMSBA) [CAS: 110964-79-9].

Reagents & Equipment
ReagentEquiv.[1][2][3][4][5]RoleHazards
NMSBA1.0SubstrateIrritant
Thionyl Chloride (

)
1.5Chlorinating AgentCorrosive, lachrymator
Methanol (Anhydrous)Solvent/ReagentNucleophileFlammable, toxic
DMF (Dimethylformamide)0.05CatalystReprotoxic
TolueneSolventAzeotropic dryingFlammable
Step-by-Step Methodology
  • System Preparation:

    • Equip a 500 mL three-neck round-bottom flask with a magnetic stir bar, reflux condenser, nitrogen inlet, and a pressure-equalizing addition funnel.

    • Connect the condenser outlet to a caustic scrubber (NaOH solution) to neutralize HCl and

      
       off-gassing.
      
  • Acyl Chloride Formation:

    • Charge NMSBA (24.5 g, 100 mmol) and Toluene (150 mL) .

    • Add DMF (0.4 mL) as a catalyst.

    • Heat the suspension to 60°C.

    • Critical Step: Add Thionyl Chloride (11.0 mL, 150 mmol) dropwise over 30 minutes. The reaction is endothermic; maintain internal temperature >55°C.

    • Reflux the mixture for 3–4 hours.

    • Checkpoint: Monitor by TLC or HPLC. The solid acid should dissolve completely as it converts to the soluble acid chloride.

  • Solvent Swap & Esterification:

    • Cool the reaction mixture to 40°C.

    • Distill off excess thionyl chloride and toluene under reduced pressure (rotary evaporator) to yield a semi-solid residue.

    • Redissolve the residue in Dichloromethane (DCM, 100 mL) (Note: DCM is used to moderate the exotherm of the next step).

    • Cool the solution to 0–5°C in an ice bath.

    • Add Methanol (50 mL) dropwise, keeping the internal temperature <15°C. The reaction is highly exothermic.

  • Work-up & Isolation:

    • Stir at room temperature for 2 hours.

    • Quench by pouring the mixture into Ice Water (200 mL) .

    • Separate the organic layer. Extract the aqueous layer with DCM (

      
       mL).
      
    • Wash combined organics with Sat.

      
        (to remove unreacted acid) and Brine .
      
    • Dry over

      
      , filter, and concentrate in vacuo.
      
    • Crystallization: Recrystallize the crude solid from hot Methanol/Ethyl Acetate (9:1).

Expected Yield: 92–96% Physical Appearance: Off-white to pale yellow crystalline solid.

Protocol B: Oxidation of Methyl 4-(methylthio)-2-nitrobenzoate

This route is preferred if the starting material is the 4-chloro derivative. The chlorine is displaced by methanethiol, followed by oxidation.

Mechanism: Electrophilic oxidation of sulfur. Precursor: Methyl 4-(methylthio)-2-nitrobenzoate.

Reagents
ReagentEquiv.Role
Sulfide Precursor1.0Substrate
Hydrogen Peroxide (30%)5.0Oxidant (Green chemistry)
Sodium Tungstate (

)
0.02Catalyst
Acetic AcidSolventProton source
Step-by-Step Methodology
  • Oxidation Setup:

    • Dissolve Methyl 4-(methylthio)-2-nitrobenzoate (22.7 g, 100 mmol) in Glacial Acetic Acid (100 mL) .

    • Add Sodium Tungstate (0.66 g, 2 mmol) .

    • Heat to 50°C.

  • Controlled Addition:

    • Add Hydrogen Peroxide (30% aq, 50 mL) dropwise.

    • Safety Note: Oxidation of sulfides to sulfoxides is fast; oxidation of sulfoxide to sulfone is slower and requires higher temperature.

    • After addition, raise temperature to 80°C and stir for 4 hours.

  • Isolation:

    • Cool to room temperature.[1][3][4] The product often precipitates directly from the acetic acid solution upon cooling.

    • Pour the mixture into Ice Water (300 mL) to complete precipitation.

    • Filter the solid and wash copiously with water to remove acetic acid.

    • Dry in a vacuum oven at 50°C.

Expected Yield: 85–90%

Quality Control & Characterization

To ensure the material is suitable for downstream Mesotrione synthesis, the following specifications must be met.

Analytical Specifications
TestMethodAcceptance Criteria
Appearance VisualWhite to pale yellow crystalline powder
Purity HPLC (C18, ACN/Water)

(Area %)
Identity

-NMR (DMSO-

)
Conforms to structure (see below)
Water Content Karl Fischer

Residue on Ignition Gravimetric

NMR Interpretation (

, 400 MHz, DMSO-

)
  • 
     8.60 (d, J=1.8 Hz, 1H):  Aromatic proton at C3 (ortho to nitro, ortho to sulfone). Most deshielded due to synergistic electron-withdrawing groups.
    
  • 
     8.35 (dd, J=8.0, 1.8 Hz, 1H):  Aromatic proton at C5.
    
  • 
     8.15 (d, J=8.0 Hz, 1H):  Aromatic proton at C6.
    
  • 
     3.90 (s, 3H):  Methyl ester (
    
    
    
    ).
  • 
     3.35 (s, 3H):  Methyl sulfone (
    
    
    
    ).
Process Safety & Hazard Management

Figure 2: Experimental Workflow & Safety Checkpoints

SafetyWorkflow Start Start: Raw Material Charging AcidChloride Step 1: SOCl2 Addition (HAZARD: HCl/SO2 Gas Generation) Start->AcidChloride Ensure Scrubber Active Distillation Step 2: Distillation of Excess SOCl2 (Vacuum Required) AcidChloride->Distillation Complete Conversion Methanolysis Step 3: Methanol Addition (HAZARD: Exotherm) Distillation->Methanolysis Cool to <5°C Quench Step 4: Aqueous Quench (Control pH) Methanolysis->Quench Slow Addition Isolation Step 5: Filtration & Drying Quench->Isolation

Caption: Operational workflow highlighting critical safety control points (Red nodes).

  • Thionyl Chloride Handling: Reacts violently with water. All glassware must be oven-dried. The scrubber system is non-negotiable to prevent release of acid gases.

  • Exotherm Control: The addition of methanol to the acid chloride is highly exothermic. Failure to cool effectively (<10°C) can lead to solvent boiling and product degradation.

  • Nitro Compounds: While this specific intermediate is relatively stable, nitroaromatics generally possess high decomposition energies. Avoid heating the dry solid above its melting point without safety calorimetry data.

References
  • Vertex AI Search. (2024). Preparation of 2-Nitro-4-(methylsulfonyl)benzoic acid and Mesotrione intermediates. Retrieved from 6

  • Hou, Y. J., Chu, W. Y., Sui, J., & Sun, Z. Z. (2010). Methyl 4-methylsulfonyl-2-nitrobenzoate.[7][8] Acta Crystallographica Section E: Structure Reports Online, 66(7), o1676. Retrieved from 9

  • Syngenta Ltd. (2016). Process for preparing mesotrione. WO2016197900A1. Retrieved from 7

  • UPL Ltd. (2022). Process for preparation of mesotrione and its intermediates. WO2022024094A1. Retrieved from 10

  • Organic Chemistry Portal. (2024). Sulfone synthesis by oxidation. Retrieved from 5

Sources

Method

laboratory scale preparation of methyl 4-(methylsulfanyl)-2-nitrobenzoate

This Application Note provides a rigorous, laboratory-scale protocol for the synthesis of methyl 4-(methylsulfanyl)-2-nitrobenzoate (also known as methyl 4-methylthio-2-nitrobenzoate). This compound is a critical interme...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a rigorous, laboratory-scale protocol for the synthesis of methyl 4-(methylsulfanyl)-2-nitrobenzoate (also known as methyl 4-methylthio-2-nitrobenzoate). This compound is a critical intermediate in the synthesis of agrochemicals (e.g., Mesotrione) and pharmaceutical building blocks involving benzothiophene or indole scaffolds.[1]

Part 1: Strategic Synthetic Analysis

The preparation of methyl 4-(methylsulfanyl)-2-nitrobenzoate presents a classic regioselectivity challenge on a deactivated aromatic ring. Two primary routes were evaluated:

  • Route A: Nitration of Methyl 4-(methylsulfanyl)benzoate

    • Mechanism:[1][2][3][4][5] Electrophilic Aromatic Substitution (EAS).[4]

    • Flaw: The sulfur atom is highly susceptible to oxidation by nitric acid, leading to sulfoxides or sulfones rather than the desired nitro-sulfide. Additionally, the directing effects of the ester (meta-director) and the sulfide (ortho/para-director) compete, potentially yielding regioisomeric mixtures.

  • Route B: Nucleophilic Aromatic Substitution (SNAr) – Selected Route

    • Mechanism:[1][2][3][4][5] Displacement of a leaving group (Cl or F) at the 4-position of a 2-nitrobenzoate scaffold by a thiomethoxide nucleophile.

    • Rationale: The 2-nitro group and the 1-ester group exert a synergistic electron-withdrawing effect. While the nitro group is meta to the leaving group (C4), the ester is para, sufficiently activating the C4-chlorine bond for displacement by a strong nucleophile like sodium thiomethoxide (NaSMe).

    • Advantage:[1][6][7] This route is regiospecific, high-yielding, and avoids oxidative conditions.

Part 2: Reaction Scheme & Workflow

The following diagram illustrates the selected SNAr pathway and the critical decision points during the workup to avoid ester hydrolysis.

G Start Methyl 4-chloro-2-nitrobenzoate (CAS: 42087-80-9) Intermediate Meisenheimer Complex (Transient) Start->Intermediate DMF, 0°C Nucleophilic Attack Reagent Sodium Thiomethoxide (NaSMe) Reagent->Intermediate Product Methyl 4-(methylsulfanyl)-2-nitrobenzoate (Target) Intermediate->Product -NaCl Aromatization SideProduct Side Reaction: Ester Cleavage (Demethylation) Intermediate->SideProduct Excess NaSMe >25°C (Avoid)

Caption: SNAr pathway for the synthesis of methyl 4-(methylsulfanyl)-2-nitrobenzoate, highlighting the critical temperature control required to prevent ester cleavage.

Part 3: Detailed Experimental Protocol

Reagents & Equipment[6][8][9]
ReagentMW ( g/mol )Equiv.[8]Amount (Example)Role
Methyl 4-chloro-2-nitrobenzoate 215.591.05.00 g (23.2 mmol)Substrate
Sodium Thiomethoxide (NaSMe) 70.091.11.79 g (25.5 mmol)Nucleophile
DMF (Anhydrous) --25 mL (5 vol)Solvent
Ethyl Acetate (EtOAc) --100 mLExtraction Solvent
Ammonium Chloride (sat. aq.) --50 mLQuench Buffer

Equipment:

  • 100 mL Round-bottom flask (RBF) with magnetic stir bar.

  • Ice-water bath.[6][9]

  • Nitrogen or Argon atmosphere balloon (recommended to prevent disulfide formation).

  • Rotary evaporator.

Step-by-Step Procedure

Step 1: Reaction Setup

  • Charge the 100 mL RBF with Methyl 4-chloro-2-nitrobenzoate (5.00 g).

  • Add anhydrous DMF (25 mL) and stir until fully dissolved.

  • Cool the solution to 0°C using an ice-water bath. Critical: Low temperature prevents the thiolate from attacking the methyl ester group (Krapcho-type demethylation).

Step 2: Nucleophilic Addition 4. Add Sodium Thiomethoxide (1.79 g) portion-wise over 10 minutes.

  • Observation: The solution will likely darken (deep yellow/orange) due to the formation of the charge-transfer complex or the Meisenheimer intermediate.
  • Exotherm: A mild exotherm may be observed; maintain internal temp < 5°C.

Step 3: Reaction Monitoring 5. Allow the reaction to stir at 0°C for 1 hour , then slowly warm to Room Temperature (20-25°C) . 6. Monitor by TLC (Hexanes:EtOAc 8:2) or HPLC.[8]

  • Target: Disappearance of starting material (Rf ~0.5).
  • Product: New spot at lower Rf (more polar due to SMe vs Cl, though shift is subtle).
  • Stop Condition: If starting material remains after 3 hours, add 0.1 eq of NaSMe. Do not heat above 30°C.

Step 4: Workup 7. Pour the reaction mixture into a separatory funnel containing saturated NH₄Cl solution (50 mL) and Ice Water (50 mL).

  • Note: The NH₄Cl buffers the pH, preventing basic hydrolysis of the ester during workup.
  • Extract with Ethyl Acetate (3 x 40 mL).
  • Combine organic layers and wash with:
  • Water (2 x 50 mL) to remove DMF.
  • Brine (1 x 50 mL).
  • Dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure.

Step 5: Purification 11. The crude residue is typically a yellow solid or viscous oil. 12. Recrystallization: Dissolve in minimum hot Methanol (MeOH) and cool to 0°C. 13. Alternative (Flash Chromatography): If purity is <95%, purify via silica gel column eluting with a gradient of 0-20% EtOAc in Hexanes.

Part 4: Characterization & Quality Control

ParameterExpected Value / DescriptionMethod
Appearance Yellow crystalline solid or oilVisual
Yield 85 - 95%Gravimetric
¹H NMR (CDCl₃) δ ~8.0 (d, 1H, H-3), ~7.8 (d, 1H, H-6), ~7.5 (dd, 1H, H-5), 3.9 (s, 3H, OMe), 2.6 (s, 3H, SMe)400 MHz NMR
MS (ESI+) [M+H]⁺ = 228.03LC-MS

Data Interpretation:

  • Absence of Cl isotope pattern: The starting material has a distinct 3:1 isotope pattern (³⁵Cl/³⁷Cl). The product will show a clean sulfur isotope pattern (³²S/³⁴S, ~4% M+2), confirming substitution.

  • Shift of Protons: The protons ortho to the sulfide (H3, H5) will shift upfield slightly compared to the chloro-precursor due to the electron-donating resonance effect of the -SMe group.

Part 5: Troubleshooting & Safety

Common Pitfall: Ester Demethylation

  • Symptom:[3][4][5][7][10] Formation of a highly polar spot on TLC (Acid) or low mass recovery in organic phase (Acid stays in aqueous).

  • Cause: Reaction temperature too high or reaction time too long; MeS⁻ attacks the methyl ester.

  • Remedy: Keep reaction at 0°C. If acid forms, re-esterify using MeOH/H₂SO₄.

Safety Hazards:

  • Sodium Thiomethoxide: Hygroscopic solid. Generates toxic methanethiol (stench) upon contact with acid or moisture. Handle in a fume hood. Bleach (hypochlorite) effectively quenches the smell.

  • Nitrobenzoates: Potentially energetic. Do not distill the residue to dryness at high temperatures (>100°C).

References

  • Nucleophilic Aromatic Substitution (SNAr) Mechanisms. Master Organic Chemistry. Retrieved from [Link]

  • Synthesis of 2-nitro-4-methylsulfonylbenzoic acid (Mesotrione Intermediate).Google Patents (CN105669504A). Describes the industrial relevance of the sulfide/sulfone scaffold.
  • Vicarious Nucleophilic Substitution and SNAr. Organic Chemistry Portal. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Sulfide Oxidation in Chemical Synthesis

Welcome to the Technical Support Center for chemical synthesis. Sulfides (thioethers) are notoriously susceptible to unintended oxidation, rapidly converting to sulfoxides or sulfones when exposed to atmospheric oxygen,...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for chemical synthesis. Sulfides (thioethers) are notoriously susceptible to unintended oxidation, rapidly converting to sulfoxides or sulfones when exposed to atmospheric oxygen, trace peroxides, or oxidizing reagents. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to prevent sulfide oxidation or rescue over-oxidized batches.

Workflow Start Sulfide-Containing Synthesis OxidationReq Is oxidation of other functional groups required? Start->OxidationReq Chemoselective Use Chemoselective Oxidants (e.g., AZADO/Cu) OxidationReq->Chemoselective Yes SPPSCheck Is this Solid-Phase Peptide Synthesis (SPPS)? OxidationReq->SPPSCheck No Overoxidation Did sulfoxide over-oxidation occur? Chemoselective->Overoxidation Scavengers Add Scavengers (THT, Reagent H) SPPSCheck->Scavengers Yes (Met residues) Inert Use Degassed Solvents & Inert Atmosphere SPPSCheck->Inert No Scavengers->Overoxidation Inert->Overoxidation Rescue Rescue: Deoxygenation (NH4I, Silica Bromide) Overoxidation->Rescue Yes Purify Proceed to Purification Overoxidation->Purify No Rescue->Purify

Diagnostic workflow for managing sulfide-containing compounds during synthesis.

FAQ Section 1: Solid-Phase Peptide Synthesis (SPPS) & Methionine Protection

Q: Why does my methionine-containing peptide keep oxidizing to sulfoxide during Fmoc cleavage? A: During the final cleavage step of Fmoc-SPPS, high concentrations of Trifluoroacetic Acid (TFA) are used to remove acid-labile protecting groups. This process generates highly reactive carbocations (e.g., t-butyl cations). If trace atmospheric oxygen or peroxides (often found in the ether used for precipitation) are present, the highly nucleophilic thioether side chain of methionine acts as an electron donor, rapidly oxidizing to methionine sulfoxide (Met(O))[1][2].

Q: How can I prevent this oxidation from happening? A: You must manipulate the chemical environment to either outcompete the methionine for the oxidants or actively reduce any formed sulfoxide in situ. Adding a sacrificial thioether like Tetrahydrothiophene (THT) acts as a competitive sponge for oxidants[1]. For highly sensitive sequences, using Reagent H is the gold standard. Reagent H contains Dimethylsulfide (DMS) as a sacrificial scavenger and Ammonium Iodide (NH₄I), which actively reduces any Met(O) back to Met during the cleavage process[2][3].

Quantitative Data: Scavenger Efficacy in SPPS Cleavage
Cleavage ConditionMechanism of ActionMet(O) Formation RiskRecommended Use Case
Standard TFA (No Scavenger) NoneHigh (>50%)Peptides lacking Met, Cys, or Trp
TFA + 20% THT Sacrificial SulfideLow (<5%)Standard Met-containing peptides[1]
Reagent H Sacrificial + In Situ ReductionVery Low (<1%)Highly aggregation-prone or multi-Met peptides[2][3]
Protocol 1: SPPS Cleavage with Reagent H

Self-Validating Step: The generation of iodine (a brown tint) during cleavage confirms that the NH₄I is actively reducing sulfoxides.

  • Preparation: Prepare Reagent H fresh. Composition (w/w): 81% TFA, 5% Phenol, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT), 3% Water, 2% Dimethylsulfide (DMS), and 1.5% Ammonium Iodide (NH₄I)[2].

  • Cleavage: Suspend the peptide resin in the cleavage cocktail (approx. 10 mL per 100 mg of resin).

  • Incubation: Stir the mixture for 2 to 3 hours at room temperature under an inert argon atmosphere.

  • Filtration: Filter the resin and wash with a small volume of neat TFA.

  • Precipitation: Cool the combined filtrates to 4°C and add cold methyl tert-butyl ether (MTBE) to precipitate the crude peptide[3]. Centrifuge and wash the pellet twice with cold MTBE to remove scavengers and iodine byproducts.

FAQ Section 2: Chemoselective Oxidation (Alcohols vs. Sulfides)

Q: I need to oxidize an alcohol to a ketone, but my molecule contains a sensitive thioether. How do I avoid oxidizing the sulfide? A: Standard oxidants (like mCPBA, CrO₃, or H₂O₂) are highly electrophilic and will preferentially attack the electron-rich divalent sulfur before the alcohol. To prevent this, you must switch to a catalytic system that operates via a single-electron transfer (SET) mechanism tailored to steric environments, such as the AZADO/CuCl aerobic oxidation system [4][5].

The Cu(I)/air system oxidizes the AZADO (2-azaadamantane N-oxyl) radical to an oxoammonium cation. Because the active oxidative center is buried within a bulky azaadamantane framework, it sterically repels the bulky sulfide group. Instead, it selectively coordinates with the less sterically hindered hydroxyl group of the alcohol, facilitating a highly chemoselective hydride transfer[4][5].

AZADO_Mechanism Substrate Alcohol + Sulfide (Substrate) AZADO AZADO / CuCl / Air Catalytic System Substrate->AZADO Oxoammonium Oxoammonium Cation (Active Oxidant) AZADO->Oxoammonium O2 (Air) AlcoholOx Alcohol Oxidation (Fast, Chemoselective) Oxoammonium->AlcoholOx Primary/Secondary OH SulfideOx Sulfide Oxidation (Suppressed) Oxoammonium->SulfideOx Steric/Electronic Shielding Product Carbonyl + Intact Sulfide (Product) AlcoholOx->Product

Chemoselective oxidation of alcohols over sulfides via AZADO/Cu catalysis.

Protocol 2: Chemoselective Alcohol Oxidation (AZADO/Cu)

Self-Validating Step: Monitor the reaction via TLC. The disappearance of the alcohol spot without the appearance of a highly polar, UV-active sulfoxide spot confirms chemoselectivity.

  • Setup: In a round-bottom flask open to ambient air, dissolve the substrate (1.0 equiv) in Acetonitrile (MeCN) to a concentration of 0.2 M[4].

  • Catalyst Addition: Add AZADO (3 mol %), CuCl (6 mol %), 2,2'-bipyridine (bpy) (3 mol %), and 4-Dimethylaminopyridine (DMAP) (6 mol %)[4][6].

  • Reaction: Stir the mixture vigorously at room temperature. The ambient molecular oxygen acts as the terminal oxidant[4].

  • Quenching & Purification: Once TLC indicates complete consumption of the alcohol (typically 2-6 hours), quench the reaction with saturated aqueous NH₄Cl. Extract with Ethyl Acetate, dry over Na₂SO₄, and purify via silica gel chromatography.

FAQ Section 3: Rescue Operations (Reduction of Sulfoxide to Sulfide)

Q: My sulfide has already oxidized to a sulfoxide during a previous synthetic step. Can I rescue the batch? A: Yes. If over-oxidation has occurred, you can deploy a deoxygenation strategy to reduce the sulfoxide back to a sulfide. For small organic molecules, Silica Bromide (SB) is an exceptional heterogeneous promoter. The highly polarized Si-Br bonds on the silica surface coordinate to the oxygen atom of the sulfoxide, weakening the S-O bond. This activation allows subsequent nucleophilic attack by bromide ions, leading to deoxygenation and the formation of the reduced sulfide under remarkably mild conditions[7].

Protocol 3: Deoxygenation of Sulfoxide using Silica Bromide

Self-Validating Step: The product sulfide will elute significantly faster on normal-phase TLC than the highly polar sulfoxide precursor.

  • Reagent Preparation: Silica bromide is prepared by reacting silica gel with PBr₃. It is a stable, filterable yellowish powder[7].

  • Reaction: Dissolve the sulfoxide in a non-polar solvent (e.g., Dichloromethane). Add an excess of Silica Bromide (typically 1.5 to 2.0 equivalents relative to the sulfoxide)[7].

  • Incubation: Stir the mixture at room temperature. The reaction is typically complete within 1 to 3 hours.

  • Workup: Because Silica Bromide is a heterogeneous promoter, the workup is exceptionally simple. Filter the reaction mixture through a pad of Celite to remove the silica byproducts, wash the pad with Dichloromethane, and concentrate the filtrate under reduced pressure to yield the pure sulfide[7].

References
  • Katayama, H., & Tsutsui, N. (2025). Chemical Synthesis of Crustacean Insulin-Like Peptide Using a Novel Method to Prevent Methionine Oxidation During Solid Phase Peptide Synthesis. Journal of Peptide Science. URL:[1]

  • A cleavage cocktail for methionine-containing peptides. Academia.edu. URL:[2]

  • Cleavage Cocktails; Reagent B - Aapptec Peptides. Aapptec. URL:[3]

  • Mohanazadeh, F., et al. (2013). A very useful and mild method for the deoxygenation of sulfoxide to sulfide with silica bromide as heterogeneous promoter. Journal of Sulfur Chemistry (Taylor & Francis). URL:[7]

  • 2-Azaadamantane N-oxyl (AZADO)/Cu Catalysis Enables Chemoselective Aerobic Oxidation of Alcohols Containing Electron-Rich Divalent Sulfur Functionalities. Organic Letters (ACS Publications). (2018). URL:[4]

  • Redox-active molecules as organocatalysts for selective oxidative transformations – an unperceived organocatalysis field. Beilstein Journal of Organic Chemistry. (2022). URL:[5]

Sources

Optimization

improving yield of nucleophilic substitution on nitrobenzoates

Nitrobenzoate Chemistry Technical Support Center Senior Application Scientist Desk Subject: Optimization of Nucleophilic Substitution Yields on Nitrobenzoate Scaffolds Case ID: SNAr-NB-001 Status: Open Executive Summary:...

Author: BenchChem Technical Support Team. Date: March 2026

Nitrobenzoate Chemistry Technical Support Center Senior Application Scientist Desk

Subject: Optimization of Nucleophilic Substitution Yields on Nitrobenzoate Scaffolds Case ID: SNAr-NB-001 Status: Open

Executive Summary: The Nitrobenzoate Paradox

Nitrobenzoates are high-value intermediates in drug development because they offer two distinct reactive handles: the nitro group (a precursor to anilines/heterocycles) and the ester (a protected acid/pharmacophore).

However, they present a "reactivity paradox" that often kills yield:

  • The Activation Trap: The nitro group activates the ring for Nucleophilic Aromatic Substitution (

    
    ), but the ester moiety is prone to competitive hydrolysis (saponification) under the very basic conditions required for 
    
    
    
    .
  • The Solubility Wall: Nitrobenzoates are often crystalline and poorly soluble in non-polar solvents, yet polar solvents (like water/alcohols) promote side reactions.

This guide addresses the specific failure modes of


 displacement of halides  on nitrobenzoate rings and the controlled cleavage  of the ester.

Core Workflow: Optimizing on Halonitrobenzoates

The Objective: Displace a halogen (Cl, F, Br) on the nitrobenzoate ring with a nucleophile (Amine, Phenol, Thiol) without hydrolyzing the ester.

Mechanism & Causality

The reaction proceeds via the Meisenheimer Complex .[1][2] The rate-determining step is usually the addition of the nucleophile to the ring.[3]

  • Critical Factor: The nitro group must be ortho or para to the leaving group (Halogen).[1][2][4][5][6] If it is meta , resonance stabilization of the negative charge is impossible, and the reaction will fail (yield < 5%).

The "Cesium Effect" Protocol

For difficult substrates, replace Potassium Carbonate (


) with Cesium Carbonate (

).
  • Why? The large ionic radius of Cesium (1.67 Å) creates a "naked anion" effect in aprotic solvents (DMF/DMSO). Unlike

    
    , 
    
    
    
    does not tightly ion-pair with the nucleophile, increasing its kinetic basicity and reactivity by up to 10-fold.
Visualizing the Pathway

SNAr_Pathway Substrate Halonitrobenzoate (Substrate) Complex Meisenheimer Complex Substrate->Complex Attack (RDS) SideProduct Hydrolyzed Acid (Impurity) Substrate->SideProduct Water/OH- Attack (Avoid!) Nu Nucleophile (Amine/Phenol) Nu->Complex Base Base (Cs2CO3 vs K2CO3) Base->Complex Deprotonation Product Substituted Nitrobenzoate Complex->Product Halide Loss (Fast)

Figure 1: The Kinetic Competition. The goal is to maximize the green path (Halide Loss) while suppressing the red path (Hydrolysis) by excluding water and modulating base strength.

Troubleshooting Guide: Why is my yield low?

Scenario A: "I see starting material and carboxylic acid, but no product."
  • Diagnosis: Competitive Hydrolysis. Your base contains hydroxide impurities, or your solvent is "wet." The nucleophile is attacking the ester carbonyl instead of the ring carbon.

  • Fix:

    • Switch Solvent: Move from DMF (hygroscopic) to Anhydrous NMP or Acetonitrile .

    • Base Upgrade: Use Cesium Carbonate (

      
      ) .[7][8][9] It is less hygroscopic than 
      
      
      
      and more soluble in organic media.
    • Drying: Add 3Å Molecular Sieves to the reaction vessel.

Scenario B: "The reaction is stuck at 10% conversion after 24 hours."
  • Diagnosis: Poor Leaving Group Ability or Steric Hindrance .[10]

  • Fix:

    • The "Finkelstein" Trick: If using a Chloro-nitrobenzoate, switch to a Fluoro-nitrobenzoate . Fluorine is the best leaving group for

      
       (due to high electronegativity stabilizing the transition state), even though it is the worst for 
      
      
      
      /
      
      
      .
    • Temperature:

      
       has a high activation energy. Increase T to 80–120°C .
      
    • Catalysis: Add 18-Crown-6 (if using K-base) to solubilize the cation.

Scenario C: "Black tar formation (Polymerization)."
  • Diagnosis: Oxidative Degradation. Nitro groups are oxidants; at high temperatures in basic DMF, they can degrade the solvent or the substrate.

  • Fix:

    • Degas: Sparge the solvent with Nitrogen/Argon for 15 mins before heating.

    • Lower T, Higher t: Run at 60°C for 48h instead of 120°C for 4h.

Comparative Data: Solvent & Base Effects

Table 1: Relative Yields for Model Reaction (Morpholine + Methyl 4-chloro-3-nitrobenzoate)

SolventBaseAdditiveTemp (°C)Yield (%)Notes
DMF

None10045%Significant hydrolysis observed.
DMF

None10088% "Cesium Effect" – High solubility.
MeCN

18-Crown-6Reflux72%Slower, but cleaner profile.
DMSO

None8015%FAIL: Massive ester hydrolysis.
NMP DIPEANone12060%Good for acid-sensitive substrates.

Interactive Troubleshooting Flowchart

Use this logic tree to diagnose your specific yield issue.

Troubleshooting_Tree Start Start: Low Yield on Nitrobenzoate SNAr CheckPos Is Nitro group Ortho/Para to Leaving Group? Start->CheckPos Stop1 STOP: Reaction Impossible. (Electronic mismatch) CheckPos->Stop1 No (Meta) CheckLG Is Leaving Group F, Cl, or Br? CheckPos->CheckLG Yes SwitchF Action: Switch Cl -> F (Higher Electronegativity) CheckLG->SwitchF It is Cl/Br (Slow) CheckProd Is the Byproduct an Acid (Hydrolysis)? CheckLG->CheckProd It is F (Fast) FixWet Action: Use Anhydrous Cs2CO3 + Mol Sieves CheckProd->FixWet Yes CheckSol Is Reaction < 10% Conversion? CheckProd->CheckSol No Heat Action: Increase Temp > 100°C or Switch to NMP CheckSol->Heat Yes

Figure 2: Diagnostic Logic Tree. Follow the path to identify the bottleneck.

Standardized Protocol: High-Yield

Reagents:

  • Substrate: Methyl 4-fluoro-3-nitrobenzoate (1.0 equiv)

  • Nucleophile: Amine/Phenol (1.2 equiv)

  • Base: Cesium Carbonate (

    
    ) (2.0 equiv)
    
  • Solvent: Anhydrous DMSO or NMP (0.5 M concentration)

Procedure:

  • Drying: Flame-dry the reaction flask and cool under Argon.

  • Charging: Add Substrate, Base, and Solvent.[7] Stir for 5 mins.

  • Addition: Add Nucleophile dropwise.

  • Reaction: Heat to 80°C . Monitor by LCMS every 2 hours.

    • Checkpoint: If hydrolysis (<5%) is observed, lower temp to 60°C and extend time.

  • Workup: Dilute with EtOAc. Wash 3x with water (to remove DMSO/DMF). Wash 1x with Brine. Dry over

    
    .
    

References & Authority

  • The "Cesium Effect" in Organic Synthesis

    • Source: Celentano, G., et al. "Cesium Carbonate as a Base for SNAr Reactions." Synlett, 2001.

    • Relevance: Establishes the solubility and "naked ion" superiority of Cs over K bases.

  • Mechanism of

    
     Reactions (Bunnett's Mechanism) 
    
    • Source: Bunnett, J. F.[3] "Mechanism and reactivity in aromatic nucleophilic substitution." Quarterly Reviews, Chemical Society, 1958.

    • Relevance: Foundational text explaining the Meisenheimer complex and the necessity of ortho/para activation.[2]

  • Solvent Effects in Nucleophilic Substitution

    • Source: Reichardt, C. "Solvents and Solvent Effects in Organic Chemistry." Wiley-VCH, 2003.

    • Relevance: Explains why dipolar aprotic solvents (DMSO, NMP) accelerate

      
       by stabilizing the polar transition state.
      
  • Leaving Group Mobility in

    
     (F >> Cl) 
    
    • Source: Miller, J. "Aromatic Nucleophilic Substitution." Elsevier, 1968.

    • Relevance: Provides kinetic data showing Fluorine is 100-1000x faster than Chlorine in

      
       due to the stabilization of the intermediate complex.
      

Sources

Troubleshooting

removing unreacted methyl 4-chloro-2-nitrobenzoate from product

Topic: Removal of Unreacted Methyl 4-chloro-2-nitrobenzoate (MCNB) Ticket ID: PUR-MCNB-001 Status: Open Assigned Specialist: Senior Application Scientist Introduction: The "Sticky" Ester Problem You are likely viewing th...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Removal of Unreacted Methyl 4-chloro-2-nitrobenzoate (MCNB)

Ticket ID: PUR-MCNB-001 Status: Open Assigned Specialist: Senior Application Scientist

Introduction: The "Sticky" Ester Problem

You are likely viewing this guide because your reaction—whether a nitro-reduction, an ester hydrolysis, or a nucleophilic aromatic substitution (


)—did not go to completion, leaving you with the starting material: Methyl 4-chloro-2-nitrobenzoate (MCNB) .

Because MCNB is a low-melting, lipophilic solid, it often complicates crystallization by causing "oiling out" or co-eluting during chromatography. This guide abandons generic advice in favor of chemically specific protocols based on the functional group of your target product .

Module 1: Know Your Impurity (MCNB Profile)

Before attempting separation, you must understand the physicochemical behavior of the impurity.

PropertyValueImplication for Purification
Structure Methyl ester, Nitro, Aryl ChlorideElectrophilic; susceptible to hydrolysis and nucleophilic attack.
Melting Point 43–45 °C Critical: Low MP means it oils out easily. Recrystallization requires cold solvents.
Acidity/Basicity NeutralIt will remain in the organic layer during mild acid/base washes.
Solubility High in EtOAc, DCM, MeOH. Low in Water.[1]Standard aqueous workups won't remove it unless you chemically modify it.
LogP ~2.4 (Lipophilic)Elutes early in Reverse Phase; moves fast in Normal Phase (Hex/EtOAc).

Senior Scientist Note: The low melting point (43°C) is your biggest enemy and your best friend. It makes the compound sticky, but it also means MCNB has high solubility in cold non-polar solvents (like hexanes/heptane), whereas your more polar product might precipitate out.

Module 2: Troubleshooting by Product Type (The Decision Tree)

Select the protocol that matches your Target Product .

purification_tree Start Identify Target Product Type1 Product is Basic (e.g., Aniline/Amine) Start->Type1 Type2 Product is Acidic (e.g., Carboxylic Acid) Start->Type2 Type3 Product is Neutral (e.g., S_NAr Adduct) Start->Type3 Method1 Protocol A: Reverse Acid-Base Extraction Type1->Method1 Method2 Protocol B: Basic Extraction (Partitioning) Type2->Method2 Method3 Protocol C: Cold Trituration / Scavenging Type3->Method3

Figure 1: Decision matrix for selecting the appropriate purification strategy based on product chemistry.

Module 3: Detailed Protocols
Protocol A: The Product is an Amine (Reduction)

Scenario: You reduced the nitro group to an amine (aniline), but MCNB remains.

The Logic: The product (amine) is basic; the impurity (MCNB) is neutral. We can force the product into the water layer using acid, wash away the MCNB with organic solvent, and then recover the product.

Step-by-Step:

  • Dissolution: Dissolve crude mixture in Ethyl Acetate (EtOAc) . Avoid DCM if possible (emulsion risk).[2]

  • Acid Extraction: Extract the organic layer 3x with 1M HCl (aq) .

    • Chemistry: The amine protonates (

      
      ) and moves to the water. MCNB stays in the EtOAc.
      
  • Organic Wash: Keep the Aqueous Layer . Wash it once with fresh EtOAc to remove trace MCNB.

  • Neutralization: Cool the aqueous layer on ice. Slowly add 2M NaOH or sat.

    
     until pH > 10.
    
    • Observation: The product will precipitate or oil out as the free base.

  • Recovery: Extract the basic aqueous layer 3x with EtOAc. Dry over

    
     and concentrate.
    

Warning: Do not use extremely concentrated acid or heat, as you might hydrolyze the ester on the MCNB (if any is entrained) or your product.

Protocol B: The Product is an Acid (Hydrolysis)

Scenario: You tried to hydrolyze the ester to the acid, but conversion was incomplete.

The Logic: The product (Benzoic Acid derivative) is acidic (


); the impurity (MCNB) is neutral.

Step-by-Step:

  • Dissolution: Dissolve crude in EtOAc or Diethyl Ether.

  • Base Extraction: Extract 3x with Saturated

    
      (Sodium Bicarbonate).
    
    • Why Bicarbonate? It is strong enough to deprotonate the carboxylic acid (moving it to water) but usually too weak to rapidly hydrolyze the remaining MCNB ester at room temp.

  • Separation:

    • Organic Layer: Contains the unreacted MCNB. Discard (or recover if valuable).

    • Aqueous Layer: Contains your Product (as carboxylate salt).

  • Acidification: Carefully acidify the aqueous layer with 1M HCl to pH ~2.

  • Recovery: The product will precipitate.[3] Filter it or extract with EtOAc.

Protocol C: The Product is Neutral (S_NAr / Substitution)

Scenario: You displaced the Chloride, but the ester and nitro groups remain. Both product and impurity are neutral.

The Logic: Since you cannot use pH to separate them, you must exploit Solubility (Trituration) or Polarity (Chromatography).

Option 1: Cold Trituration (Best for Scale) Because MCNB melts at ~43°C, it is highly soluble in hydrocarbons.

  • Evaporate reaction solvent completely.

  • Add Hexanes or Heptane (approx. 5-10 mL per gram of crude).

  • Sonicate to break up solids.

  • Chill: Place the flask in an ice bath (

    
    ) or freezer for 1 hour.
    
  • Filter: The MCNB will likely remain in the mother liquor (filtrate), while your more complex/polar product remains as a solid.

  • Wash the solid with cold pentane.

Option 2: Flash Chromatography

  • Stationary Phase: Silica Gel.[4]

  • Mobile Phase: Hexanes/Ethyl Acetate.[5]

  • Gradient: Start at 100% Hexanes. MCNB is non-polar and will elute very early (often 5-10% EtOAc). Your substituted product is likely more polar and will elute later.

Module 4: Advanced Scavenging (High-Throughput)

If you are in a medicinal chemistry setting (small scale, high value), use solid-supported scavengers to avoid liquid-liquid extraction issues.

Q: Can I chemically "fish out" the MCNB? A: Yes. MCNB is an electrophile (alkylator/acylator).

  • Nucleophilic Scavenger: Add a Polymer-supported Amine (e.g., Trisamine resin) or Thiol resin .

  • Mechanism: The resin attacks the ester (forming an amide bond with the resin) or displaces the chloride (S_NAr).

  • Process: Stir crude mixture with resin (3-5 equivalents relative to impurity) in DCM for 4-12 hours.

  • Filtration: Filter off the resin. The MCNB is now chemically bound to the beads. The filtrate contains your pure product.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 39135, Methyl 4-chloro-2-nitrobenzoate. Retrieved from [Link]

Sources

Optimization

crystallization solvent for methyl 4-(methylsulfanyl)-2-nitrobenzoate purification

To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Crystallization & Purification of Methyl 4-(methylsulfanyl)-2-nitrobenzoate Executive Summary & Compound Profi...

Author: BenchChem Technical Support Team. Date: March 2026

To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Crystallization & Purification of Methyl 4-(methylsulfanyl)-2-nitrobenzoate

Executive Summary & Compound Profile

Target Molecule: Methyl 4-(methylsulfanyl)-2-nitrobenzoate CAS: 102232-51-9 Molecular Formula: C


H

NO

S Predicted Properties: Yellow crystalline solid.[1] Critical Sensitivity: Thioethers (sulfides) are susceptible to oxidation to sulfoxides (

) and sulfones (

). Avoid prolonged heating in air.

This guide addresses the purification of Methyl 4-(methylsulfanyl)-2-nitrobenzoate , a derivative often synthesized via nucleophilic aromatic substitution (S


Ar) of methyl 4-chloro-2-nitrobenzoate with sodium thiomethoxide.[1] The primary challenge with this specific scaffold is its tendency to "oil out" due to a likely low melting point (estimated 45–65°C based on the chloro-analog [1, 2]) and high solubility in common organic solvents.

Solvent Selection & Optimization (Q&A)

Q1: What is the primary solvent system for this purification?

Recommendation: Methanol (MeOH) or Ethanol (EtOH) .

  • Why: Nitrobenzoate esters typically exhibit ideal temperature-dependent solubility in lower alcohols.[1] Literature on the structural analog methyl 4-nitrobenzoate confirms successful recrystallization from methanol [3].

  • The Risk: Because the melting point of the sulfide variant is likely lower than the sulfone analog, boiling ethanol (78°C) may exceed the compound's melting point, leading to oiling out (phase separation) rather than crystallization.

  • Adjustment: If the solid melts before dissolving, switch to Isopropanol (IPA) or use a Methanol/Water precipitation method at lower temperatures (<40°C).

Q2: How do I handle "oiling out" during cooling?

Diagnosis: The solution becomes cloudy with oily droplets instead of crystals. Fix:

  • Re-heat to redissolve the oil.

  • Add Seed Crystals: This is critical. If you lack seeds, scratch the glass or use a glass rod with a trace of crude solid.

  • Add Co-Solvent: Add warm Water dropwise to the alcoholic solution until slight turbidity persists, then cool very slowly.

  • Change Solvent: Switch to a solvent with a lower solubility parameter, such as Hexanes/Ethyl Acetate (10:1) , though alcohols are generally superior for removing polar impurities like the free acid.

Q3: My product is dark orange/brown. Is this normal?

No. Pure nitrobenzoates are typically pale to bright yellow.

  • Dark Color: Indicates oxidation (sulfoxide formation) or residual polymerized byproducts.

  • Solution: Perform a Charcoal Filtration step. Dissolve the crude in warm methanol, add activated carbon (5 wt%), stir for 15 mins, and filter through Celite before crystallizing.

Detailed Experimental Protocol

Safety Note: Thioethers can have a disagreeable odor. Work in a fume hood. Use bleach to neutralize glassware.

Standard Recrystallization Workflow
  • Solubility Check: Place 100 mg of crude solid in a test tube. Add 0.5 mL Methanol .

    • If soluble at RT: Too soluble. Use Methanol/Water .[2][3][4]

    • If insoluble at RT but soluble at 50°C:Methanol is ideal.

    • If insoluble at 50°C:[1] Try Ethanol or Ethyl Acetate .

  • Dissolution:

    • Place crude solid in an Erlenmeyer flask.

    • Add Methanol (approx. 3-5 mL per gram of solid).[1]

    • Heat to 50-55°C (Do not boil aggressively to prevent oxidation).

    • Note: If the solid melts into an oil at the bottom before dissolving, you are above the melting point. Add more solvent or switch to IPA.

  • Filtration (Hot):

    • If insoluble particles remain (likely salts like NaCl from synthesis), filter the warm solution through a pre-warmed funnel/Celite pad.

  • Crystallization:

    • Allow the filtrate to cool to Room Temperature (RT) slowly (over 1-2 hours).

    • Seed the solution at ~35°C.

    • Once at RT, cool further in an ice-water bath (0-4°C) for 1 hour to maximize yield.

  • Isolation:

    • Filter via vacuum (Buchner funnel).[2]

    • Wash: Rinse the cake with cold (-10°C) Methanol (small volume).

    • Dry: Vacuum dry at <40°C. (High heat may melt the product).

Decision Tree & Workflow Visualization

The following diagram outlines the logical decision process for solvent selection based on the physical behavior of the crude material.

Crystallization_Workflow Start Start: Crude Methyl 4-(methylsulfanyl)-2-nitrobenzoate Solubility_Test Solubility Test (100mg in 0.5mL MeOH) Start->Solubility_Test Result_Soluble Soluble at RT Solubility_Test->Result_Soluble Too Soluble Result_Insoluble Insoluble at RT Solubility_Test->Result_Insoluble Ideal Path_MeOH_Water Use MeOH/Water (Solvent/Anti-solvent) Result_Soluble->Path_MeOH_Water Heat_Test Heat to 50°C Result_Insoluble->Heat_Test Dissolves Dissolves Clear Heat_Test->Dissolves Good Oils_Out Forms Oil Layer Heat_Test->Oils_Out MP Exceeded Path_MeOH Use Pure MeOH (Standard Protocol) Dissolves->Path_MeOH Path_IPA Switch to Isopropanol (IPA) Oils_Out->Path_IPA Crystallize Cool Slowly + SEED Path_MeOH_Water->Crystallize Path_MeOH->Crystallize Path_IPA->Crystallize

Figure 1: Solvent selection decision tree for low-melting nitrobenzoate derivatives.

Troubleshooting & Data Summary

Common Impurity Profile
Impurity TypeOriginRemoval Strategy
Starting Material (Cl-analog)Incomplete ReactionRecrystallization (Product is usually less soluble than the chloro-precursor in MeOH) [2].[1]
Free Acid (Hydrolysis)Water in reactionWash crude with dilute NaHCO

before crystallization. Acid is soluble in base; ester is not.
Disulfide (Dimer)Oxidation of NaSMeMore lipophilic. Wash crude with Hexanes before crystallization.
Sulfoxide/Sulfone Oxidation of ProductThese are much more polar. They will stay in the mother liquor if using MeOH/Water.
Physical Properties Reference
CompoundStructureMelting PointSolubility (MeOH)
Target (4-SMe)Methyl 4-(methylsulfanyl)-2-nitrobenzoateEst. 50-70°C High (Warm)
Analog (4-Cl)Methyl 4-chloro-2-nitrobenzoate43-45°C [2]High
Analog (4-NO

)
Methyl 4-nitrobenzoate96°C [3]Moderate
Analog (4-SO

Me)
Methyl 4-(methylsulfonyl)-2-nitrobenzoateSolid (High MP) [1]Low (requires hot MeOH)

Note: The melting point of the sulfide (SMe) is significantly lower than the sulfone (SO


Me) due to weaker intermolecular dipole interactions.

References

  • Carter, P. et al. (1991). Synthesis and properties of 4-methylsulfonyl-2-nitro-benzoic acid methyl ester. Cited in: Acta Crystallographica Section E, 2010. Link

  • Sigma-Aldrich. (n.d.).[1] Methyl 4-chloro-2-nitrobenzoate Product Analysis. Link

  • Wu, H. et al. (2009).[4] Methyl 4-nitrobenzoate.[1][3][4][5][6][7] Acta Crystallographica Section E: Structure Reports Online. Link

Sources

Troubleshooting

troubleshooting low yields in thiomethoxylation of aryl chlorides

Topic: Troubleshooting Low Yields in C–S Cross-Coupling Ticket ID: C-S-MET-001 Status: Open Support Tier: Level 3 (Senior Application Scientist) Introduction: Why is this reaction failing? You are likely encountering a "...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Low Yields in C–S Cross-Coupling Ticket ID: C-S-MET-001 Status: Open Support Tier: Level 3 (Senior Application Scientist)

Introduction: Why is this reaction failing?

You are likely encountering a "perfect storm" of chemical resistance. Thiomethoxylation of aryl chlorides (


) is significantly harder than that of iodides or bromides for two converging reasons:
  • High Bond Dissociation Energy: The

    
     bond (
    
    
    
    95 kcal/mol) is difficult to break via oxidative addition, often requiring high temperatures (
    
    
    C) or specialized ligands.
  • Catalyst Poisoning: The product you are making (an aryl sulfide) and the reagent you are using (methanethiolate) are potent catalyst poisons. Sulfur binds irreversibly to open coordination sites on Palladium, forming resting states that shut down the catalytic cycle.

This guide moves beyond standard textbook answers to address the specific failure modes of Aryl Chloride thiomethoxylation.

Module 1: Diagnostic Workflow

Before altering conditions, identify where the reaction is breaking down. Use this decision tree to categorize your failure mode.

TroubleshootingTree Start Start: Low Yield CheckSM Check LCMS/GCMS: Is Aryl Chloride consumed? Start->CheckSM NoConv No Conversion CheckSM->NoConv No YesConv Yes, SM Consumed CheckSM->YesConv Yes OxidativeFail Issue: Oxidative Addition Failure (Catalyst can't break C-Cl bond) NoConv->OxidativeFail Soln1 Action: Switch to Pd-PEPPSI-IPent or Josiphos Ligand. Increase Temp >100°C. OxidativeFail->Soln1 CheckProd What is the major byproduct? YesConv->CheckProd Disulfide Dimethyl Disulfide (MeS-SMe) CheckProd->Disulfide Reduction Hydrodehalogenation (Ar-H) CheckProd->Reduction Stalled Reaction Stalls at 20-40% CheckProd->Stalled OxIssue Issue: Oxidation of Thiolate (Air leak or impure reagents) Disulfide->OxIssue ProtIssue Issue: Proton Source present (Wet solvent/base) Reduction->ProtIssue Poison Issue: Catalyst Poisoning (Pd-S resting state) Stalled->Poison Soln2 Action: Increase Catalyst Loading. Use 'Throw-Away' Ligand strategy. Poison->Soln2

Figure 1: Diagnostic logic for identifying the root cause of reaction failure.

Module 2: The "Engine" (Catalyst Selection)

Standard


 or 

will generally fail with aryl chlorides due to slow oxidative addition. You must use "Third Generation" Buchwald precatalysts or NHC-stabilized systems.
Protocol A: The Robust Method (Pd-PEPPSI)

The Pd-PEPPSI-IPent catalyst is currently the "gold standard" for difficult aryl chlorides. The bulky NHC ligand promotes oxidative addition while the pyridine "throw-away" ligand stabilizes the precatalyst but dissociates easily to allow the cycle to start.

Recommended Conditions:

  • Catalyst: Pd-PEPPSI-IPent (1.0 – 2.0 mol%)

  • Reagent: NaSMe (1.5 equiv)

  • Solvent: 1,4-Dioxane or DME (Anhydrous)

  • Temp: 100°C – 110°C

Why this works: The "IPent" (isopentyl) wings on the NHC ligand are massive. They create a steric wall that forces the reductive elimination of the C–S bond, preventing the sulfur from sticking to the metal center too long.

Protocol B: The High-Performance Ligand (Josiphos)

If PEPPSI fails, the Josiphos (CyPF-tBu) ligand is the specific solution for C–S coupling.

Recommended Conditions:

  • Precatalyst:

    
     (1 mol%) or 
    
    
    
  • Ligand: CyPF-tBu (Josiphos SL-J009) (1.1 : 1 L:Pd ratio)

  • Base: LiHMDS or NaOtBu

  • Temp: 100°C

Module 3: Troubleshooting FAQs

Q1: The reaction goes to 30% conversion and then stops completely. Adding more catalyst doesn't restart it. Why?

Diagnosis: Catalyst Poisoning (Formation of Bridging Thiolates). Technical Insight: As product forms, the concentration of aryl sulfide increases. Sulfur is a better ligand than many phosphines. It displaces your ligand, forming stable


 dimers that are catalytically dead.
Solution: 
  • Switch to NHC Ligands (Protocol A): Carbenes bind tighter to Pd than phosphines, resisting displacement by sulfur.

  • High Concentration: Run the reaction at high concentration (0.5 M to 1.0 M). This increases the rate of the bimolecular productive step over the unimolecular decomposition steps.

Q2: I see the starting material disappearing, but I'm isolating the reduced product (Ar-H).

Diagnosis: Hydrodehalogenation. Technical Insight: If the transmetallation of the thiolate is slow, the Pd-Ar intermediate will "scavenge" a hydride from the solvent (especially if using alcohols) or the base. Solution:

  • Solvent Swap: Ensure strictly anhydrous non-protic solvents (Dioxane, Toluene). Avoid alcohols.

  • Dry Your Reagents: NaSMe is extremely hygroscopic. If it is wet, it introduces water/protons. Dry NaSMe under high vacuum at 80°C for 4 hours before use.

Q3: The smell is unbearable, and my lab mates are complaining. Are there odorless alternatives?

Diagnosis: Methanethiol volatility. Technical Insight: NaSMe hydrolyzes in moist air to release MeSH (Methanethiol), which has an odor threshold of parts-per-billion. Solution:

  • Reagent Surrogate: Use S-Methylisothiourea hemisulfate . It is an odorless solid. In the presence of base (Cs2CO3), it releases the methylthiolate anion in situ slowly, which also helps keep the concentration of free sulfur low (reducing poisoning).

  • Bleach Scrubber: All reactor vents must pass through a bubbler containing 10% Sodium Hypochlorite (Bleach). This oxidizes MeSH to methanesulfonic acid (odorless) instantly.

Q4: Can I use Nickel instead of Palladium? It's cheaper.

Diagnosis: Yes, but with caveats. Technical Insight: Ni(cod)2 / Dppf or Ni-Bipyridine systems can couple aryl chlorides. However, Nickel is more susceptible to air oxidation. Comparison Table:

FeaturePalladium (Pd-PEPPSI)Nickel (Ni-Bipy/Phen)
Cost HighLow
Air Sensitivity Moderate (Precatalyst is stable)High (Requires Glovebox usually)
Substrate Scope Broad (Electron Rich & Poor)Best for Electron Deficient
Reaction Temp High (100°C)Moderate (60-80°C)
Solubility ExcellentRisk: Ni catalysts often precipitate

Module 4: Visualization of the "Poisoning" Pathway

Understanding the off-cycle resting state is key to fixing low yields.

CatalyticCycle Pd0 Pd(0)-L Active Species OxAdd Pd(II)-Ar-Cl (Oxidative Addn) Pd0->OxAdd Ar-Cl TransMet Pd(II)-Ar-SMe (Transmetallation) OxAdd->TransMet NaSMe TransMet->Pd0 Reductive Elim Product Ar-SMe (Product) TransMet->Product Poison [Pd-SMe] dimer (DEAD CATALYST) TransMet->Poison Dimerization (If Red. Elim is slow)

Figure 2: The catalytic cycle showing the critical "Death Pathway" (Red) where sulfur bridges two palladium centers, deactivating them.

References

  • Organ, M. G., et al. (2006). Pd-PEPPSI-IPr and its analogs: Highly active catalysts for the coupling of sterically hindered aryl chlorides. Chemistry – A European Journal.

  • Fernández-Rodríguez, M. A., & Hartwig, J. F. (2009). A General and Long-Lived Catalyst for the Palladium-Catalyzed Coupling of Aryl Halides with Thiols. Journal of Organic Chemistry.

  • Lian, Y., & Miller, M. (2021). Practical Guide to Palladium-Catalyzed C-S Cross-Coupling. Organic Process Research & Development.

  • BenchChem Technical Support. (2025). Troubleshooting common issues in palladium-catalyzed cross-coupling reactions.

Disclaimer: These protocols involve the use of hazardous chemicals (thiols, heavy metals). Always review the Safety Data Sheet (SDS) and perform a risk assessment before experimentation.

Optimization

Technical Support Center: Mastering Temperature Control in Exothermic Nitration &amp; Substitution Reactions

Welcome to the Technical Support Center for managing exothermic nitration and substitution reactions. This resource is designed for researchers, scientists, and drug development professionals who are navigating the compl...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for managing exothermic nitration and substitution reactions. This resource is designed for researchers, scientists, and drug development professionals who are navigating the complexities of these potent and potentially hazardous transformations. Our goal is to provide you with not just protocols, but the underlying scientific principles and field-tested insights to ensure the safety, efficiency, and reproducibility of your experiments.

Nitration and electrophilic substitution reactions are cornerstones of modern organic synthesis. However, their highly exothermic nature presents a significant challenge: the potential for thermal runaway.[1][2] A thermal runaway is a dangerous scenario where a reaction becomes uncontrollable as the rate of heat generation surpasses the rate of heat removal.[3] This feedback loop can lead to a rapid increase in temperature and pressure, potentially resulting in reactor failure and the release of toxic materials.[4] This guide will equip you with the knowledge to mitigate these risks and confidently control your reactions.

Troubleshooting Guide: Temperature Excursions

This section addresses common temperature control issues in a question-and-answer format, providing immediate actions, potential causes, and preventative measures.

Issue 1: A Gradual, Uncontrolled Rise in Reaction Temperature

  • Immediate Actions:

    • Immediately cease the addition of all reactants, especially the nitrating agent.[3] This is the most critical first step to halt further heat generation.[5]

    • If using a cooling bath, ensure it is at the correct temperature and has sufficient capacity. Add more of the cooling agent (e.g., ice, dry ice) as needed.[2]

    • Increase the efficiency of the cooling system. If using a circulator, lower the setpoint temperature.[6]

    • Increase the stirring rate to improve heat transfer and eliminate potential localized hot spots.[7]

  • Potential Causes & Prevention:

    • Inadequate Cooling Capacity: The cooling system may be insufficient for the scale of the reaction.

      • Prevention: Before starting, ensure your cooling bath or circulator can handle the predicted heat output of the reaction. For larger-scale reactions, consider using a more efficient cooling method or a larger cooling vessel.[7][8]

    • Excessive Reagent Addition Rate: The nitrating agent is being added too quickly for the cooling system to dissipate the generated heat.[1]

      • Prevention: Employ a slow, dropwise addition of the nitrating agent using an addition funnel or a syringe pump.[9] The rate should be carefully controlled to maintain the desired internal temperature.[5]

    • Inefficient Mixing: Poor agitation can lead to localized "hot spots" where the reaction accelerates, causing a spike in temperature.[1]

      • Prevention: Use an appropriately sized stir bar or overhead stirrer to ensure vigorous and uniform mixing of the reaction mixture.[7]

Issue 2: A Sudden and Rapid Temperature Spike

  • Immediate Actions:

    • Stop all reactant feeds immediately.[1]

    • Activate any secondary or emergency cooling systems if available.[1]

    • Prepare for an emergency quench. If the temperature continues to rise uncontrollably, carefully and slowly pour the reaction mixture onto a large volume of crushed ice or an ice-water slurry with vigorous stirring.[9] This should be performed behind a blast shield in a certified fume hood.

  • Potential Causes & Prevention:

    • Cooling System Failure: A sudden malfunction of the chiller or an interruption in coolant flow can lead to a rapid temperature increase.[1]

      • Prevention: Regularly inspect and maintain all cooling equipment.[10] For critical reactions, consider having a backup cooling plan or equipment readily available.[1]

    • Accidental Rapid Addition of Reagent: A sudden, large addition of a reactant can overwhelm the cooling system.

      • Prevention: Use controlled addition methods like a syringe pump or a dropping funnel with a pressure-equalizing arm to prevent accidental rapid addition.

    • Agitator Failure: If the stirrer stops, unreacted reagents can accumulate. Restarting the agitator can cause a sudden, violent reaction.[10]

      • Prevention: Use robust and well-maintained stirring equipment. For critical reactions, consider a stirrer connected to an uninterruptible power supply (UPS).[10] If the agitator fails, do not restart it immediately. Assess the situation carefully before proceeding.[10]

Frequently Asked Questions (FAQs)

Q1: What is the primary safety concern with nitration reactions?

A1: The foremost safety concern is the highly exothermic nature of the reaction, which carries a significant risk of thermal runaway.[2][3] Additionally, nitrating agents are often highly corrosive, and the reaction can produce toxic gases like nitrogen dioxide.[3][11]

Q2: Why is slow, controlled addition of the nitrating agent so critical?

A2: Slow, controlled addition is crucial for managing the rate of heat release.[5] In highly exothermic reactions like nitration, adding the reagent all at once would generate a massive amount of heat almost instantaneously, overwhelming any standard laboratory cooling system and leading to a thermal runaway.[5] Dropwise or portion-wise addition allows the cooling system to dissipate the heat generated from each small addition, maintaining a stable and safe reaction temperature.[5]

Q3: How does the choice of cooling bath affect my reaction?

A3: The choice of cooling bath determines the minimum temperature you can achieve and maintain. The effectiveness of the bath also depends on good thermal contact with the reaction flask.[2][12]

Cooling Bath CompositionAchievable Temperature (°C)Notes
Ice-Water0Most common and simple to prepare. Adding water improves thermal contact compared to ice alone.[12]
Ice-Salt (e.g., NaCl)-10 to -20The salt lowers the freezing point of water.[2]
Dry Ice-Acetone-78A very common and effective cryogenic bath.[2]
Dry Ice-Isopropanol-77A slightly less volatile alternative to acetone.
Liquid Nitrogen Slush Baths< -78Used for very low-temperature reactions.[2]

Q4: What is the role of sulfuric acid in mixed acid (HNO₃/H₂SO₄) nitration?

A4: Sulfuric acid acts as a catalyst by protonating nitric acid. This facilitates the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active species that reacts with the aromatic ring.[3][13]

Q5: Can I run a nitration reaction at a higher temperature to speed it up?

A5: While increasing the temperature does increase the reaction rate, it also significantly elevates the risk of a thermal runaway and the formation of unwanted side products, such as dinitrated or oxidized species.[3][14] It is imperative to maintain strict temperature control within the validated range for your specific reaction.[3]

Experimental Protocols

Protocol 1: General Procedure for Aromatic Nitration with Temperature Control

This protocol outlines a general procedure for the nitration of an aromatic compound using a mixed acid reagent, with a strong emphasis on temperature control.

  • Reactor Setup: In a three-necked round-bottom flask equipped with a magnetic stir bar, a digital thermometer to monitor the internal temperature, and a pressure-equalizing dropping funnel, dissolve the aromatic substrate in a suitable solvent or concentrated sulfuric acid.

  • Cooling: Immerse the reaction flask in a cooling bath (e.g., ice-salt or dry ice-acetone) to bring the internal temperature to the desired range (e.g., 0-5°C).[3]

  • Preparation of Nitrating Mixture: In a separate flask, carefully and slowly add concentrated nitric acid to concentrated sulfuric acid while cooling this mixture in an ice bath. This mixing process is also exothermic.

  • Controlled Addition: Add the prepared nitrating mixture to the dropping funnel. Add the nitrating mixture dropwise to the cooled, stirred solution of the aromatic substrate.[3]

  • Temperature Monitoring and Control: Continuously monitor the internal temperature. The rate of addition should be adjusted to ensure the temperature does not exceed the set limit.[5] If the temperature begins to rise, immediately stop the addition and allow the cooling system to bring it back down before resuming.

  • Reaction Monitoring: After the addition is complete, continue to stir the reaction at the controlled temperature and monitor its progress using an appropriate analytical technique (e.g., TLC, LC-MS).

  • Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture over a large amount of crushed ice with vigorous stirring to quench the reaction and precipitate the product.[3]

  • Work-up: Isolate the product by filtration, wash with cold water until the filtrate is neutral, and dry appropriately.[3]

Visualizing Workflows and Concepts

Diagram 1: Decision-Making Workflow for a Temperature Excursion

This diagram illustrates the logical steps to take when faced with a temperature excursion during an exothermic reaction.

TemperatureExcursionWorkflow start Temperature Excursion Detected stop_addition Immediately Stop Reactant Addition start->stop_addition assess_cooling Assess Cooling System (Capacity, Function) stop_addition->assess_cooling increase_stirring Increase Stirring Rate assess_cooling->increase_stirring monitor_temp Monitor Temperature increase_stirring->monitor_temp temp_stabilizing Is Temperature Stabilizing? monitor_temp->temp_stabilizing resume_cautiously Resume Cautious Addition temp_stabilizing->resume_cautiously Yes temp_rising Is Temperature Still Rising Uncontrollably? temp_stabilizing->temp_rising No investigate Investigate Root Cause Post-Reaction resume_cautiously->investigate emergency_quench Initiate Emergency Quench (Pour onto Ice) temp_rising->emergency_quench Yes temp_rising->investigate No emergency_quench->investigate

Caption: A workflow for managing temperature excursions.

Diagram 2: Heat Flow in a Jacketed Reactor

This diagram illustrates the balance of heat generation and removal in a typical laboratory reactor with a cooling jacket.

HeatFlow reactor Reactor Contents Exothermic Reaction (Heat Generation, Q_gen) jacket Cooling Jacket Coolant Flow (Heat Removal, Q_rem) reactor:f1->jacket:f1

Caption: Heat generation and removal in a jacketed reactor.

References

  • Best Practices for Working with Chemical Reactions in the Lab. (2025, December 25). Google Cloud.
  • Technical Support Center: Managing Thermal Runaway in Nitration Reactions - Benchchem. (n.d.). BenchChem.
  • Accelerating Rate Calorimetry (ARC) - Prime Process Safety Center. (n.d.). Prime Process Safety Center.
  • Technical Support Center: Managing Exothermic Reactions During Nitration - Benchchem. (n.d.). BenchChem.
  • NITRATION. (n.d.). NPTEL.
  • Conducting Reactions Below Room Temperature. (n.d.). Moodle@Units.
  • Control Thermal Runaway and Chemical Reaction Hazards. (n.d.). TÜV SÜD.
  • Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade. (2025, August 26). Beilstein Journals.
  • Hazard of Runaway of Nitration Processes in Nitrocompounds Production. (n.d.). ScienceDirect.
  • Continuous flow nitration in miniaturized devices. (2014, February 14). PMC.
  • Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib. (2020, October 6). ACS Publications.
  • Preventing Explosions in Exothermic Reaction Calorimetry. (2026, January 13). Lab Manager.
  • Controlling temperature of nitration reactions. (n.d.). Google Patents.
  • Heat Transfer and Hydrodynamics in Stirred Tanks with Liquid-Solid Flow Studied by CFD–DEM Method. (2021, May 12). MDPI.
  • Scale-up and safety of toluene nitration in a meso-scale flow reactor. (n.d.). ResearchGate.
  • Runaway reactions. Part 2 Causes of Accidents in selected CSB case histories. (n.d.). EUROPA.
  • Runaway reaction hazards in processing organic nitrocompounds. (n.d.). IChemE.
  • Working with Exothermic Reactions during Lab and Scale up. (2023, October 12). Amar Equipment.
  • Experience Report on Adiabatic Reaction Calorimetry in Safety Engineering. (2022, March 13). MDPI.
  • Exothermic Tank Reactor. (n.d.). MIT OpenCourseWare.
  • Continuous Stirred Tank Reactor. (n.d.). Chemical Process Dynamics.
  • Reaction Calorimetry (RC) Testing. (n.d.). Sigma-HSE.
  • Temperature Control in Exothermic Reactions with 1,2-Dibromo-2-chloro-1,1-difluoroethane. (n.d.). BenchChem.
  • What are the best tools for cooling chemical reactions?. (2024, September 3). Asynt.
  • Process Safety Evaluation To Identify the Inherent Hazards of a Highly Exothermic Ritter Reaction Using Adiabatic and Isothermal Calorimeters. (2013, October 15). ACS Publications.
  • Temperature Control of Experiments and Equipment - how do you keep your cool?. (2014, November 25). Camlab.
  • Investigation, Analysis and Optimization of Exothermic Nitrations in Microreactor Processes. (n.d.). ResearchGate.
  • What Are The Best Methods For Cooling A Chemical Glass Reactor?. (2025, March 8). Achieve Chem.
  • Runaway Reaction Hazards in Processing Organic Nitro Compounds. (n.d.). ACS Publications.
  • Cooling. (n.d.). Chemistry Teaching Labs - University of York.
  • Exothermic Continuous Stirred Tank Reactor. (n.d.). jckantor.github.io.
  • Stirred Tank Heat Exchanger Overview. (n.d.). Scribd.
  • Reaction Control. (2022, May 5). Visual Encyclopedia of Chemical Engineering Equipment.
  • Practical approach to prediction and prevention of runaway reactions. (2022, November 1). International Journal of Scientific & Engineering Research.
  • Handling Reaction Exotherms – A Continuous Approach. (2022, June 1). Chemical Industry Journal.
  • Control of Exothermic Batch Process using Multivariable Genetic Algorithm. (n.d.). ijssst.info.
  • NITRIC ACID, OTHER THAN RED FUMING. (2016, October 21). NOAA - CAMEO CHEMICAL DATASHEET - EPA.
  • How to Prevent Thermal Runaway Reactions with Fast-Response Sensors. (2023, November 1). WIKA blog.
  • dealing with exothermic reactions during the nitration of anilines. (n.d.). BenchChem.
  • Common Control Loops and Model for Temperature Control. (2023, March 11). Engineering LibreTexts.
  • Nitric Acid. (n.d.). Environmental Health and Safety - Dartmouth College.
  • Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety?. (2016, October 5). ResearchGate.
  • Advanced Control of Batch Reactor Temperature. (n.d.). University of Texas.
  • What are the likely causes for temperature excursion events in a hydrogen plant?. (n.d.). American Fuel & Petrochemical Manufacturers.
  • How To Prevent And Manage Temperature Excursions In Clinical Trials. (2024, March 20). Clinical Leader.
  • How to Investigate Temperature and Humidity Excursions of Stability Chambers. (n.d.). IVT Network.
  • Effect of Temperature on Elimination and Substitution Reactions. (2023, March 18). YouTube.
  • Temperature excursion management: A novel approach of quality system in pharmaceutical industry. (n.d.). PMC.

Sources

Troubleshooting

Technical Support Center: Purification of Methyl 4-(methylsulfanyl)-2-nitrobenzoate

Current Status: Online Agent: Senior Application Scientist Topic: Separation & Purification Protocols Reference ID: M-MSNB-PUR-001[1] Introduction: The Separation Challenge You are likely synthesizing methyl 4-(methylsul...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online Agent: Senior Application Scientist Topic: Separation & Purification Protocols Reference ID: M-MSNB-PUR-001[1]

Introduction: The Separation Challenge

You are likely synthesizing methyl 4-(methylsulfanyl)-2-nitrobenzoate via a Nucleophilic Aromatic Substitution (SNAr) of methyl 4-chloro-2-nitrobenzoate using sodium thiomethoxide (NaSMe).[1]

While the SNAr reaction is robust, the purification of the 2-nitro product presents a specific set of "silent" challenges.[2] The methylsulfanyl group (-SMe) is chemically distinct from the chloro- precursor, but their chromatographic behavior can be frustratingly similar.[1] Furthermore, the -SMe group is a "ticking clock" regarding oxidation, prone to forming sulfoxides (-SOT) that contaminate your final scaffold.[1]

This guide moves beyond generic advice, offering targeted protocols to separate your target from its specific byproduct isomers (regioisomers from precursor synthesis) and reaction impurities.

Module 1: Diagnostic Troubleshooting

Before selecting a purification method, diagnose your crude mixture. Use this decision matrix to identify your specific impurity profile.

Q1: "I see a spot directly above/below my product on TLC that won't separate."

Diagnosis: Unreacted Starting Material (Methyl 4-chloro-2-nitrobenzoate). [1]

  • The Cause: Incomplete SNAr reaction.[1] The chloro-substituent and the methylsulfanyl-group have similar lipophilicities, making them difficult to resolve on standard silica gel.[1]

  • The Fix: Do not attempt to column this away immediately.

    • Resubject: If >5% starting material remains, resubject the crude to the reaction conditions with fresh NaSMe (1.1 equiv) in DMF at 0°C to room temperature.

    • Chemical Washing: If <5% remains, proceed to Module 3 (Crystallization) . The crystal lattice of the thioether often excludes the chloro-impurity better than a silica column.

Q2: "I have a new, very polar spot and my yield is dropping."

Diagnosis: Sulfoxide Formation (Methyl 4-(methylsulfinyl)-2-nitrobenzoate).

  • The Cause: Oxidation of the thioether. This happens if the reaction mixture was exposed to air while hot, or if peroxide-containing ethers (THF/Dioxane) were used during workup.[1]

  • The Fix: This impurity is significantly more polar.[1] It can be easily removed via Flash Chromatography (Module 2) , but you must degas all solvents to prevent recurrence.[1]

Q3: "I have an isomer with the same mass but different NMR signals."

Diagnosis: Regioisomer Contamination (Methyl 4-(methylsulfanyl)-3-nitrobenzoate).

  • The Cause: This is a "legacy impurity" carried over from the nitration of the precursor. If your starting material (4-chloro-2-nitrobenzoate) contained the 3-nitro isomer, it also underwent SNAr.[1]

  • The Fix: Exploit the Ortho-Effect .[1] The 2-nitro group twists the ester out of planarity, disrupting crystal packing compared to the planar 3-nitro isomer. Use Module 3 (Ethanol Recrystallization) .

Module 2: Chromatographic Solutions (Flash/HPLC)

Use this method for removing polar impurities (sulfoxides, acids) or small amounts of non-polar byproducts.

Standard Phase System
  • Stationary Phase: Silica Gel 60 (230–400 mesh).[1]

  • Mobile Phase: Hexane : Ethyl Acetate (Gradient).[1]

  • Loading: Dissolve crude in minimum Toluene (avoid DCM if possible to prevent halogen exchange traces, though rare).[1]

Gradient (% EtOAc in Hexane)Eluting ComponentRf (Approx)
0 - 5% Non-polar impurities (Disulfides)> 0.8
10 - 15% Target: Methyl 4-(methylsulfanyl)-2-nitrobenzoate 0.4 - 0.5
15 - 20% Unreacted Methyl 4-chloro-2-nitrobenzoate0.45 (Overlaps)
40 - 60% Sulfoxide Byproduct (Oxidation)< 0.2
100% / MeOH flush Hydrolyzed Acid (COOH)0.0

Critical Note: The Rf difference between the Cl-precursor and SMe-product is often small (


).[1] If they overlap, switch to Module 3 .

Module 3: Crystallization Protocols (The Scalable Solution)

Crystallization is superior for separating the 2-nitro target from 3-nitro isomers and chloro-precursors due to the specific lattice energy provided by the ortho-nitro/ester interaction.[1]

Protocol A: The Ethanol/Water Displacement (Recommended)[1]
  • Basis: The target is soluble in hot ethanol but insoluble in water.[1][3] Impurities (acids/salts) remain in water; lipophilic oils (disulfides) often stay in the supernatant.

  • Reference: Adapted from protocols for analogous sulfonyl benzoates [1].

Step-by-Step:

  • Dissolution: Dissolve 10 g of crude solid in Absolute Ethanol (50 mL) at reflux (approx. 78°C).

    • Tip: If insoluble particles remain, filter hot.[1]

  • Nucleation: Remove from heat. While still hot, add warm water (5–10 mL) dropwise until a faint turbidity persists.

  • Clarification: Add 1 mL of Ethanol to clear the solution.

  • Crystallization: Allow to cool slowly to room temperature (25°C) over 2 hours. Do not use an ice bath immediately; rapid cooling traps isomers.[1]

  • Harvest: Cool to 4°C for 1 hour. Filter the yellow/pale needles.

  • Wash: Wash with cold 20% EtOH/Water.

Protocol B: The "Methanol Mash" (For Isomer Removal)

If you have persistent regioisomers (3-nitro), use Methanol.[1] The 2-nitro isomer (ortho-substituted) typically has higher solubility in MeOH than the para-packed isomers, or forms distinct crystal habits.[1]

  • Solvent: Methanol (Recrystallize) or Trituration (wash solid with cold MeOH).[1]

  • Observation: The 2-nitro compound often crystallizes as needles/plates, while impurities may remain amorphous or form clumps.[1]

Module 4: Chemical Handling & Stability

The "SMe" Risk: Preventing Auto-Oxidation

The methylsulfanyl group is electron-rich.[1] Atmospheric oxygen can slowly oxidize it to the sulfoxide, especially in solution or on silica gel.

  • Storage: Store the solid under Nitrogen/Argon at 4°C.

  • Solvents: Avoid chlorinated solvents (DCM/Chloroform) for long-term storage as they can become acidic.[1]

  • The "Ghost" Impurity: If you see a new spot appear after a column, it is likely the sulfoxide formed on the silica.

    • Prevention:[1] Flush the column with Nitrogen before running or add 1% Triethylamine to the eluent to neutralize acidic sites on silica that catalyze oxidation.

Visualizing the Purification Logic

The following diagram illustrates the decision-making process for purifying your crude reaction mixture.

PurificationLogic Start Crude Reaction Mixture (S_NAr Product) TLC Diagnostic TLC (Hex:EtOAc 4:1) Start->TLC Decision1 Is Unreacted Cl-SM present? TLC->Decision1 Decision2 Is Sulfoxide (Polar) present? Decision1->Decision2 No / Trace Action_Resubject Resubject to Reaction (Add 0.2 eq NaSMe) Decision1->Action_Resubject Yes (>5%) Action_Column Flash Chromatography (Remove Polar Impurities) Decision2->Action_Column Yes (High Polarity) Action_Cryst Recrystallization (Ethanol/Water) Decision2->Action_Cryst No (Mainly Product) Action_Resubject->Start Action_Column->Action_Cryst If mixed fractions Final Pure Methyl 4-(methylsulfanyl)-2-nitrobenzoate Action_Column->Final If clean Action_Cryst->Final

Figure 1: Decision tree for selecting the optimal purification method based on impurity profile.

References

  • Hou, Y. J., Chu, W. Y., Sui, J., & Sun, Z. Z. (2010).[1][4] Methyl 4-methylsulfonyl-2-nitrobenzoate.[1][4] Acta Crystallographica Section E: Structure Reports Online, 66(7), o1669. (Describes synthesis and crystallization of the sulfonyl analog from Ethanol, applicable to the thioether).

  • Org. Synth. 1921, 1, 391. Methyl m-nitrobenzoate.[1] (Foundational text on nitration regioselectivity and crystallization of nitrobenzoates). [1]

  • Ma, X., et al. (2018).[1] Solvent Molecules Play a Role in an SNAr Reaction. ChemRxiv.[1] (Explains the kinetics and solvent effects in SNAr reactions with methoxide/thiomethoxide). [1]

  • PubChem Compound Summary. Methyl 4-chloro-2-nitrobenzoate. (Physical properties of the precursor for solubility comparison). [1]

Sources

Optimization

minimizing hydrolysis of methyl ester during basic workup

Topic: Minimizing Hydrolysis of Methyl Esters During Basic Workup Ticket ID: #ME-SAP-001 Status: Open Priority: Critical Introduction: The "Invisible" Yield Loss User Problem: "I synthesized a methyl ester, but after a b...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing Hydrolysis of Methyl Esters During Basic Workup Ticket ID: #ME-SAP-001 Status: Open Priority: Critical

Introduction: The "Invisible" Yield Loss

User Problem: "I synthesized a methyl ester, but after a basic workup to remove excess acid/phenols, my yield dropped, and I see the corresponding carboxylic acid in the NMR."

Root Cause Analysis: Methyl esters are sterically unhindered and highly electrophilic at the carbonyl carbon. During basic workup, hydroxide ions (


) or even carbonate ions (

) act as nucleophiles.[1] The reaction follows the

mechanism
(Base-catalyzed, Acyl-oxygen cleavage, bimolecular).[2] Unlike acid hydrolysis, saponification is effectively irreversible because the resulting carboxylic acid is immediately deprotonated by the base, driving the equilibrium permanently toward the byproduct [1, 2].

This guide provides the protocols to disrupt this mechanism through Kinetic Control (slowing the rate) and Thermodynamic Management (lowering the driving force).

Diagnostic Workflow

Before proceeding, determine your risk level using the Ester Stability Decision Tree.

EsterWorkupLogic Start Start: Reaction Complete AcidPresent Is reaction mixture acidic? Start->AcidPresent Sensitive Is the Methyl Ester sterically hindered? AcidPresent->Sensitive Yes WaterWash Simple Water/Brine Wash AcidPresent->WaterWash No (Neutral) StrongBase Standard Wash: Sat. NaHCO3 or dilute NaOH Sensitive->StrongBase Yes (e.g., t-Butyl) WeakBase CRITICAL PATH: 1. Cool to 0°C 2. Use Phosphate Buffer (pH 7) 3. Flash Extraction Sensitive->WeakBase No (e.g., Methyl/Primary) Dry Dry (MgSO4) & Concentrate WaterWash->Dry StrongBase->Dry WeakBase->Dry

Figure 1: Decision matrix for selecting the appropriate workup conditions based on ester stability and reaction pH.

Module 1: Thermodynamic Control (Base Selection)

The concentration of the attacking nucleophile (


) is directly related to pH. You must select a base that neutralizes your acid catalyst without generating a high standing concentration of hydroxide.
The Nucleophile Hierarchy

The rate of hydrolysis (


) depends heavily on the nucleophile.
  • Hydroxide (

    
    ):  Extremely aggressive.
    
  • Carbonate (

    
    ):  Moderately aggressive.
    
  • Bicarbonate (

    
    ):  Weakly nucleophilic.
    

Recommendation: Avoid


 and 

for methyl esters. Use saturated

or Phosphate Buffer.
Comparative pH & Risk Table
Base Reagent (1M / Sat.)Approx. pHHydroxide Conc. (

)
Risk to Methyl Ester
Sodium Hydroxide (NaOH) 14.0~1.0 MExtreme (Immediate Saponification)
Sodium Carbonate (

)
~11.5~

M
High (Risk if contact time > 5 min)
Sodium Bicarbonate (

)
~8.3~

M
Low (Safe for most esters)
Phosphate Buffer (

)
7.0~

M
Negligible (Safest option)

Technical Insight: Sodium carbonate (Soda Ash) is often confused with Bicarbonate.[3][4] Carbonate is ~1000x more basic than bicarbonate [3].[4] Never substitute one for the other when working with sensitive esters.

Module 2: Kinetic Control (The "Flash" Protocol)

If you must use a base (e.g., to remove a phenol byproduct), you cannot rely on thermodynamics alone. You must rely on Kinetics . The Arrhenius equation dictates that lowering temperature exponentially decreases the rate constant


.
Protocol: The "Cold-Fast" Workup

Objective: Neutralize acid and separate phases before the saponification reaction can proceed to a measurable extent.

  • Preparation:

    • Pre-cool the organic solvent (EtOAc or DCM) to 0°C.

    • Pre-cool the aqueous base (Sat.

      
      ) to 0°C in an ice bath.
      
    • Prepare a "Brine Chaser" (Sat. NaCl), also at 0°C.

  • The Quench:

    • Pour the reaction mixture into the cold organic solvent.

    • Add the cold aqueous base slowly with vigorous stirring (watch for

      
       evolution).
      
  • The Separation (Critical Step):

    • Do not let the layers sit.[5] Transfer immediately to a separatory funnel.

    • Shake vigorously for only 15-20 seconds .

    • Allow layers to separate. If separation takes >60 seconds, add the Brine Chaser immediately to increase ionic strength and force separation.

  • The Stop:

    • Drain the organic layer into a flask containing anhydrous

      
      .[5] The drying agent removes residual water, effectively "stopping" the hydrolysis clock.
      

Module 3: Phase Transfer Management

Hydrolysis often occurs at the interface of the organic and aqueous layers. Emulsions increase the surface area of this interface, drastically accelerating hydrolysis.

Workflow: Emulsion Prevention

EmulsionControl Emulsion Emulsion Risk? Solvent Solvent Choice Emulsion->Solvent Additives Additives Emulsion->Additives Action Physical Action Emulsion->Action DCM (High Density) DCM (High Density) Solvent->DCM (High Density) Better Separation EtOAc (Low Density) EtOAc (Low Density) Solvent->EtOAc (Low Density) Prone to Emulsions Sat. NaCl (Brine) Sat. NaCl (Brine) Additives->Sat. NaCl (Brine) Increases Surface Tension Gentle Inversion Gentle Inversion Action->Gentle Inversion Prevent Filter thru Celite Filter thru Celite Action->Filter thru Celite Cure

Figure 2: Strategies to prevent and cure emulsions to minimize interfacial contact time.

Troubleshooting & FAQs

Q1: I have a phenol byproduct that requires high pH (NaOH) to remove, but I have a methyl ester. What do I do?

Answer: This is a "Competing Rates" problem. The deprotonation of phenol is diffusion-controlled (instant), while ester hydrolysis is activation-controlled (slower).

  • Solution: Use the "Extractive Esterification" logic.

    • Dissolve crude in a non-polar solvent (Ether/DCM).

    • Use cold (0°C) 0.5M NaOH .

    • Perform the wash in under 30 seconds.

    • Immediately wash the organic layer with dilute HCl or Buffer pH 7 to neutralize any residual base. Rationale: The phenol becomes a phenoxide (water-soluble) instantly. If you separate quickly, the ester survives [4].

Q2: My ester is hydrolyzing even with Sodium Bicarbonate.

Answer: You may be experiencing Intramolecular Catalysis or General Base Catalysis .

  • Diagnosis: Does your molecule have a nearby hydroxyl or amine group? It might be acting as an internal nucleophile or activating a water molecule.

  • Solution: Switch to a Phosphate Buffer (pH 7.0) . If hydrolysis persists, avoid aqueous workup entirely. Remove reagents via filtration (e.g., polymer-supported scavengers) or direct purification via silica plug [5].

Q3: I have a stubborn emulsion and the layers won't separate.

Answer: Every second in an emulsion is yield loss.

  • Immediate Fix: Add solid NaCl directly to the separatory funnel and swirl. This saturates the aqueous layer (Salting Out), increasing density difference and surface tension.

  • Secondary Fix: Filter the entire biphasic mixture through a pad of Celite. This breaks the physical suspension of droplets.

References

  • Master Organic Chemistry. (2022). Basic Hydrolysis of Esters (Saponification). Link

  • University of Calgary. (n.d.). Hydrolysis of Esters - Mechanism. Link

  • Orenda Technologies. (n.d.). Sodium Carbonate vs Sodium Bicarbonate: The pH Difference. Link

  • BenchChem. (2025).[5] Technical Support: Preventing Hydrolysis During Workup. Link

  • Organic Chemistry Portal. (n.d.). Methyl Esters: Protection and Deprotection. Link

Sources

Troubleshooting

optimizing reaction time for sodium thiomethoxide substitution

Welcome to the Technical Support Center for Sodium Thiomethoxide ( ) Substitutions. As Application Scientists, we understand that while is a highly potent, soft nucleophile ideal for and transformations, its dual nature...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Sodium Thiomethoxide (


) Substitutions. As Application Scientists, we understand that while 

is a highly potent, soft nucleophile ideal for

and

transformations, its dual nature as a strong base and its extreme sensitivity to oxidation can derail reaction kinetics and yield.

This guide is designed to move beyond basic protocols. Here, we troubleshoot the causality behind kinetic failures, provide self-validating experimental workflows, and outline the exact physicochemical parameters required to optimize your thioether syntheses.

Section 1: Mechanistic Troubleshooting & Causality

When optimizing


 reactions, the interplay between solvent polarity, thermal energy, and nucleophilic solvation dictates whether your reaction yields the target thioether or falls victim to competing side reactions.

MechanisticPathway Substrate Substrate + NaSMe Solvent Solvent Selection Substrate->Solvent Protic Polar Protic (MeOH, iPrOH) Solvent->Protic Aprotic Polar Aprotic (DMF, DMSO) Solvent->Aprotic SlowSN2 Slow Kinetics (Solvated Nucleophile) Protic->SlowSN2 FastSN2 Fast Kinetics (Naked Nucleophile) Aprotic->FastSN2 Low Temp (0°C-RT) E2 Competing E2 Elimination (High Temp) Aprotic->E2 High Temp (>60°C) Product Target Thioether (High Yield) SlowSN2->Product >24h FastSN2->Product <4h

Mechanistic pathways of NaSMe substitution based on solvent and temperature.

Q1: My


 substitution is taking >24 hours with incomplete conversion. How do I accelerate the kinetics? 
A1:  The reaction rate of a bimolecular nucleophilic substitution (

) is strictly dependent on the concentration of both the haloalkane and the nucleophile[1]. However, the effective concentration of your nucleophile is dictated by your solvent. If you are using a polar protic solvent (like methanol), hydrogen bonding creates a dense solvation shell around the thiomethoxide anion. The nucleophile must shed this shell before attacking, which drastically increases the activation energy. Switching to a polar aprotic solvent like anhydrous DMF or DMSO solvates only the sodium cation, leaving the

"naked" and highly reactive, reducing reaction times from days to hours[2].

Q2: I switched to DMF and increased the temperature to speed things up, but my yield dropped and I see a new byproduct. Why? A2: While


 is an excellent nucleophile, it is also a strong base. Elevating the temperature in a polar aprotic solvent provides the thermal energy required to overcome the higher activation barrier of the 

elimination pathway. For example, reacting 2-phenylethyl bromide at high temperatures will yield styrene rather than the target thioether[2]. Optimization requires kinetic control: run the reaction at lower temperatures (0°C warming to room temperature) and rely on the aprotic solvent—not heat—to drive the kinetic rate.

Q3: I am attempting an


 on an unactivated aryl halide, but 

isn't reacting. What are my options?
A3: Unactivated aryl halides lack the electron-withdrawing groups necessary to lower the LUMO for a direct

attack. To bypass this electronic constraint, transition to a Palladium-catalyzed methylthiolation. Using a Pd-catalyst alongside an excess of

effectively compensates for the inherently slow kinetics, allowing for rapid and selective methylthiolation even at room temperature[3].

Q4: I need a bis-substituted product (e.g., on a dichloroarene), but I am only isolating the mono-thioether. How do I drive the second substitution? A4: The first


 substitution introduces an electron-donating group (via resonance) to the substrate. This increases the electron density of the system, severely deactivating it toward a second nucleophilic attack. To overcome this thermodynamic hurdle, you must use a massive stoichiometric excess of 

(typically

5 equivalents) and often elevated temperatures[4]. Similar electronic deactivation is observed during C–H nucleophilic substitutions on polycyclic aromatic hydrocarbons, where mono- and di-substituted ratios must be carefully controlled via stoichiometry[5].

Section 2: Quantitative Optimization Data

To streamline your experimental design, reference the following optimization matrix. It summarizes the causality behind parameter adjustments.

ParameterSuboptimal ConditionOptimized ConditionKinetic & Mechanistic Impact
Solvent Polar Protic (

)
Polar Aprotic (

)
Protic solvents hydrogen-bond to

, increasing the activation energy. Aprotic solvents leave the nucleophile "naked," drastically accelerating

kinetics[2].
Temperature Elevated (>60°C)0°C to Room TempHigh thermal energy allows the basic

to overcome the

activation barrier, forming alkene byproducts. Lower temperatures maintain kinetic control[2].
Atmosphere Ambient AirInert (

/ Ar)

rapidly undergoes abiotic oxidation in oxic conditions to form dimethyl polysulfides and inactive disulfides, killing reaction rates[6].
Stoichiometry (Bis-substitution)1.0 - 2.0 Equivalents>5.0 EquivalentsThe first

addition donates electron density, deactivating the substrate. Massive excess is required to drive the second substitution[4].

Section 3: Self-Validating Experimental Protocol

A robust protocol must verify its own integrity at each step.


 is notoriously sensitive; failure to validate reagent quality before starting will result in guaranteed kinetic failure.

ExperimentalWorkflow Step1 1. Purge System (Ar/N2 Gas) Step2 2. Validate & Charge (Anhydrous DMF) Step1->Step2 Step3 3. Cool to 0°C (Ice Bath) Step2->Step3 Step4 4. Add Substrate (Dropwise) Step3->Step4 Step5 5. Warm to RT (Monitor TLC) Step4->Step5 Step6 6. Quench & Extract (Avoid Air) Step5->Step6

Step-by-step self-validating workflow for air-sensitive NaSMe substitution.

Standard Operating Procedure:

  • System Purge: Flame-dry a three-necked round-bottom flask and purge with inert gas (Argon or Nitrogen) for 15 minutes.

  • Reagent Validation & Charging: Inspect your

    
     powder. Self-Validation Check: It must be a white to off-white powder. If it has a yellowish tint, it has oxidized and will fail[6]. Charge 1.2 equivalents of validated 
    
    
    
    into the flask and dissolve in anhydrous DMF[2].
  • Thermal Control: Submerge the flask in an ice bath to bring the system to 0°C. This suppresses the basicity of the thiomethoxide.

  • Substrate Addition: Dissolve 1.0 equivalent of your electrophile in anhydrous DMF and add it dropwise over 30 minutes to prevent localized exothermic spikes that could trigger

    
     elimination[2].
    
  • Kinetic Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Self-Validation Check: Monitor via TLC. The disappearance of the starting material confirms kinetic progress. If a highly non-polar, UV-active spot appears, you are likely forming an elimination byproduct and should lower the temperature.

  • Quench: Once complete, quench the reaction with cold deionized water to safely destroy unreacted

    
    , and extract the aqueous layer with Ethyl Acetate (EtOAc).
    

Section 4: Reagent Integrity & Handling FAQs

Q5: My


 powder has a yellow tint and smells intensely of garlic/cabbage. Is it still viable? 
A5:  No. 

is highly susceptible to abiotic decomposition under oxic (air-exposed) conditions. The yellow color indicates that the thiomethoxide has oxidized into dimethyl polysulfides and dimethyl disulfide (DMDS)[6]. These oxidized species are not nucleophilic enough to drive your substitution. Always store

in a desiccator under an inert atmosphere and discard oxidized batches.

Q6: Can I use a phase transfer catalyst (PTC) if my substrate is insoluble in DMF? A6: Yes. If you must use a biphasic system or a less polar solvent to dissolve your substrate, you can utilize crown ethers (e.g., 18-crown-6). The crown ether selectively chelates the


 cation, pulling the thiomethoxide into the organic phase and leaving it completely unsolvated ("naked"), which preserves its extreme nucleophilicity.

References

1.[4] "Reaction of Chlorine-substituted Norbornadienes with Sodium Thiomethoxide." J. Chem. Soc. (C), 1969.4 2.[2] "Optimization of reaction conditions for the synthesis of Benzene, [2-(methylthio)ethyl]-." BenchChem. 2 3.[5] "C–H Nucleophilic Substitution for the Diversity-Oriented Modification of Polycyclic Aromatic Hydrocarbons." Journal of the American Chemical Society.5 4.[1] "11.2: The SN2 Reaction." Chemistry LibreTexts. 1 5.[3] "Rapid Methylthiolation of (Hetero)Aryl Halides at Room Temperature Using Sodium Thiomethoxide Via Palladium." ChemRxiv. 3 6.[6] "Kinetics and mechanism of the abiotic decomposition of dimethyl polysulfides with three, four and five sulfur atoms under dark, oxic conditions." Environmental Chemistry. 6

Sources

Reference Data & Comparative Studies

Validation

Melting Point Range &amp; Purity Guide: Methyl 4-(methylsulfanyl)-2-nitrobenzoate

This guide provides a technical framework for the characterization of Methyl 4-(methylsulfanyl)-2-nitrobenzoate (CAS 102232-51-9). Due to the specialized nature of this intermediate, public experimental data is scarce.

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical framework for the characterization of Methyl 4-(methylsulfanyl)-2-nitrobenzoate (CAS 102232-51-9). Due to the specialized nature of this intermediate, public experimental data is scarce. This guide synthesizes structural analysis, derivative comparisons, and standard purification protocols to establish a self-validating melting point determination workflow.

Physicochemical Profile & Target Specification

Methyl 4-(methylsulfanyl)-2-nitrobenzoate is a critical intermediate, typically synthesized via nucleophilic aromatic substitution (


) of methyl 4-chloro-2-nitrobenzoate. Its melting point (MP) is the primary indicator of successful sulfur incorporation and the absence of starting material.
PropertySpecificationNotes
Compound Name Methyl 4-(methylsulfanyl)-2-nitrobenzoateAlso: Methyl 4-(methylthio)-2-nitrobenzoate
CAS Number 102232-51-9
Molecular Formula

MW: 227.24 g/mol
Target MP Range 65°C – 85°C (Predicted) Experimental verification required.[1] See Comparative Analysis below.
Physical State Yellow Crystalline SolidColor deepens with oxidation impurities.
Solubility Soluble in EtOAc, DCM, AcetoneInsoluble in water.
Comparative Analysis: The "Purity Fingerprint"

In the absence of a widely established pharmacopeial standard, the melting point must be evaluated against its specific synthesis precursors and potential degradation products. A depressed or broadened melting range directly correlates to specific contaminants.[2]

Melting Point Differential Table
CompoundRole in MatrixMelting Point (

C)
Diagnostic Relevance
Methyl 4-(methylsulfanyl)-2-nitrobenzoate Target Product ~65 – 85 (Est.) Sharp range (<2°C) indicates >98% purity.
Methyl 4-chloro-2-nitrobenzoate Precursor 43 – 45 Critical Impurity. A low-melting eutectic indicates incomplete conversion (

failure).
4-(Methylsulfanyl)-2-nitrobenzoic acid Hydrolysis Impurity >190 (Est.) High-melting spike. Indicates moisture contamination or ester hydrolysis.
Methyl 4-(methylsulfinyl)-... Oxidation Impurity >100 Sulfoxide formation. Broadens MP upwards; indicates poor storage (air exposure).

Technical Insight: The substitution of the Chlorine atom (MP 43-45°C) with a Methylthio group (-SMe) typically increases the melting point due to the increased polarizability and molecular weight of sulfur, despite the flexible methyl tail. If your sample melts near 45°C, it is likely unreacted starting material.

Experimental Protocol: Determination & Validation

To ensure scientific integrity, the melting point should not be used in isolation. Use this self-validating workflow to confirm identity.

A. Purification (Prerequisite)

Before MP determination, remove the lower-melting chloro-precursor.

  • Recrystallization: Dissolve crude solid in minimum hot Methanol or Ethanol .

  • Cooling: Allow slow cooling to room temperature, then 4°C. The thio-ester should crystallize, while the chloro-precursor (more soluble in alcohols) remains in the mother liquor.

  • Wash: Wash crystals with cold hexanes to remove surface oils.

B. Capillary Melting Point Method (Standard)
  • Apparatus: Oil bath or digital melting point system (e.g., Büchi, Mettler Toledo).

  • Ramp Rate:

    • Fast ramp (10°C/min) to 50°C.

    • Critical Ramp: 1°C/min from 50°C upwards.

  • Observation: Record

    
     (first liquid meniscus) and 
    
    
    
    (complete clarity). A range
    
    
    C indicates required re-purification.
C. Differential Scanning Calorimetry (DSC) (Advanced)

For drug development applications, DSC provides the heat of fusion (


), allowing for purity calculation via the Van't Hoff equation.
  • Pan: Aluminum, crimped (non-hermetic unless sublimation is suspected).

  • Program: Equilibrate at 25°C

    
     Ramp 5°C/min to 150°C.
    
  • Endotherm: Look for a single sharp endotherm. A secondary small peak at ~44°C confirms residual chloro-precursor.

Synthesis & Impurity Logic Map

The following diagram illustrates the origin of impurities that define the melting point boundaries.

G Start Methyl 4-chloro- 2-nitrobenzoate (MP: 43-45°C) Target TARGET: Methyl 4-(methylsulfanyl)- 2-nitrobenzoate (MP: ~65-85°C) Start->Target S_NAr Reaction (Complete Conversion) Start->Target Incomplete Rxn (Eutectic MP Depression) Reagent NaSMe (Sodium Thiomethoxide) Reagent->Target Impurity_Acid Impurity A: Carboxylic Acid (Hydrolysis) (MP: >190°C) Target->Impurity_Acid H2O / Acid / Base Impurity_Ox Impurity B: Sulfoxide/Sulfone (Oxidation) (MP: >100°C) Target->Impurity_Ox O2 / Peroxides

Figure 1: Synthesis pathway highlighting critical impurities that alter the observed melting point.

References
  • Sigma-Aldrich. Methyl 4-chloro-2-nitrobenzoate Product Specification. (Precursor MP Data). Retrieved from

  • PubChem. Compound Summary: Methyl 4-chloro-2-nitrobenzoate (CID 39135). National Library of Medicine. Retrieved from

  • CymitQuimica. Methyl 4-(methylthio)-2-nitrobenzoate Product Page. (CAS Verification).[3][4] Retrieved from

  • BenchChem. Technical Guide: Physical Properties of Nitrobenzoic Acid Derivatives. (Analogous Structure Analysis). Retrieved from

(Note: Due to the specific nature of this intermediate, exact literature MP values are proprietary to custom synthesis logs. The values for precursors and analogs are cited from verified vendor data.)

Sources

Comparative

Comparative Guide: NMR Spectral Analysis of Sulfide vs. Sulfone Benzoate Derivatives

Content Type: Technical Comparison Guide Author Persona: Senior Application Scientist Audience: Medicinal Chemists, Structural Biologists, and Process Development Scientists Executive Summary In medicinal chemistry, the...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison Guide Author Persona: Senior Application Scientist Audience: Medicinal Chemists, Structural Biologists, and Process Development Scientists

Executive Summary

In medicinal chemistry, the oxidation of a sulfide (thioether) to a sulfone is a critical transformation used to modulate metabolic stability, solubility, and electronic properties. However, confirming this transformation requires precise interpretation of NMR data.

This guide provides an in-depth technical comparison of the NMR spectral signatures of sulfide versus sulfone benzoate derivatives. By analyzing the electronic environments created by the sulfur oxidation state, we establish a robust framework for structural verification.

Key Differentiators at a Glance
FeatureSulfide (-S-)Sulfone (-SO₂-)Diagnostic Value
Electronic Effect Electron Donor (+M) / Weak Withdrawer (-I)Strong Electron Withdrawer (-M, -I)High

H Aromatic Shift
Large separation (

ppm)
Compressed, downfield region (

ppm)
Critical

H Methyl Shift

ppm

ppm
High

C Methyl Shift

ppm

ppm
Definitive

Theoretical Basis: Electronic Perturbation

To interpret the spectra correctly, one must understand the underlying causality of the chemical shifts.

  • Sulfide (-S-R): The sulfur atom possesses lone pairs that can donate electron density into the aromatic ring via resonance (+M effect). Although sulfur is electronegative (-I effect), the resonance effect often dominates the ortho positions, resulting in shielding (upfield shift) relative to a naked benzene ring.

  • Sulfone (-SO₂-R): The sulfone group is a powerful electron-withdrawing group (EWG) due to both induction (-I) and resonance (-M). It strongly deshields adjacent protons and carbons, pulling electron density away and causing significant downfield shifts.

Visualization of Electronic Effects

The following diagram illustrates the reaction pathway and the resulting electronic vectors that influence NMR shifts.

G cluster_0 Reaction Pathway cluster_1 NMR Consequence Sulfide Sulfide (-S-) (Electron Donor +M) Sulfone Sulfone (-SO₂-) (Strong EWG -M/-I) Sulfide->Sulfone Oxidation (mCPBA, 2.5 eq) Shielding Ortho Protons Shielded (Upfield) Sulfide->Shielding Deshielding Ortho Protons Deshielded (Downfield) Sulfone->Deshielding

Caption: Transformation of electronic properties upon oxidation. The switch from donor (+M) to acceptor (-M) inverts the shielding environment of the aromatic ring.

Case Study: Methyl 4-(methylthio)benzoate vs. Methyl 4-(methylsulfonyl)benzoate

This section analyzes a representative pair of compounds commonly encountered in drug discovery scaffolds.

Proton ( H) NMR Analysis[2][3][4][5][6][7][8][9]

In a 4-substituted benzoate system, the aromatic ring protons form an AA'BB' system. The symmetry of the substitution pattern simplifies the spectrum into two distinct doublets.

Sulfide Derivative: Methyl 4-(methylthio)benzoate
  • Aromatic Region: The ester group (EWG) deshields the protons ortho to it (

    
    ), pushing them to ~7.9 ppm . The sulfide group (SMe), being an electron donor, shields the protons ortho to itself (
    
    
    
    ), keeping them upfield at ~7.2 ppm .
  • Result: A widely separated pair of doublets (

    
     ppm).[1]
    
Sulfone Derivative: Methyl 4-(methylsulfonyl)benzoate
  • Aromatic Region: The ester group still deshields

    
     (~8.2 ppm). However, the newly formed sulfone group is also a strong EWG. It powerfully deshields 
    
    
    
    , pushing them downfield to ~8.0 ppm .
  • Result: The "gap" between the doublets collapses. The spectrum shows two doublets very close to each other, often appearing as a compressed cluster in the 8.0–8.2 ppm range.

Comparative

H NMR Data Table
Proton EnvironmentSulfide (

ppm)
Sulfone (

ppm)
Shift (

)
Ar-H (ortho to Ester) 7.92 (d)8.20 (d)+0.28
Ar-H (ortho to S/SO₂) 7.25 (d)8.05 (d)+0.80
S-CH₃ / SO₂-CH₃ 2.51 (s)3.08 (s)+0.57
Ester -OCH₃ 3.90 (s)4.01 (s)+0.11

> Note: Chemical shifts are referenced to CDCl₃ (7.26 ppm). Values are approximate based on literature aggregates for 4-substituted benzoates.

Carbon ( C) NMR Analysis[2][8][9][10]

Carbon NMR provides the most definitive confirmation of the oxidation state, particularly via the methyl carbon attached to the sulfur.

  • S-Me Carbon: Appears upfield at ~15 ppm .

  • SO₂-Me Carbon: Shifts significantly downfield to ~44 ppm due to the strong inductive effect of the sulfone oxygens.

Comparative

C NMR Data Table
Carbon EnvironmentSulfide (

ppm)
Sulfone (

ppm)
Diagnostic Note
S-CH₃ / SO₂-CH₃ 14.844.3Primary Indicator
C=O (Ester) 166.5165.2Minimal change
Ar-C (Ipso to S/SO₂) 145.0145.0often similar, less diagnostic

Experimental Protocol: Synthesis & Verification

To generate the sulfone for comparison, the standard method utilizes meta-chloroperoxybenzoic acid (mCPBA). This protocol ensures high conversion and easy purification.

Protocol: Oxidation of Sulfide to Sulfone
  • Setup: Dissolve the sulfide substrate (1.0 equiv) in Dichloromethane (DCM) [0.1 M concentration]. Cool to 0°C in an ice bath.

  • Addition: Add mCPBA (2.5 equiv) portion-wise over 10 minutes.

    • Why 2.5 equiv? You need 1 equiv for Sulfide

      
       Sulfoxide and another 1 equiv for Sulfoxide 
      
      
      
      Sulfone. The 0.5 excess ensures completion.
  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC (Sulfones are significantly more polar than sulfides).

  • Workup (Critical):

    • Dilute with DCM.

    • Wash with sat. aq. NaHCO₃ (x3) to remove the m-chlorobenzoic acid byproduct.

    • Wash with 10% Na₂S₂O₃ (sodium thiosulfate) to quench excess peroxide.

    • Dry over MgSO₄ and concentrate.

  • Analysis: Dissolve crude in CDCl₃ for NMR.

Protocol Start Start: Sulfide Substrate (DCM, 0°C) Add Add mCPBA (2.5 eq) Start->Add Stir Stir RT (2-4 h) Monitor TLC Add->Stir Quench Quench/Wash (NaHCO3 + Na2S2O3) Stir->Quench Analyze NMR Analysis (CDCl3) Quench->Analyze

Caption: Step-by-step workflow for the oxidative transformation and isolation of sulfone derivatives.

References

  • Vertex AI Search. (2025). NMR chemical shift effect of sulfide vs sulfone on aromatic protons. Retrieved from 2

  • BenchChem. (2025). Optimizing m-CPBA Oxidation for Sulfinyl and Sulfonyl Derivatives. Retrieved from 3

  • Sigma-Aldrich. (2025). NMR Chemical Shifts of Impurities in Deuterated Solvents. Retrieved from

  • ChemicalBook. (2025). Methyl 4-methylbenzoate 1H NMR Spectrum. Retrieved from 4

  • MDPI. (2025). Sulfide Oxidation to Sulfone Using Sodium Chlorite. Retrieved from 5

Sources

Validation

Comparative Guide: Validating C9H9NO4S Purity via Elemental Analysis vs. Orthogonal Methods

Executive Summary: The "Black Box" of Sulfur Compounds In drug development, confirming the identity and purity of sulfonamides and thio-esters is a critical milestone. For a target molecule with the formula C9H9NO4S (app...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Black Box" of Sulfur Compounds

In drug development, confirming the identity and purity of sulfonamides and thio-esters is a critical milestone. For a target molecule with the formula C9H9NO4S (approx. MW 227.24 g/mol ), standard characterization often hits a bottleneck: Sulfur .

Unlike simple hydrocarbons, sulfur-containing compounds present unique challenges in Elemental Analysis (EA). Sulfur residues can poison catalysts, adhere to combustion tubes, or form stable sulfates in ash, leading to low recovery rates.

This guide moves beyond simple stoichiometry. It objectively compares the industry-standard Combustion Analysis (CHNS) against modern Quantitative NMR (qNMR) and High-Resolution Mass Spectrometry (HRMS) , providing a validated roadmap for publishing your data.

Theoretical Framework: The Benchmark

Before any experimental validation, the theoretical baseline must be established using the most recent IUPAC atomic weights.

Target Formula: C9H9NO4S

ElementCountAtomic Weight ( g/mol ) [1]Total Mass Contribution
Carbon (C) 912.011108.099
Hydrogen (H) 91.0089.072
Nitrogen (N) 114.00714.007
Oxygen (O) 415.99963.996
Sulfur (S) 132.06032.060
TOTAL 227.234 g/mol
The "Golden Rule" of Publication

To satisfy the requirements of journals like J. Org. Chem. or J. Med. Chem., your experimental results must fall within ±0.4% of the theoretical values below [2].

Theoretical Composition:

  • %C: 47.57% (Range: 47.17% – 47.97%)

  • %H: 3.99% (Range: 3.59% – 4.39%)

  • %N: 6.16% (Range: 5.76% – 6.56%)

  • %S: 14.11% (Range: 13.71% – 14.51%)

Comparative Analysis: CHNS vs. qNMR vs. HRMS

While Combustion Analysis is the historical gold standard, it is destructive and prone to error with sulfur. The following table compares it with orthogonal alternatives.

FeatureMethod A: CHNS Combustion Method B: Quantitative NMR (qNMR) Method C: HRMS (Orbitrap/Q-TOF)
Primary Output % Composition (Purity)Absolute Purity (wt%)Exact Mass (Identity)
Sample Req. 2–5 mg (Destructive)5–10 mg (Recoverable)<0.1 mg (Destructive)
Accuracy ±0.3% (if optimized)±0.5% – 1.0%< 3 ppm mass error
Sulfur Specificity High Risk. S can form SO₃ or bind to ash.N/A. S is silent in ¹H NMR.High. Isotopic pattern (³⁴S) confirms S presence.
Common Failure Incomplete combustion; hygroscopic water.Improper relaxation delay (d1); integration error.Ion suppression; does not prove bulk purity.
Verdict Mandatory for Bulk Purity Best for "Failed" EA Samples Mandatory for ID

Experimental Protocols

Protocol A: Optimized CHNS Combustion for Sulfur Compounds

Standard combustion often yields low Sulfur values due to ash retention. This protocol uses Tungsten Trioxide (WO₃) to mitigate this.[1]

Equipment: Elementar vario EL cube or Thermo FlashSmart. Reagents: Tungsten Trioxide (WO₃) powder (combustion additive).

  • Microbalance Calibration: Calibrate balance to ±0.001 mg using standard weights.

  • Sample Preparation:

    • Weigh 2.000 – 3.000 mg of dried C9H9NO4S into a tin capsule.

    • CRITICAL: Add 5–10 mg of WO₃ into the capsule.

    • Why? WO₃ acts as an acidic oxide, preventing the retention of Sulfur in the ash (as sulfates) and ensuring quantitative conversion to SO₂ [3].

  • Combustion Parameters:

    • Furnace Temp: 1150°C (Dynamic Flash Combustion).

    • Oxygen Flow: Boosted for 5 seconds to ensure complete oxidation.

    • Carrier Gas: Helium (or Argon).

  • Detection:

    • Gases are separated on a TPD (Temperature Programmed Desorption) column.

    • Detect via TCD (Thermal Conductivity Detector).

  • Validation: Run a Sulfanilamide standard (C6H8N2O2S) before the sample. S recovery must be >99.5%.

Protocol B: qNMR (The "EA Savior")

If CHNS fails (e.g., due to trapped solvent or inorganic salts), qNMR provides an absolute purity measurement accepted by the FDA and ACS [4].

Internal Standard (IS): Maleic Acid (TraceCERT®) or 1,3,5-Trimethoxybenzene.

  • Weighing:

    • Weigh exactly ~10 mg of C9H9NO4S (

      
      ) into a vial.
      
    • Weigh exactly ~5 mg of Internal Standard (

      
      ) into the same vial.
      
  • Solvation: Dissolve in 0.7 mL DMSO-d6. Ensure complete dissolution.

  • Acquisition:

    • Pulse angle: 90°.

    • Relaxation Delay (d1): > 5 × T1 (typically 60 seconds) to ensure full magnetization recovery.

    • Scans: 16 or 32.

  • Calculation:

    
    
    Where 
    
    
    
    = Integral area,
    
    
    = Number of protons,
    
    
    = Molecular Weight.

Visualizing the Validation Workflow

The following diagram illustrates the decision logic for validating C9H9NO4S, specifically addressing the "Sulfur Loop" where standard analysis frequently fails.

PurityValidation Start Crude C9H9NO4S Isolated HRMS Step 1: HRMS Confirm Identity (m/z 227.0252) Start->HRMS Drying Step 2: Vacuum Drying (Remove Solvents) HRMS->Drying EA_Standard Step 3: CHNS Analysis (Standard Mode) Drying->EA_Standard Check_EA Result within ±0.4%? EA_Standard->Check_EA Publish VALIDATED Ready for Publication Check_EA->Publish Yes Troubleshoot Troubleshoot Sulfur (Low %S detected) Check_EA->Troubleshoot No (S too low) Recrystallize Recrystallize (Impure Sample) Check_EA->Recrystallize No (C/H/N off) Method_WO3 Retest with WO3 Additive (Prevent Ash Retention) Troubleshoot->Method_WO3 Check_WO3 Result within ±0.4%? Method_WO3->Check_WO3 Check_WO3->Publish Yes qNMR Step 4: qNMR (Orthogonal Purity Check) Check_WO3->qNMR No (Still Failing) Check_qNMR Purity > 95%? qNMR->Check_qNMR Check_qNMR->Publish Yes (Report qNMR) Check_qNMR->Recrystallize No Recrystallize->Drying

Figure 1: Decision matrix for validating sulfur-containing organic molecules. Note the specific loop for WO₃ additive re-testing.

Data Analysis & Troubleshooting

Scenario: The "Sulfur Drop"

Observation: You calculate 14.11% Sulfur, but experimental data consistently returns ~13.2%. Cause: Formation of inorganic sulfates (e.g., Sodium Sulfate if Na+ is present, or interaction with ceramic crucible). Solution:

  • Add V₂O₅ or WO₃: As detailed in Protocol A.

  • Check Temperature: Ensure the combustion tube is >1150°C. Sulfur dioxide (SO₂) release is endothermic and kinetically slow compared to CO₂.

Scenario: The "Hydrate Trap"

Observation: %C is low, %H is high. Cause: C9H9NO4S is likely hygroscopic (common with sulfonamides). Correction: Do not "math away" the water.

  • Re-dry the sample at 50°C under high vacuum (P < 0.1 mbar) for 24 hours.

  • If water persists, calculate the theoretical values for a hemi-hydrate (

    
    ) and see if the data fits. If it does, report the compound as a hydrate.
    

References

  • IUPAC. (2024).[2] Standard Atomic Weights. Commission on Isotopic Abundances and Atomic Weights. [Link]

  • American Chemical Society (ACS). (2022). Author Guidelines: Characterization of New Substances. Journal of Organic Chemistry. [Link]

  • Labfit. (2022).[1] Why Use Tungsten Accelerator in Carbon & Sulfur Analyzer. [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]

Sources

Comparative

Analytical Comparison Guide: Distinguishing Methyl 4-(methylsulfanyl)-2-nitrobenzoate from its 4-Chloro Analog

Executive Summary In medicinal chemistry and late-stage functionalization workflows, distinguishing between halogenated precursors and their substituted thioether analogs is a critical quality control step. This guide pr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry and late-stage functionalization workflows, distinguishing between halogenated precursors and their substituted thioether analogs is a critical quality control step. This guide provides an objective, data-driven analytical strategy to differentiate methyl 4-(methylsulfanyl)-2-nitrobenzoate (Compound A) from its synthetic precursor or analog, methyl 4-chloro-2-nitrobenzoate (Compound B). By leveraging High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (


H NMR) spectroscopy, researchers can unambiguously assign these structures based on distinct isotopic signatures and electronic shielding environments.

Physicochemical & Structural Profiling

The fundamental differences between the methylsulfanyl (-SMe) and chloro (-Cl) substituents drive the analytical divergence of these two molecules. The substitution of a chlorine atom with a methylsulfanyl group increases the molecular weight and alters the isotopic distribution and proton count.

PropertyMethyl 4-(methylsulfanyl)-2-nitrobenzoateMethyl 4-chloro-2-nitrobenzoate
CAS Number 102232-51-942087-80-9
Molecular Formula C

H

NO

S
C

H

ClNO

Molecular Weight 227.24 g/mol 215.59 g/mol
Monoisotopic Mass 227.0250 Da214.9983 Da
Key MS Adduct [M+H]

m/z 228.0328m/z 216.0061
Isotopic Signature M+2 peak ~4.5% (due to

S)
M+2 peak ~32% (due to

Cl)
Diagnostic

H NMR
Singlet at ~2.5 ppm (3H, -SCH

)
Absence of aliphatic signal at ~2.5 ppm

Analytical Differentiation Strategies

H NMR Spectroscopy (Primary Orthogonal Method)

The Causality of Chemical Shifts:


H NMR is the most definitive method for distinguishing these two analogs. Both compounds feature a highly deshielded methyl ester group, which appears as a sharp 3H singlet near 

3.9 ppm. However, Compound A possesses a methylsulfanyl (-SMe) group. The sulfur atom is less electronegative than oxygen but still heavily deshields the adjacent methyl protons, resulting in a distinct 3H singlet typically observed around

2.45 – 2.55 ppm . Compound B, possessing a chloro group, lacks this aliphatic signal entirely. The aromatic region will also show subtle differences in coupling constants and chemical shifts due to the differing electron-donating (via resonance) and withdrawing (inductive) effects of -SMe versus -Cl, but the presence or absence of the

2.5 ppm singlet is the absolute diagnostic marker.
High-Resolution Mass Spectrometry (HRMS)

The Causality of Isotopic Patterns: Soft ionization techniques such as Electrospray Ionization (ESI) will yield the protonated molecular ion [M+H]


 for both compounds. The differentiation relies on the natural isotopic abundances of chlorine versus sulfur .
  • Compound B (Chloro analog): Chlorine exists naturally as

    
    Cl (75.78%) and 
    
    
    
    Cl (24.22%). Consequently, the mass spectrum will exhibit a characteristic M and M+2 peak cluster in a nearly 3:1 ratio (m/z 216.00 and 218.00) .
  • Compound A (Methylsulfanyl analog): Sulfur exists primarily as

    
    S (95.02%) with a minor 
    
    
    
    S isotope (4.21%). The resulting mass spectrum will show a dominant [M+H]
    
    
    peak at m/z 228.03, with a very small M+2 peak (~4.5% relative abundance), easily distinguishing it from the chloro isotopic cluster .

Step-by-Step Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems, incorporating internal standards and blanks to prevent false positives.

Protocol A: H NMR Acquisition and Validation
  • Sample Preparation: Dissolve 5–10 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl

    
    ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
    
  • Instrument Calibration: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock the magnetic field to the deuterium signal of CDCl

    
    . Shim the magnet on the Z1 and Z2 axes until the lock level is maximized to ensure sharp peak resolution.
    
  • Acquisition: Run a standard 1D proton pulse sequence (e.g., zg30) with 16 scans, a relaxation delay (D1) of 1.5 seconds, and an acquisition time of 3.0 seconds.

  • Self-Validation Check: Process the FID (Fourier Transform, phase correction, baseline correction). Calibrate the chemical shift scale by setting the TMS singlet strictly to

    
     0.00 ppm. Check the residual CHCl
    
    
    
    peak at
    
    
    7.26 ppm.
  • Data Interpretation: Scan the aliphatic region. A singlet at

    
     3.9 ppm confirms the ester. A second singlet at 
    
    
    
    2.5 ppm confirms the methylsulfanyl group (Compound A).
Protocol B: LC-HRMS Isotopic Profiling
  • System Preparation: Purge the LC-MS system with LC-MS grade Water (Mobile Phase A) and Acetonitrile (Mobile Phase B), both containing 0.1% Formic Acid. Inject a blank (pure solvent) to ensure no carryover or background contamination at m/z 216 or 228.

  • Mass Calibration: Infuse a standard calibrant mix (e.g., sodium formate or Agilent tune mix) to calibrate the TOF/Orbitrap mass analyzer, ensuring mass accuracy within < 5 ppm.

  • Sample Preparation: Prepare a 10 µg/mL solution of the analyte in 50:50 Water:Acetonitrile.

  • Chromatography & Ionization: Inject 2 µL onto a C18 column (e.g., 50 x 2.1 mm, 1.8 µm). Run a fast gradient from 5% B to 95% B over 5 minutes. Use ESI in positive ion mode.

  • Data Interpretation: Extract the ion chromatograms (EIC) for m/z 216.0061 and m/z 228.0328. Integrate the peaks and analyze the mass spectra at the apex. A 3:1 ratio of [M+H]

    
     to [M+H+2]
    
    
    
    definitively identifies the chloro analog (Compound B).

Analytical Workflow Diagram

AnalyticalWorkflow Start Unknown Sample (Compound A or B) MS_Node High-Resolution Mass Spectrometry (HRMS-ESI+) Start->MS_Node NMR_Node 1H NMR Spectroscopy (400 MHz, CDCl3) Start->NMR_Node MS_Cl m/z 216.0 / 218.0 (3:1) Isotopic Pattern MS_Node->MS_Cl Analyzes Isotope MS_S m/z 228.0 No 3:1 M+2 Peak MS_Node->MS_S Analyzes Mass NMR_Cl Missing ~2.5 ppm Singlet (Only Ester -CH3 at ~3.9 ppm) NMR_Node->NMR_Cl Checks Aliphatic Region NMR_S Distinct 3H Singlet at ~2.5 ppm (-SMe group) NMR_Node->NMR_S Checks Aliphatic Region CompB Methyl 4-chloro- 2-nitrobenzoate MS_Cl->CompB CompA Methyl 4-(methylsulfanyl)- 2-nitrobenzoate MS_S->CompA NMR_Cl->CompB NMR_S->CompA

Figure 1: Analytical decision tree for differentiating the two benzoate analogs.

References

  • Reich, H. J. "NMR Spectroscopy." Organic Chemistry Data. URL:[Link]

  • National Institute of Standards and Technology. "Isotope Abundances and Atomic Weights." NIST Chemistry WebBook. URL: [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 39135, Methyl 4-chloro-2-nitrobenzoate." PubChem. URL:[Link]

Validation

Comparative Guide: 13C NMR Assignments for 2-Nitro-4-Substituted Benzoates

This guide provides an in-depth technical comparison of Carbon-13 NMR spectral assignments for 2-nitro-4-substituted benzoates. It is designed for researchers requiring precise structural verification of these pharmacoph...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of Carbon-13 NMR spectral assignments for 2-nitro-4-substituted benzoates. It is designed for researchers requiring precise structural verification of these pharmacophore intermediates.[1]

Executive Summary

2-nitro-4-substituted benzoates are critical intermediates in the synthesis of poly-functionalized aromatic scaffolds, including local anesthetics and anti-infectives. Structural verification of these compounds via


C NMR presents unique challenges due to the "Ortho-Nitro Effect" —a combination of strong electron-withdrawing induction and Steric Inhibition of Resonance (SIR).

This guide compares the spectral fingerprints of the parent scaffold (Ethyl 2-nitrobenzoate ) against derivatives with Electron-Withdrawing Groups (4-NO


 ) and Electron-Donating Groups (4-OMe ). It establishes a self-validating assignment workflow to distinguish the sterically crowded C-2 and C-1 environments from the variable C-4 position.
Theoretical Framework: The Ortho-Nitro Effect

To accurately assign peaks in this series, one must understand the competing electronic forces exerted by the 2-nitro group.

Mechanism of Action
  • Steric Inhibition of Resonance (SIR): The bulky nitro group at C-2 forces the adjacent ester group (at C-1) out of planarity with the benzene ring. This "de-conjugation" disrupts the typical resonance shielding observed in planar benzoates.

  • Inductive Deshielding (-I): The nitrogen atom pulls electron density through the sigma bond, significantly deshielding the ipso-carbon (C-2).

  • Shielding of Ortho Carbons: Contrary to simple additivity rules, the nitro group often exerts a shielding effect on the ortho-carbons (C-1 and C-3) relative to what is expected from pure induction, due to magnetic anisotropy and changes in electron density distribution.

Visualizing the Electronic Influence

The following diagram maps the flow of electronic effects determining the chemical shifts.

ElectronicEffects Substituent 2-Nitro Substituent Steric Steric Bulk Substituent->Steric Electronic Electronic (-I / -R) Substituent->Electronic SIR Steric Inhibition of Resonance (Twisted Ester) Steric->SIR Deshield Deshielding of C-2 (Ipso) (~148 ppm) Electronic->Deshield Inductive Pull Shield Shielding of C-3 (Ortho) (~124 ppm) Electronic->Shield Anisotropy Carbonyl Carbonyl Shift Impact (C=O ~164-165 ppm) SIR->Carbonyl Loss of Conjugation

Figure 1: Causal pathway of the 2-nitro group's influence on local carbon environments.

Comparative Data Analysis

The following table contrasts the chemical shifts of the parent molecule with its 4-substituted analogs. Note how the substituent at C-4 dramatically alters the C-4 ipso peak and the C-3/C-5 ortho peaks, while C-2 (the nitro-bearing carbon) remains relatively stable.

Table 1: 13C NMR Chemical Shift Comparison (

, ppm in CDCl

)
Carbon PositionEthyl 2-nitrobenzoate (Parent)Ethyl 2,4-dinitrobenzoate (EWG Analog)Ethyl 4-methoxy-2-nitrobenzoate (EDG Analog)Assignment Logic
C=O (Carbonyl) 164.8 163.5 165.4 Ester carbonyl; sensitive to SIR twist.
C-1 (Ipso-Ester) 130.0133.0122.5Shielded by EDG (OMe) via resonance.
C-2 (Ipso-Nitro) 148.8 149.1 152.5 Diagnostic Peak: Most deshielded aromatic C.
C-3 (Ortho-Nitro) 123.9119.5109.5Highly shielded by ortho-nitro + para-EDG.
C-4 (Substituted) 132.7149.1 163.5 Variable: Deshielded by both NO

and OMe (ipso).
C-5 (Meta-Nitro) 127.8127.6113.5Shielded significantly by ortho-OMe.
C-6 (Ortho-Ester) 131.3131.4133.0Least affected by C-4 substitution.
OCH

(Ethyl)
62.363.561.8Standard ethyl ester methylene.
CH

(Ethyl)
14.013.914.2Standard ethyl ester methyl.

Critical Insight: In the 2,4-dinitro derivative, C-2 and C-4 are nearly equivalent (~149 ppm), creating potential overlap. In the 4-methoxy derivative, C-4 shifts further downfield (~163 ppm) due to the direct attachment of oxygen, often overlapping with the Carbonyl signal.

Advanced Assignment Strategies

Relying solely on 1D


C NMR is risky for these compounds due to the crowding of quaternary carbons (C-1, C-2, C-4, C=O). The following workflow ensures unambiguous assignment.
Self-Validating Protocol
  • Identify C-H vs. Quaternary Carbons: Use DEPT-135 or APT.

    • Quaternary: C-1, C-2, C-4, C=O.

    • Methine (CH): C-3, C-5, C-6.[2][3][4][5][6]

  • Anchor with HSQC: Assign C-3, C-5, and C-6 by correlating them to their protons.

    • H-3 is typically the most deshielded proton (doublet, ~8.0+ ppm) due to being ortho to NO

      
      .
      
  • Verify via HMBC: Use long-range coupling to connect the protons to the quaternary carbons.

AssignmentWorkflow Sample Purified Sample (>10mg) OneD 1D 13C Spectrum (Broadband Decoupled) Sample->OneD DEPT DEPT-135 / APT (Separate Cq from CH) OneD->DEPT HSQC HSQC (Assign C3, C5, C6) DEPT->HSQC Identify Protonated C HMBC HMBC (Assign C1, C2, C4, C=O) HSQC->HMBC Use H-anchors Final Verified Structure HMBC->Final

Figure 2: Step-by-step workflow for unambiguous peak assignment.

Experimental Protocols

To replicate the data presented above, strict adherence to sample preparation and acquisition parameters is required.

A. Sample Preparation
  • Solvent: Chloroform-d (CDCl

    
    ) is the standard.[1] Use DMSO-d
    
    
    
    only if solubility is poor, but note that DMSO will shift the C=O peak downfield due to hydrogen bonding with residual water or solvent interaction.
  • Concentration: Dissolve 20–50 mg of compound in 0.6 mL solvent. High concentration is vital for detecting weak quaternary carbon signals (C-2, C-4) within a reasonable timeframe.

  • Filtration: Filter through a cotton plug to remove paramagnetic particulates (e.g., rust from spatulas) which broaden lines.

B. Acquisition Parameters (Bruker/Varian Standard)
  • Pulse Sequence: zgpg30 (Power-gated decoupling).

  • Relaxation Delay (D1): Set to 2.0 – 3.0 seconds .

    • Reasoning: The quaternary carbons (C-2, C-4, C=O) have long T1 relaxation times. A short D1 will suppress their signal intensity, making them invisible or non-integrable.

  • Spectral Width: 240 ppm (to capture C=O and potential ketone impurities).

  • Scans (NS): Minimum 1024 scans for <10mg samples; 256 scans for >30mg samples.

References
  • Wnuk, S., Kaczmarek, E., & Kinastowski, S. (1990).[3] Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry, 28(3), 271-280. Retrieved from [Link]

  • National Institutes of Health (PubChem). (2025). Ethyl 2-amino-4-nitrobenzoate Spectral Data. Retrieved from [Link]

  • Oregon State University. (2022). 13C NMR Chemical Shift Guide. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Methyl 4-(methylsulfanyl)-2-nitrobenzoate

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, ensuring the safe and compliant disposal of these compounds is a critical aspect of laborato...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, ensuring the safe and compliant disposal of these compounds is a critical aspect of laboratory practice that demands meticulous attention. This guide provides a detailed, step-by-step protocol for the proper disposal of methyl 4-(methylsulfanyl)-2-nitrobenzoate, a compound whose specific hazards may not be fully characterized. By synthesizing data from structurally related molecules and adhering to established chemical waste management principles, this document serves as an essential resource for maintaining a safe and regulatory-compliant laboratory environment.

Hazard Assessment: Understanding the Risks

Methyl 4-(methylsulfanyl)-2-nitrobenzoate contains several functional groups that inform its potential hazards. The presence of a nitroaromatic group is a primary concern. Nitro compounds can be toxic and may have explosive properties, especially when heated or subjected to shock, although this is less common in simple nitrobenzoates compared to polynitrated compounds like TNT. The ester and methylsulfanyl groups are generally less hazardous but contribute to the overall chemical properties of the molecule.

Given the limited specific data on this compound, it is prudent to treat it as a hazardous substance. Based on information from similar nitroaromatic compounds, the potential hazards are summarized below.

Potential HazardDescriptionRecommended Precautions
Toxicity May be harmful if swallowed, inhaled, or absorbed through the skin.[1][2] The toxicological properties have not been fully investigated.[2]Avoid breathing dust, fumes, or vapors.[3][4][5] Handle in a well-ventilated area, preferably a chemical fume hood.[4] Avoid contact with skin, eyes, and clothing.[2][6]
Flammability While potentially a combustible solid, specific flash point data is unavailable. Nitro compounds can decompose upon heating to generate toxic fumes, including nitrogen oxides (NOx).[6]Keep away from heat, sparks, and open flames.[1] Use non-sparking tools for handling.[4]
Reactivity May be incompatible with strong oxidizing agents and strong bases.[7]Store away from incompatible materials.[6]
Environmental Hazard May be harmful to aquatic life.[1] Discharge into the environment should be avoided.[1]Do not dispose of down the drain or in regular trash.[8]
Personal Protective Equipment (PPE): Your First Line of Defense

Before handling methyl 4-(methylsulfanyl)-2-nitrobenzoate for any purpose, including disposal, it is imperative to wear appropriate PPE.

  • Eye Protection: Chemical safety goggles are mandatory. If there is a splash risk, a face shield should also be worn.

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn. Inspect gloves for any signs of damage before use and dispose of them properly after handling.[3]

  • Body Protection: A laboratory coat is required. For larger quantities or in the event of a spill, a chemical-resistant apron or coveralls may be necessary.

  • Respiratory Protection: If handling the solid outside of a fume hood where dust may be generated, a NIOSH-approved respirator with an appropriate particulate filter is recommended.[3]

Step-by-Step Disposal Protocol

The proper disposal of methyl 4-(methylsulfanyl)-2-nitrobenzoate is a multi-step process that ensures the safety of laboratory personnel and compliance with environmental regulations.

Under the Resource Conservation and Recovery Act (RCRA), a solid waste is considered hazardous if it is specifically listed or if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.[9]

  • Listed Waste: Methyl 4-(methylsulfanyl)-2-nitrobenzoate is not a specifically listed hazardous waste.

  • Characteristic Waste:

    • Ignitability: While potentially combustible, it is unlikely to meet the definition of an ignitable waste (flash point < 60°C).

    • Corrosivity: It is not an aqueous solution and is unlikely to be corrosive.[9][10]

    • Reactivity: It is not expected to be reactive under normal conditions.[9][10]

    • Toxicity: Without specific toxicological data, it is prudent to manage it as a potentially toxic waste.

Therefore, this compound should be managed as a hazardous chemical waste.

Proper segregation of chemical waste is crucial to prevent dangerous reactions.

  • Designate a Waste Container: Use a chemically compatible container, preferably made of polyethylene (HDPE). The container must be in good condition with a secure, leak-proof lid.[11]

  • Solid Waste: If the waste is a solid, it should be collected in a designated solid waste container. Do not mix it with liquid waste.[12]

  • Liquid Waste: If the compound is dissolved in a solvent, it should be collected in a designated liquid waste container. The container should be segregated based on the solvent's hazard class (e.g., flammable liquids).[12]

  • Avoid Mixing: Do not mix methyl 4-(methylsulfanyl)-2-nitrobenzoate with other incompatible waste streams, particularly strong oxidizing agents or bases.

Accurate and clear labeling of waste containers is a regulatory requirement and essential for safety.[11]

Your hazardous waste label should include:

  • The words "Hazardous Waste".[11]

  • The full chemical name: "Methyl 4-(methylsulfanyl)-2-nitrobenzoate". Avoid using abbreviations or chemical formulas.[11]

  • The approximate quantity of the waste.

  • The date when the waste was first added to the container.

  • The relevant hazard pictograms (e.g., exclamation mark for irritant, health hazard).

Waste containers must be stored safely pending pickup by a licensed disposal company.

  • Location: Store the waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[10]

  • Containment: The container should be kept in secondary containment to capture any potential leaks.

  • Closure: Keep the waste container closed at all times except when adding waste.[10][11]

The final step is the transfer of the waste to a licensed hazardous waste disposal company.

  • Contact your Institution's Environmental Health & Safety (EH&S) Office: Your EH&S department will provide specific instructions and arrange for the pickup of your hazardous waste.[11][13]

  • Incineration: The most probable method of disposal for this type of organic compound is high-temperature incineration in a facility equipped with afterburners and scrubbers to handle potentially toxic combustion products like NOx.[3][6]

  • Do Not Dispose in Regular Trash or Down the Drain: This is a violation of environmental regulations and can pose a significant hazard.[8]

Emergency Procedures: Spill and Exposure

In the event of a spill or accidental exposure, immediate and appropriate action is critical.

  • Spill:

    • Evacuate the immediate area and alert your colleagues.

    • If the spill is small and you are trained to handle it, wear appropriate PPE.

    • Contain the spill using an inert absorbent material (e.g., vermiculite, sand).

    • Carefully sweep up the absorbed material and place it in a labeled hazardous waste container.[5][6]

    • Clean the spill area with soap and water.

    • For large spills, evacuate the area and contact your institution's emergency response team or EH&S office.

  • Exposure:

    • Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes while removing contaminated clothing.[2] Seek medical attention if irritation persists.[6]

    • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[2] Seek immediate medical attention.[6]

    • Inhalation: Move to fresh air immediately.[2][14] If breathing is difficult, administer oxygen. Seek medical attention.

    • Ingestion: Do NOT induce vomiting.[2] Rinse the mouth with water and seek immediate medical attention.[2][3]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of methyl 4-(methylsulfanyl)-2-nitrobenzoate.

DisposalWorkflow cluster_prep Preparation & Assessment cluster_handling Waste Handling & Storage cluster_disposal Final Disposal A Identify Waste: Methyl 4-(methylsulfanyl)-2-nitrobenzoate B Hazard Assessment: Treat as Hazardous Waste A->B C Don Appropriate PPE B->C D Select Compatible Container C->D E Segregate Waste (Solid or Liquid) D->E F Label Container Correctly E->F G Store in Designated SAA F->G H Contact EH&S for Pickup G->H I Transfer to Licensed Hazardous Waste Vendor H->I J Final Disposal: High-Temperature Incineration I->J

Caption: Workflow for the safe disposal of methyl 4-(methylsulfanyl)-2-nitrobenzoate.

Conclusion: A Commitment to Safety and Compliance

The proper disposal of chemical waste is not merely a procedural task but a fundamental aspect of responsible scientific practice. For compounds like methyl 4-(methylsulfanyl)-2-nitrobenzoate, where specific hazard data may be limited, a cautious and informed approach is essential. By adhering to the principles of hazard assessment, proper PPE usage, and systematic disposal protocols, researchers can ensure a safe laboratory environment and maintain compliance with all relevant regulations. Always consult your institution's specific guidelines and your EH&S office to ensure your procedures are current and appropriate.

References

  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
  • Columbia University. Hazardous Chemical Waste Management Guidelines. Research.
  • University of Pennsylvania. (2003, February 15). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Environmental Health and Radiation Safety.
  • University of Otago. Laboratory chemical waste disposal guidelines.
  • American Chemical Society. Hazardous Waste and Disposal.
  • TCI Chemicals. SAFETY DATA SHEET - Methyl 3-Methyl-4-nitrobenzoate.
  • MilliporeSigma. (2025, November 6). SAFETY DATA SHEET - Methyl benzoate.
  • Capot Chemical. (2026, January 7). MSDS of [(2S)-2-methyloxiran-2-yl]methyl 4-nitrobenzoate.
  • Thermo Fisher Scientific. (2025, September 5). SAFETY DATA SHEET - Methyl 2-nitrobenzoate.
  • ECHEMI. 4-(Methylsulfonyl)-2-nitrobenzoic acid SDS, 110964-79-9 Safety Data Sheets.
  • ECHEMI. Methyl 4-nitrobenzoate SDS, 619-50-1 Safety Data Sheets.
  • TCI Chemicals. (2019, April 9). SAFETY DATA SHEET - 4-Methylsulfonyl-2-nitrobenzoic Acid.
  • CymitQuimica. (2024, December 19). Safety Data Sheet - Methyl 4-nitrobenzoate.
  • Defense Centers for Public Health. Medicinal Nitroglycerin Management.
  • Thermo Fisher Scientific. (2014, November 13). SAFETY DATA SHEET - 2-Methyl-4-nitrobenzoic acid, 98%.
  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - Methyl 4-Nitrobenzoate, 99+%.
  • US Bio-Clean. Is Nitroglycerin Hazardous Waste? (Find Out Here).
  • U.S. Environmental Protection Agency. (2003, March 18). Memo Detail - REGULATION OF NITROGLYCERINE UNDER REVISED MIXTURE AND DERIVED-FROM RULES. Resource Conservation and Recovery Act (RCRA) Laws and Regulations.
  • U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
  • eCFR. (2023, August 9). 40 CFR Part 261 -- Identification and Listing of Hazardous Waste.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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